molecular formula C6H16ClNO B1221220 beta-Methylcholine chloride CAS No. 2382-43-6

beta-Methylcholine chloride

Cat. No.: B1221220
CAS No.: 2382-43-6
M. Wt: 153.65 g/mol
InChI Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUHDEGJEGHQKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7562-87-0 (Parent)
Record name beta-Methylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883835
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-43-6
Record name (2-Hydroxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcholine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxypropyl)trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-METHYLCHOLINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72A0BR9CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, more commonly known as methacholine (B1211447) chloride, is a synthetic choline (B1196258) ester and a structural analog of the endogenous neurotransmitter acetylcholine (B1216132). It functions as a parasympathomimetic agent, specifically a non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] Due to its structural modifications, beta-methylcholine exhibits greater resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, resulting in a more prolonged duration of action.[2] This property, combined with its potent bronchoconstrictive effects, has established beta-methylcholine as the gold standard diagnostic agent for assessing bronchial hyperreactivity in conditions such as asthma.[3][4] This guide provides a detailed examination of its mechanism of action, from receptor binding and cellular signaling to the experimental methodologies used for its characterization.

Core Mechanism of Action: Muscarinic Receptor Agonism

The primary mechanism of action of beta-methylcholine is the direct stimulation of the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[5] While it is considered non-selective, its most prominent physiological effects are mediated through the M2 and M3 receptor subtypes.[6]

Receptor Binding Profile

Beta-methylcholine binds to and activates mAChRs located on the cell surface of various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[7] The addition of a methyl group on the beta-carbon of the choline moiety increases its selectivity for muscarinic receptors over nicotinic receptors and sterically hinders its breakdown by acetylcholinesterase.[2]

Structural Basis for Activity

The structure of beta-methylcholine features a positively charged quaternary ammonium (B1175870) group, which is essential for binding to the anionic site within the muscarinic receptor. This charge renders the molecule lipid-insoluble, preventing it from crossing the blood-brain barrier. The (S)-(+)-enantiomer of beta-methylcholine is significantly more potent than the (R)-(–)-isomer.

Cellular Signaling Pathways

The activation of different muscarinic receptor subtypes by beta-methylcholine initiates distinct intracellular signaling cascades. The most relevant pathways for its physiological effects are the Gq-coupled M3 pathway in smooth muscle and the Gi-coupled M2 pathway in cardiac tissue.

M3 Receptor Signaling (Gq-coupled Pathway)

In bronchial smooth muscle, beta-methylcholine is a potent M3 receptor agonist.[4][8] The activation of the M3 receptor, coupled to the Gq/11 family of G-proteins, initiates a well-defined signaling cascade leading to muscle contraction.

  • G-Protein Activation: Binding of beta-methylcholine to the M3 receptor induces a conformational change, activating the associated Gq protein.

  • PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[2]

  • Muscle Contraction: The elevated cytosolic Ca2+ concentration binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction (bronchoconstriction).[2]

  • PKC Activation: Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the contractile response.[2]

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG bMC Beta-Methylcholine (Agonist) bMC->M3R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Mediates PKC->Contraction Contributes to

Caption: M3 receptor Gq-coupled signaling cascade initiated by beta-methylcholine.
M2 Receptor Signaling (Gi-coupled Pathway)

In cardiac tissue, particularly the sinoatrial node, beta-methylcholine activates M2 receptors, which are coupled to Gi/o proteins. This activation leads to a negative chronotropic effect (decreased heart rate).[6]

  • G-Protein Activation: Agonist binding to the M2 receptor activates the Gi protein.

  • Adenylyl Cyclase Inhibition: The activated αi-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Modulation: The βγ-subunits of the activated Gi protein directly bind to and open G-protein-coupled inwardly-rectifying potassium channels (GIRK), increasing potassium efflux and hyperpolarizing the cell membrane, which slows the rate of depolarization and heart rate.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor Gi Gi Protein (α, βγ subunits) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits GIRK GIRK K+ Channel Gi->GIRK βγ activates ATP ATP AC->ATP Converts K_out K+ Efflux (Hyperpolarization) GIRK->K_out Opens bMC Beta-Methylcholine (Agonist) bMC->M2R Binds cAMP cAMP ATP->cAMP Response Decreased Heart Rate K_out->Response Leads to Binding_Assay_Workflow prep 1. Prepare Cell Membranes (Expressing target mAChR subtype) incubate 2. Incubate Membranes with: • Radiolabeled Antagonist (e.g., [3H]-NMS) • Varying concentrations of Beta-Methylcholine prep->incubate separate 3. Separate Bound & Free Ligand (Rapid vacuum filtration) incubate->separate quantify 4. Quantify Bound Radioactivity (Liquid Scintillation Counting) separate->quantify analyze 5. Data Analysis (Determine IC50 and calculate Ki) quantify->analyze Calcium_Assay_Workflow plate 1. Plate Cells (Expressing M3 receptors in 96-well plate) load 2. Load Cells with Ca2+ Sensitive Dye (e.g., Fluo-4 AM) plate->load wash 3. Wash Cells (To remove excess dye) load->wash add 4. Add Beta-Methylcholine (Using fluorescence plate reader with injector) wash->add measure 5. Measure Fluorescence Change (Represents intracellular Ca2+ concentration) add->measure analyze 6. Data Analysis (Determine EC50 and Emax) measure->analyze

References

An In-Depth Technical Guide to beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-methylcholine chloride, systematically known as (2-Hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium (B1175870) salt.[1][2][3] It serves as a crucial biochemical reagent and is recognized as a key reference standard in pharmaceutical quality control, particularly for the analysis of methacholine (B1211447) chloride.[3][4] Structurally, it is an analog of choline (B1196258) featuring a methyl group on the beta carbon of the propyl chain. This guide provides a comprehensive overview of its chemical structure, properties, relevant experimental protocols, and its role in biological signaling pathways, primarily as a hydrolysis product of the potent muscarinic agonist, methacholine.[5][6]

Chemical Structure and Identification

This compound is a chiral compound, existing as a racemic mixture.[2] The core structure consists of a quaternary ammonium cation and a chloride anion. The cation is characterized by a trimethylammonium group attached to a propan-2-ol moiety.

  • IUPAC Name: 2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride[2]

  • Alternate Names: 2-Hydroxypropyltrimethylammonium Chloride, β-Methylcholine Chloride[1][7]

  • Molecular Formula: C₆H₁₆ClNO[1]

  • SMILES: CC(O)C--INVALID-LINK--(C)C.[Cl-][8]

  • InChI Key: RUUHDEGJEGHQKL-UHFFFAOYSA-M[8]

Physicochemical and Toxicological Properties

The compound is typically a white to light yellow crystalline solid.[4][7] It is hygroscopic and should be stored in a cool, dark place under an inert atmosphere.[9][10]

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueReference(s)
CAS Number 2382-43-6[1][8]
Molecular Weight 153.65 g/mol [1][8]
Appearance White to light yellow/orange powder to crystal[7][9]
Melting Point 166.0 - 171.0 °C[9][10]
Purity (Typical) >98.0% (Nonaqueous Titration)[7][9]
LDLo (subcutaneous, mouse) 630 mg/kg[8]

Experimental Protocols

Beta-methylcholine is the direct hydrolysis product of methacholine chloride.[5][6] This conversion can be achieved under alkaline conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of methacholine chloride by dissolving 0.500 g of methacholine chloride reference standard in deionized water to a final solution weight of 409.3 g.[5] Store this solution at 4 °C.[5]

  • Alkaline Hydrolysis: To induce hydrolysis, mix 33.9 mL of the 1000 mg/L methacholine stock standard with a dilute sodium hydroxide (B78521) solution (e.g., 0.26 mL of 50% NaOH diluted with 15.8 mL of water).[5]

  • Reaction: Allow the mixture to react overnight. During this period, methacholine is hydrolyzed to form beta-methylcholine and acetate.[5]

  • Neutralization: After the reaction is complete, acidify the mixture to a pH below 4 using the minimum required volume of 1 N hydrochloric acid.[5]

  • Storage: Store the final beta-methylcholine solution in a high-density polyethylene (B3416737) or polypropylene (B1209903) bottle at 4 °C.[5]

G Workflow: Synthesis of beta-Methylcholine via Hydrolysis A Prepare 1000 mg/L Methacholine Chloride Solution B Add Dilute Sodium Hydroxide A->B C Incubate Overnight (Alkaline Hydrolysis) B->C Initiates Reaction D Acidify with HCl to pH < 4 C->D E Store Product at 4°C (beta-Methylcholine Solution) D->E

Workflow for beta-Methylcholine Synthesis.

The purity of methacholine chloride and the quantification of impurities, including beta-methylcholine, can be accurately determined using a Reagent-Free™ Ion Chromatography (RFIC™) system.[5][6]

Protocol:

  • System Configuration: Utilize an ion chromatography system (e.g., Dionex ICS-2100) equipped with an autosampler and chromatography data system software.[6]

  • Cation Separation: For the analysis of methacholine and beta-methylcholine, employ a cation exchange column set (e.g., IonPac CG/CS17) with an electrolytically generated methanesulfonic acid (MSA) eluent.[6]

  • Sample Preparation:

    • Methacholine Assay: Dilute the initial sample solution (e.g., 25 g/L methacholine in 0.9% sodium chloride) 1000-fold with filtered, deionized water.[5][6]

    • Impurity Determination: For detecting trace amounts of beta-methylcholine, perform a 100-fold dilution of the initial sample solution with deionized water.[5][6]

  • Analysis: Inject the prepared sample into the IC system. Beta-methylcholine can be detected and quantified even at trace levels (µg/L).[5][6]

  • Calibration: Generate calibration curves for beta-methylcholine using a certified reference standard over a range covering several orders of magnitude to ensure linearity.[5]

G Workflow: Analysis by Ion Chromatography A Prepare Sample (100-fold or 1000-fold dilution in deionized water) B Inject into IC System (Cation Exchange Column) A->B C Elute with MSA (Methanesulfonic Acid) B->C Separation D Detect Analytes (Conductivity Detector) C->D E Quantify beta-Methylcholine (Compare to Calibration Curve) D->E Data Analysis

Analytical Workflow for beta-Methylcholine.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a biochemical reagent and reference standard, its acetylated form, acetyl-β-methylcholine chloride (methacholine) , is a potent, non-selective muscarinic receptor agonist.[4][8][11] Methacholine is more resistant to hydrolysis by acetylcholinesterase than acetylcholine, giving it a more prolonged effect.[12] It is clinically used in the methacholine challenge test to diagnose bronchial hyperresponsiveness and asthma.[12][13]

The binding of methacholine to muscarinic receptors (primarily the M3 subtype on airway smooth muscle) initiates a G-protein coupled signaling cascade.[12][13]

Signaling Cascade:

  • Agonist Binding: Methacholine binds to the M3 muscarinic receptor.[13]

  • G-Protein Activation: The receptor activates a Gq protein.[12]

  • PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[12]

  • Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates downstream targets.[12]

  • Physiological Response: The elevated intracellular Ca²⁺ leads to the contraction of smooth muscle, resulting in bronchoconstriction.[12]

Additional research indicates that methacholine-induced effects can also involve nitric oxide (NO) and prostaglandin (B15479496) second messenger systems, leading to the activation of a cGMP-dependent kinase.[14]

G Signaling Pathway of Acetyl-beta-methylcholine (Methacholine) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Methacholine Methacholine M3R M3 Muscarinic Receptor Methacholine->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Response Smooth Muscle Contraction (Bronchoconstriction) Ca->Response Triggers PKC->Response Modulates

Methacholine-induced M3 Receptor Signaling.

References

An In-depth Technical Guide to Beta-Methylcholine Chloride versus Acetylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of beta-methylcholine chloride (methacholine) and the endogenous neurotransmitter acetylcholine (B1216132). It delves into their chemical structures, pharmacological profiles at muscarinic and nicotinic receptors, and metabolic stability. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the field of cholinergic pharmacology. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental methodologies for seminal assays are also provided to facilitate the practical application of this information.

Introduction

Acetylcholine is a fundamental neurotransmitter in both the central and peripheral nervous systems, exerting its effects through two major classes of receptors: nicotinic and muscarinic.[1] Its rapid hydrolysis by cholinesterases, however, limits its therapeutic utility. This compound, a synthetic analog of acetylcholine, was developed to overcome this limitation. The addition of a methyl group to the beta-carbon of the choline (B1196258) moiety confers distinct pharmacological properties, including increased resistance to hydrolysis and altered receptor selectivity.[2] This guide will explore these differences in detail.

Chemical Structures

The structural difference between acetylcholine and beta-methylcholine is the addition of a methyl group on the beta-carbon of the choline backbone in beta-methylcholine. This seemingly minor modification has significant implications for their interaction with receptors and enzymes.

Table 1: Chemical Properties

CompoundIUPAC NameChemical FormulaMolar Mass ( g/mol )
Acetylcholine Chloride2-(Acetyloxy)-N,N,N-trimethylethan-1-aminium chlorideC₇H₁₆ClNO₂181.66
This compound2-(Acetyloxy)-N,N,N-trimethylpropan-1-aminium chlorideC₈H₁₈ClNO₂195.69

Receptor Binding and Functional Potency

Both acetylcholine and beta-methylcholine are agonists at cholinergic receptors, but they exhibit different affinity and potency profiles. Acetylcholine is a non-selective agonist at both muscarinic and nicotinic receptors. In contrast, beta-methylcholine is considered a selective muscarinic agonist with significantly less activity at nicotinic receptors.

Muscarinic Receptor Pharmacology

Beta-methylcholine demonstrates a preference for muscarinic receptors over nicotinic receptors. While comprehensive side-by-side binding affinity data is limited, functional assays consistently show its potent muscarinic activity.

Table 2: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
AcetylcholineData not availableData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not availableData not available

Table 3: Muscarinic Receptor Functional Potency (EC50 in nM)

CompoundM1M2M3M4M5
Acetylcholine815[3]Data not available537 (in vivo, human forearm vasodilation, predominantly M3)[2]Data not availableData not available
This compoundData not availableData not available52 (in vivo, human forearm vasodilation, predominantly M3)[2]Data not availableData not available
Nicotinic Receptor Pharmacology

Beta-methylcholine's methyl group sterically hinders its binding to nicotinic receptors, resulting in significantly lower potency compared to acetylcholine.

Table 4: Nicotinic Receptor Binding Affinities (Ki in nM)

Compoundα4β2α7Muscle-type
AcetylcholineData not availableData not availableData not available
This compoundData not availableData not availableData not available

Table 5: Nicotinic Receptor Functional Potency (EC50 in µM)

Compoundα4β2 (high sensitivity)α4β2 (low sensitivity)α7
Acetylcholine~1[4]~100[4]Data not available
This compoundData not availableData not availableData not available

Enzymatic Hydrolysis

The primary metabolic pathway for acetylcholine is rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The beta-methyl group in beta-methylcholine significantly reduces the rate of this hydrolysis, leading to a longer duration of action.

Table 6: Kinetics of Enzymatic Hydrolysis

EnzymeCompoundKm (µM)Vmax (µM/min)Relative Rate of Hydrolysis (vs. Acetylcholine)
Acetylcholinesterase (from RBC ghosts)Acetylcholine102.18[2]72.198[2]100%
This compound241.041[2]56.8[2]~50-54%
ButyrylcholinesteraseAcetylcholineData not availableData not availableData not available
This compoundData not availableData not availableNot readily hydrolyzed

Signaling Pathways

The activation of muscarinic receptors by both acetylcholine and beta-methylcholine initiates intracellular signaling cascades through G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Acetylcholine or Beta-Methylcholine Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Gq Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Acetylcholine or Beta-Methylcholine Receptor Muscarinic Receptor (M2, M4) Agonist->Receptor Binds to Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC (active) PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased heart rate) PKA->CellularResponse Leads to

Gi Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., acetylcholine, beta-methylcholine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow Diagram:

Radioligand_Binding_Workflow MembranePrep Membrane Preparation (from cells expressing receptor) Incubation Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - Competitor Ligand (ACh or B-MCh) MembranePrep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation DataAnalysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->DataAnalysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the unlabeled competitor ligand (acetylcholine or beta-methylcholine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).

  • Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the competitor ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Functional Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture and Dye Loading: Plate cells expressing the muscarinic receptor subtype of interest in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Agonist Addition: Using a fluorescence plate reader or a microscope equipped for calcium imaging, establish a baseline fluorescence reading. Add varying concentrations of the agonist (acetylcholine or beta-methylcholine) to the wells.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled muscarinic receptors (M2, M4).

Methodology:

  • Cell Culture and Stimulation: Plate cells expressing the M2 or M4 receptor subtype. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the muscarinic agonist (acetylcholine or beta-methylcholine).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured cAMP concentration as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of agonist that causes a 50% inhibition of forskolin-stimulated cAMP production.

Conclusion

This compound serves as a valuable pharmacological tool and therapeutic agent due to its enhanced stability and muscarinic receptor selectivity compared to acetylcholine. Its resistance to hydrolysis by cholinesterases allows for a more sustained duration of action, making it suitable for diagnostic purposes, such as the methacholine (B1211447) challenge test for asthma. The preferential activation of muscarinic receptors with minimal nicotinic effects provides a more targeted pharmacological profile. This guide has provided a detailed comparison of these two important cholinergic agonists, offering a foundation for further research and development in this field.

References

Synthesis and Characterization of beta-Methylcholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of beta-methylcholine chloride (also known as 2-hydroxypropyltrimethylammonium chloride). The document details synthetic routes, experimental protocols, and in-depth characterization data. Furthermore, it explores the relevant biological signaling pathways, drawing insights from its close structural analog, methacholine (B1211447), to provide a functional context.

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature. The first involves the catalytic reduction of a ketone precursor, while the second is a direct quaternization reaction.

Synthesis via Catalytic Reduction of Trimethylacetonylammonium Chloride

This method involves the preparation of trimethylacetonylammonium chloride followed by its catalytic reduction to yield this compound.

Experimental Protocol:

Step 1: Synthesis of Trimethylacetonylammonium Chloride

Step 2: Catalytic Reduction

  • Dissolve five grams of trimethylacetonylammonium chloride in 25 mL of absolute alcohol.

  • Add 0.1 g of platinum oxide (Adams' catalyst) and one drop of a normal solution of ferric chloride in water to the mixture.

  • Subject the mixture to catalytic reduction with hydrogen gas until the theoretical amount of hydrogen has been absorbed.

  • Filter the solution to remove the platinum catalyst.

  • Evaporate the alcohol in vacuo to obtain an oil.

  • Place the resulting oil in a vacuum desiccator for three days to induce crystallization.

Purification:

  • Dissolve the crystalline solid in absolute alcohol that has been saturated with hydrogen sulfide (B99878) to precipitate any iron impurities as iron sulfide.

  • Remove the iron sulfide by shaking the solution with activated charcoal and filtering.

  • Precipitate the this compound as an oil by adding dry ether to the filtrate.

  • Decant the ether layer and repeatedly wash the oil with small portions of dry ether until crystallization begins.

  • Further purify the product by recrystallization from a small amount of dry butyl alcohol. The final product should appear as white hygroscopic needles.[1]

Synthesis via Reaction of 1-Chloro-2-propanol (B90593) with Trimethylamine (B31210)

This more direct route involves the quaternization of 1-chloro-2-propanol with trimethylamine.

Experimental Protocol:

  • While specific reaction conditions are not detailed in the readily available literature, a general procedure can be outlined based on common quaternization reactions.

  • React 1-chloro-2-propanol with an excess of trimethylamine in a suitable solvent, such as a polar aprotic solvent or a lower alcohol.

  • The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to ensure the containment of the volatile trimethylamine and to drive the reaction to completion.

  • After the reaction period, cool the vessel and vent any excess trimethylamine.

  • The product can be isolated by removing the solvent under reduced pressure.

  • Purification can be achieved through recrystallization from a suitable solvent system, such as an alcohol/ether mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Appearance White to light yellow to light orange powder to crystal[2]
Molecular Formula C6H16ClNO[3]
Molecular Weight 153.65 g/mol [3]
Melting Point 166.0 to 171.0 °C[4]
Solubility Soluble in water and alcohol; insoluble in ether.[1]
Hygroscopicity Hygroscopic[4]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): A proton NMR spectrum for this compound is available, though detailed peak assignments are not explicitly provided in the source. The spectrum would be expected to show signals corresponding to the methyl protons of the trimethylammonium group, the methylene (B1212753) protons, the methine proton adjacent to the hydroxyl group, the methyl group on the propane (B168953) chain, and the hydroxyl proton.

2.2.2. Infrared (IR) Spectroscopy

  • An IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations would be observed around 3000-2850 cm⁻¹. The C-O stretching vibration would likely appear in the 1150-1050 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

  • Mass spectrometry data for this compound is not explicitly detailed in the searched literature. For its acetylated derivative, methacholine chloride, the mass of the molecular ion is 195 m/z.[5] Electrospray ionization (ESI) would be a suitable technique, and the resulting spectrum would be expected to show the molecular ion peak corresponding to the cation [C₆H₁₆NO]⁺ at m/z 118.12.

Biological Activity and Signaling Pathway

Direct studies on the specific biological activity and signaling pathways of this compound are limited in the available literature. However, its close structural analog, acetyl-beta-methylcholine chloride (methacholine chloride) , is a well-characterized muscarinic acetylcholine (B1216132) receptor agonist.[6][7] It is plausible that this compound may also interact with these receptors, although likely with different potency and efficacy due to the absence of the acetyl group.

The signaling pathway for methacholine involves the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.

Experimental Protocol for Assessing Muscarinic Receptor Activation:

  • Cell Culture: Culture cells expressing the desired muscarinic receptor subtype (e.g., M2 or M3) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a reference agonist like methacholine.

  • Second Messenger Assays:

    • For M3 receptors (Gq-coupled), measure the increase in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.

    • For M2 receptors (Gi-coupled), measure the inhibition of adenylyl cyclase activity, which leads to a decrease in cyclic AMP (cAMP) levels, using a commercially available cAMP assay kit.

  • Data Analysis: Plot the dose-response curves and calculate the EC₅₀ values to determine the potency of the compound.

Below is a diagram illustrating the signaling pathway initiated by the activation of the M3 muscarinic acetylcholine receptor by an agonist, a pathway that is well-established for methacholine.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Methacholine) M3R M3 Muscarinic Receptor Agonist->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca_ER->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. While detailed, step-by-step protocols for its synthesis are not exhaustively documented in publicly accessible literature, the provided information from patents and chemical suppliers offers a solid foundation for its preparation. The characterization data, though not fully comprehensive, provides essential parameters for identifying the compound. The exploration of the signaling pathway of its acetylated analog, methacholine, offers valuable insight into the potential biological function of this compound as a muscarinic receptor agonist. Further research is warranted to fully elucidate its specific pharmacological profile and to develop more detailed and optimized synthetic and analytical methodologies.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_char Analytical Methods Start Starting Materials (e.g., 1-Chloro-2-propanol, Trimethylamine) Synthesis Synthesis Reaction (Quaternization) Start->Synthesis Isolation Isolation of Crude Product (Solvent Removal) Synthesis->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP Final Pure beta-Methylcholine Chloride Characterization->Final

Caption: General Synthesis and Characterization Workflow.

References

Pharmacological Properties of β-Methylcholine Chloride and its Acetylated Analogue, Methacholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacological properties of β-Methylcholine chloride (CAS: 2382-43-6) and its closely related and more pharmacologically active acetylated analogue, Methacholine (B1211447) chloride (CAS: 62-51-1). β-Methylcholine chloride is primarily known as a biochemical reagent and a hydrolysis product of methacholine.[1] The vast majority of pharmacological research has focused on methacholine due to its potent activity as a non-selective muscarinic receptor agonist.[2][3] This guide will primarily detail the pharmacology of methacholine, providing context for the pharmacological potential of the β-methylcholine scaffold, while also presenting the limited available data on β-methylcholine chloride itself.

Methacholine is a synthetic choline (B1196258) ester that is structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) but is more resistant to hydrolysis by acetylcholinesterase, leading to a more prolonged duration of action.[4][5] It is widely used in clinical settings as a diagnostic agent for bronchial hyperreactivity in asthma.[5]

Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight
β-Methylcholine chloride (2-Hydroxypropyl)trimethylammonium chloride2382-43-6C₆H₁₆ClNO153.65 g/mol
Methacholine chloride (2-Acetoxypropyl)trimethylammonium chloride62-51-1C₈H₁₈ClNO₂195.69 g/mol

Pharmacological Properties of Methacholine Chloride

Methacholine acts as a non-selective agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects in the central and peripheral nervous systems.[6] The effects of methacholine are therefore dependent on the specific receptor subtype and the tissue in which it is expressed.

Mechanism of Action & Signaling Pathways

Muscarinic receptors are broadly classified into two major signaling pathways based on the G-protein they couple to:

  • M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] This cascade ultimately leads to smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[4][9]

  • M2 and M4 Receptors (Gi/o-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The βγ-subunits of the Gi/o protein can also directly activate certain potassium channels, leading to hyperpolarization and an inhibitory effect, particularly in cardiac tissue.[6]

Below are diagrams illustrating these principal signaling pathways.

Gq_signaling_pathway Ligand Methacholine Receptor M1, M3, M5 Receptor Ligand->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling_pathway Ligand Methacholine Receptor M2, M4 Receptor Ligand->Receptor G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Quantitative Pharmacological Data

Table 1: Potency of Methacholine Enantiomers in Inhibiting Noradrenaline Release [10]

This study measured the inhibition of stimulation-evoked [³H]-noradrenaline overflow in the perfused rat heart as a measure of presynaptic muscarinic receptor activation.

EnantiomerIC₅₀ (μM)
(+)-Methacholine0.1
Racemic Methacholine0.26
(-)-Methacholine65

Table 2: Affinity of Methacholine Enantiomers at Presynaptic Muscarinic Receptors [11]

Dissociation constants (KA) were determined after fractional receptor inactivation.

EnantiomerKₐ (μM)
(+)-Methacholine2.5
Racemic Methacholine4
(-)-Methacholine440
In Vitro and In Vivo Effects
  • In Vitro : Methacholine induces contraction of various smooth muscle preparations, including those from the airways, gastrointestinal tract, and bladder.[12][13] It also stimulates secretion from exocrine glands.[9]

  • In Vivo : The most prominent in vivo effect of inhaled methacholine is bronchoconstriction, forming the basis of the methacholine challenge test for asthma diagnosis.[5] Systemic administration can lead to cardiovascular effects such as bradycardia and hypotension due to the activation of M2 receptors in the heart.[2]

Pharmacological Data for β-Methylcholine Chloride

Direct pharmacological data for β-methylcholine chloride is scarce. It is primarily considered a biochemical reagent.[14] A toxicological study reported the lowest published lethal dose (LDLo) in mice as 630 mg/kg via subcutaneous administration.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

radioligand_binding_assay start Start prep_membranes Prepare cell membranes expressing muscarinic receptor subtypes start->prep_membranes add_reagents Add to assay plate: - Cell membranes - Radioligand (e.g., [³H]-NMS) - Test compound (or buffer for total binding, or unlabeled antagonist for non-specific binding) prep_membranes->add_reagents incubate Incubate to allow binding equilibrium add_reagents->incubate filter Rapidly filter through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Add scintillation cocktail and quantify radioactivity using a scintillation counter wash->scintillation analyze Analyze data: - Determine IC₅₀ - Calculate Ki using the Cheng-Prusoff equation scintillation->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from tissues or cell lines stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath Experiment

This protocol describes a general method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue.

Detailed Methodology:

  • Tissue Dissection and Mounting: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat trachea) is carefully dissected and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to measure changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

  • Drug Administration: The test compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting change in muscle tension is recorded.

  • Data Analysis: Concentration-response curves are constructed by plotting the change in tension against the logarithm of the drug concentration. From these curves, parameters such as the maximum effect (Emax) and the concentration producing 50% of the maximum effect (EC₅₀) can be determined.

Conclusion

While β-Methylcholine chloride itself has limited documented pharmacological activity, its acetylated form, Methacholine chloride, is a potent non-selective muscarinic agonist with well-characterized effects. The primary action of methacholine is mediated through the activation of Gq/11- and Gi/o-coupled muscarinic receptors, leading to a variety of physiological responses, most notably smooth muscle contraction. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development interested in the pharmacology of the β-methylcholine scaffold and its derivatives. Further research is required to fully elucidate any direct pharmacological actions of β-Methylcholine chloride.

References

In Vitro Effects of Beta-Methylcholine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, scientifically known as (2-acetoxypropyl)trimethylammonium chloride and commonly referred to as methacholine, is a synthetic choline (B1196258) ester that functions as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its structural similarity to the endogenous neurotransmitter acetylcholine, combined with a greater resistance to hydrolysis by acetylcholinesterase, makes it a valuable pharmacological tool for studying the parasympathetic nervous system in vitro.[1] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its receptor binding profile, functional potency, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Core Pharmacology

This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[3]

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the key quantitative parameters defining the interaction of this compound with muscarinic receptors.

Receptor SubtypeLigandParameterValueSpecies/Tissue/Cell LineReference
M2 (+)-MethacholineKA2.5 µMRat isolated perfused heart[4]
M2 (-)-MethacholineKA440 µMRat isolated perfused heart[4]
M2 Racemic MethacholineKA4 µMRat isolated perfused heart[4]
General Muscarinic MethacholinepKi (high affinity)-Human tracheal smooth muscle[5]
General Muscarinic MethacholinepKi (low affinity)-Human tracheal smooth muscle[5]
Receptor/SystemLigandParameterValueSpecies/Tissue/Cell LineReference
M3 (Vasodilation) MethacholineEC5052 nmol/LHuman forearm resistance vasculature[6]
M3 (Contraction) MethacholinepD26.75 ± 0.02Human tracheal smooth muscle[5]
M3 (Contraction) MethacholinepEC505.2 ± 0.1Bovine tracheal smooth muscle[7]
M2 (Inhibition of Noradrenaline Release) (+)-MethacholineIC500.1 µMRat isolated perfused heart[4]
M2 (Inhibition of Noradrenaline Release) (-)-MethacholineIC5065 µMRat isolated perfused heart[4]
M2 (Inhibition of Noradrenaline Release) Racemic MethacholineIC500.26 µMRat isolated perfused heart[4]
M1 & M3 (Ciliostimulation) Methacholine--Human upper airway mucosa[5]

Table 2: Functional Potency of this compound at Muscarinic Receptors.

AntagonistAgonistParameterValueSpecies/Tissue/Cell LineReference
AtropineMethacholinepA28.03 ± 0.03Human forearm resistance vasculature[6]
Pirenzepine (M1 selective)MethacholinepA26.71 ± 0.08Human forearm resistance vasculature[6]
AF-DX 116 (M2 selective)MethacholinepA25.32 ± 0.05Human forearm resistance vasculature[6]

Table 3: Schild Analysis of Muscarinic Antagonists on this compound-Induced Effects.

Signaling Pathways

Activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype.

M1, M3, and M5 Receptor Signaling

These receptors primarily couple to Gαq/11 proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M1_M3_M5_Signaling beta_mc Beta-Methylcholine Chloride m_receptor M1/M3/M5 Receptor beta_mc->m_receptor g_protein Gq/11 m_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc activates response Cellular Response pkc->response phosphorylates targets

M1/M3/M5 Receptor Signaling Pathway
M2 and M4 Receptor Signaling

These receptors couple to Gαi/o proteins, which are inhibitory. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[8]

M2_M4_Signaling beta_mc Beta-Methylcholine Chloride m_receptor M2/M4 Receptor beta_mc->m_receptor g_protein Gi/o m_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits betagamma Gβγ g_protein->betagamma dissociates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets girk GIRK Channel hyperpolarization Membrane Hyperpolarization girk->hyperpolarization causes betagamma->girk activates

M2/M4 Receptor Signaling Pathway

Experimental Protocols

The following sections outline detailed methodologies for key in vitro experiments used to characterize the effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the Ki of this compound at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

    • Non-specific Binding (NSB): Radioligand + Non-specific Binding Control (e.g., 1 µM atropine) + Cell Membranes.

    • Competition: Radioligand + varying concentrations of this compound + Cell Membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Receptor) start->prep_membranes setup_assay Set up Assay Plate (Total, NSB, Competition) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the production of inositol phosphates.

Objective: To determine the EC₅₀ of this compound for IP accumulation.

Materials:

  • Cells expressing the M1, M3, or M5 receptor (e.g., CHO-K1 cells).

  • [³H]-myo-inositol.

  • This compound.

  • Stimulation buffer (e.g., Krebs-Henseleit buffer).

  • LiCl (to inhibit inositol monophosphatase).

  • Quenching solution (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Cell Culture and Labeling: Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes.

  • Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding a quenching solution and extract the soluble inositol phosphates.

  • Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

  • Quantification: Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Data Analysis: Plot the amount of IP accumulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC₅₀.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase by Gαi/o-coupled muscarinic receptors (M2, M4).

Objective: To determine the IC₅₀ of this compound for the inhibition of stimulated cAMP production.

Materials:

  • Cells expressing the M2 or M4 receptor.

  • Adenylyl cyclase stimulator (e.g., forskolin).

  • This compound.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulation/Inhibition: Add the adenylyl cyclase stimulator (e.g., forskolin) along with varying concentrations of this compound.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP concentration using a suitable assay kit.

  • Data Analysis: Plot the percentage of inhibition of stimulated cAMP production against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Electrophysiological Recordings

Patch-clamp electrophysiology can be used to study the effects of this compound on ion channel activity, such as the activation of GIRK channels by M2/M4 receptors.

Objective: To measure the effect of this compound on GIRK channel currents.

Materials:

  • Cells expressing M2 or M4 receptors and GIRK channels (e.g., atrial myocytes or recombinant cell lines).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Pipette and bath solutions.

  • This compound.

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Patch Formation: Form a whole-cell patch-clamp configuration on a single cell.

  • Baseline Recording: Record baseline membrane currents.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of this compound.

  • Current Measurement: Record the change in membrane current in response to this compound application. GIRK channel activation will result in an outward potassium current.

  • Data Analysis: Analyze the current-voltage relationship and the magnitude of the this compound-induced current.

Conclusion

This compound is a potent, non-selective muscarinic agonist that serves as an invaluable tool for the in vitro investigation of the parasympathetic nervous system. Its well-characterized effects on various muscarinic receptor subtypes and its downstream signaling pathways, as detailed in this guide, provide a solid foundation for its application in pharmacological research and drug discovery. The provided experimental protocols offer a starting point for researchers to further elucidate the nuanced roles of muscarinic receptors in health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methacholine (B1211447) Chloride (CAS 62-51-1)

Introduction

Methacholine chloride, with the CAS number 62-51-1, is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1] It is structurally similar to the endogenous neurotransmitter acetylcholine (B1216132) but exhibits greater resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[2] This compound is formally known as 2-(acetyloxy)-N,N,N-trimethyl-1-propanaminium chloride and is also referred to as acetyl-β-methylcholine chloride.[3] It is important to distinguish Methacholine chloride from its hydrolysis product, β-methylcholine.[4] Methacholine chloride is primarily utilized in clinical and research settings as a bronchoconstrictor agent to diagnose and assess bronchial hyperresponsiveness in conditions like asthma.[5][6] This guide provides a comprehensive overview of its chemical properties, pharmacology, synthesis, analytical methods, and key experimental protocols.

Chemical and Physical Properties

Methacholine chloride is a white, crystalline, and very hygroscopic powder.[7] It is readily soluble in water and alcohol but insoluble in ether.[8]

PropertyValueReference
CAS Number 62-51-1[3]
Molecular Formula C₈H₁₈ClNO₂[3]
Molecular Weight 195.69 g/mol [9]
Synonyms Acetyl-β-methylcholine chloride, Mecholyl[3][10]
Appearance White to light yellow crystalline powder[7][11]
Melting Point 171-173 °C[12]
Solubility Water: Soluble[7] PBS (pH 7.2): 5 mg/mL[3] DMSO: 0.1 mg/mL[3][3][7]
Stability Stable under recommended storage conditions. Hydrolyzes over time to β-methylcholine and acetic acid.[4] Stored at -20°C, it is stable for ≥ 4 years.[3][3][4]

Pharmacology and Mechanism of Action

Methacholine chloride functions as a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the parasympathetic nervous system.[1][13] It has little effect on nicotinic receptors.[1] Its primary action of clinical relevance is the contraction of airway smooth muscle, leading to bronchoconstriction.[5] This effect is mediated predominantly through the activation of M3 muscarinic receptors located on the smooth muscle cells of the bronchi.[3][5]

Studies in mice have demonstrated that the cardiac effects of methacholine, such as decreased heart rate and blood pressure, are mediated by M2 receptors, while the pulmonary effects (bronchoconstriction) are abolished in M3 receptor knockout mice.[3]

Signaling Pathways

The binding of methacholine to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[14] This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores in the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[14] The resulting increase in intracellular Ca²⁺ is the primary driver of smooth muscle contraction.[14]

G_protein_signaling cluster_membrane Cell Membrane cluster_gprotein Gq Protein cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq_alpha Gαq M3R->Gq_alpha Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_alpha->PLC Activates Gq_beta_gamma Gβγ IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Methacholine Methacholine Methacholine->M3R Binds

Methacholine M3 receptor signaling pathway.

A secondary signaling pathway has been identified in the context of ciliary beat frequency (CBF) in human airway mucosa.[15] Methacholine-induced ciliostimulation involves both prostaglandin (B15479496) and nitric oxide (NO) second messengers, leading to the activation of a cGMP-dependent kinase.[15]

Ciliary_Beat_Frequency_Pathway cluster_prostaglandin Prostaglandin Pathway cluster_no Nitric Oxide Pathway Methacholine Methacholine mAChR Muscarinic Receptor Methacholine->mAChR COX Cyclooxygenase (COX) mAChR->COX Activates NOS Nitric Oxide Synthase (NOS) mAChR->NOS Activates PG Prostaglandins COX->PG CBF Increased Ciliary Beat Frequency PG->CBF Stimulates NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces cGK cGMP-dependent Kinase (cGK) cGMP->cGK Activates cGK->CBF Stimulates

Methacholine-induced ciliostimulation pathway.

Experimental Protocols

Synthesis of Acetyl-β-methylcholine chloride

This protocol is adapted from a patented process for the acetylation of β-methylcholine chloride.[8]

Materials:

  • β-methylcholine chloride

  • Acetic anhydride (B1165640)

  • Dry ether

  • Absolute alcohol

  • Activated charcoal

Procedure:

  • Combine one molecular portion of β-methylcholine chloride with seven molecular portions of acetic anhydride in a suitable reaction vessel.[8]

  • Heat the mixture at 100°C for a period of three to six hours.[8]

  • After heating, allow the solution to cool to room temperature.[8]

  • Add dry ether to the cooled solution to precipitate the product.[8]

  • Wash the resulting precipitate several times with fresh portions of dry ether.[8]

  • Dissolve the washed precipitate in absolute alcohol.[8]

  • Decolorize the alcoholic solution by adding activated charcoal and subsequent filtration.[8]

  • Reprecipitate the final product, acetyl-β-methylcholine chloride, by adding dry ether to the filtrate.[8]

  • The product is obtained as a white, hygroscopic solid.[8]

Determination of Methacholine and Impurities by Ion Chromatography

This method is used for the assay of methacholine and the detection of potential impurities such as acetylcholine and the hydrolysis product β-methylcholine.[4][16]

Instrumentation:

  • Ion Chromatography (IC) system (e.g., Dionex ICS-2100) with a conductivity detector.[16]

  • Cation-exchange column (e.g., IonPac CG/CS17).[16]

  • Anion-exchange column for acetate (B1210297) analysis (e.g., IonPac AG/AS22).[16]

  • Autosampler.[16]

  • Chromatography data system software.[16]

Sample Preparation:

  • For Methacholine Assay: Prepare an initial solution of methacholine chloride (e.g., 16 or 25 g/L) in 0.9% sodium chloride.[4] Dilute this solution 1000-fold with filtered, deionized water.[4]

  • For Impurity Determination: Dilute the initial methacholine solution 100-fold with deionized water.[4][16]

Chromatographic Conditions (Cation Analysis):

  • Eluent: Electrolytically generated methanesulfonic acid (MSA), e.g., 5 mM.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[16]

  • Injection Volume: 25 µL.[16]

  • Detection: Suppressed conductivity.[16]

Procedure:

  • Calibrate the IC system using standards of methacholine, acetylcholine, and β-methylcholine across a suitable concentration range (e.g., 0.1 to 100 mg/L for impurities).[4]

  • Inject the prepared samples into the IC system.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.[4] β-methylcholine, acetylcholine, and methacholine should be well-separated from each other and from common inorganic cations.[4]

IC_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis start Start: Methacholine Chloride Sample prep_assay 1000-fold Dilution (for Assay) start->prep_assay prep_impurity 100-fold Dilution (for Impurities) start->prep_impurity ic_system Ion Chromatography System Injection prep_assay->ic_system prep_impurity->ic_system separation Chromatographic Separation ic_system->separation detection Conductivity Detection separation->detection quantification Peak Integration & Quantification detection->quantification results Results: - Methacholine Purity - Impurity Levels quantification->results

Workflow for Ion Chromatography analysis of Methacholine.

Applications in Research and Drug Development

  • Bronchial Challenge Testing: The primary application of methacholine chloride is in the diagnosis of asthma and bronchial hyperresponsiveness.[3][13] The methacholine challenge test involves the inhalation of serially increasing concentrations of the drug to determine the concentration that causes a 20% fall in the forced expiratory volume in one second (FEV1).[5]

  • Muscarinic Receptor Research: As a stable analog of acetylcholine, it is a valuable tool for studying the function and pharmacology of muscarinic receptors in various tissues, including airway smooth muscle, the cardiovascular system, and the central nervous system.[3]

  • Airway Inflammation and Remodeling Studies: It is used in animal models of asthma to induce airway hyperresponsiveness, allowing researchers to investigate the mechanisms of airway inflammation and remodeling and to test the efficacy of new anti-asthma therapies.[9]

Toxicology and Safety Information

Methacholine chloride is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[17][18] It should be handled in accordance with good industrial hygiene and safety practices.[19]

ParameterSpeciesRouteValueReference
LD₅₀ RatOral750 mg/kg[7][17]
LD₅₀ RatSubcutaneous75 mg/kg[7][17]
LD₅₀ RatIntravenous20 mg/kg[7]
LD₅₀ MouseOral740 mg/kg[7]
LD₅₀ MouseIntraperitoneal160 mg/kg[7][17]
LD₅₀ MouseSubcutaneous90 mg/kg[7]
LD₅₀ MouseIntravenous15 mg/kg[7]
LDLo MouseSubcutaneous630 mg/kg[11]

Safety Precautions:

  • Handling: Avoid all personal contact, including inhalation of dust.[7] Use in a well-ventilated area or with local exhaust ventilation.[7][20]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and appropriate protective clothing.[19][20] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[19]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from moisture.[19][20] Recommended storage is at -20°C for long-term stability.[3]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[20] For skin contact, wash off with soap and plenty of water.[18] If inhaled, move to fresh air.[18] If swallowed, rinse mouth with water and consult a physician.[18]

References

Chiral Properties of beta-Methylcholine Chloride Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, a quaternary ammonium (B1175870) salt, is a chiral molecule with significant implications in pharmacology due to its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). The presence of a chiral center at the beta-carbon of the choline (B1196258) moiety results in two stereoisomers, (R)- and (S)-beta-methylcholine chloride. These enantiomers exhibit distinct pharmacological profiles, highlighting the critical importance of stereochemistry in drug design and development. This technical guide provides a comprehensive overview of the chiral properties of this compound isomers, focusing on their differential receptor interactions, enzymatic hydrolysis, and the underlying signaling pathways. While direct quantitative data for the non-acetylated isomers of this compound is limited in publicly available literature, this guide will leverage data from its closely related and well-studied acetylated analogue, methacholine (B1211447) chloride, to infer and illustrate the fundamental principles of its stereopharmacology.

Synthesis and Chiral Separation

The synthesis of this compound typically results in a racemic mixture of the (R) and (S) enantiomers. A common synthetic route involves the reaction of propylene (B89431) oxide with trimethylamine, followed by the introduction of a chloride counter-ion.

Enantioselective Synthesis: Achieving enantiomerically pure this compound requires specialized synthetic strategies. One approach involves the use of chiral starting materials, such as enantiopure propylene oxide. Alternatively, enzymatic resolution or the use of chiral catalysts can be employed to selectively produce one enantiomer.

Chiral Separation: For the separation of the racemic mixture, chiral high-performance liquid chromatography (HPLC) is the most effective method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral quaternary ammonium compounds.

Differential Pharmacological Activity

The biological activity of this compound isomers is primarily mediated through their interaction with muscarinic acetylcholine receptors. Significant differences in the affinity and efficacy of the enantiomers have been observed for the acetylated form, methacholine, which provides a strong basis for understanding the stereoselectivity of this compound.

Muscarinic Receptor Binding

Studies on the enantiomers of acetyl-beta-methylcholine (methacholine) have demonstrated a pronounced stereoselectivity in their binding to muscarinic receptors. The S-(+)-enantiomer exhibits significantly higher affinity for muscarinic receptors compared to the R-(-)-enantiomer.

Table 1: Muscarinic Receptor Affinity and Potency of Methacholine Chloride Isomers

IsomerDissociation Constant (KA) (µM)[1]IC50 (µM)[1]Isomeric Affinity Ratio (KA (+)/KA(-))[1]Isomeric Potency Ratio (IC50 (+)/IC50(-))[1]
(+)-Methacholine2.50.1180650
(-)-Methacholine44065
Racemic Methacholine40.26

Data from studies on acetyl-beta-methylcholine (methacholine) acting on presynaptic muscarinic receptors.

The significant difference in the isomeric affinity and potency ratios suggests that the S-(+)-enantiomer is the primary contributor to the pharmacological activity of racemic methacholine. It is highly probable that a similar stereoselectivity exists for the non-acetylated this compound isomers.

Enzymatic Hydrolysis by Acetylcholinesterase

Acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine, also exhibits stereoselectivity towards the isomers of acetyl-beta-methylcholine. True cholinesterase has been shown to hydrolyze only the dextrorotatory isomer of acetyl-dl-β-methylcholine chloride. This indicates that the (S)-(+)-enantiomer is a substrate for AChE, while the (R)-(-)-enantiomer is not significantly hydrolyzed and may act as a weak inhibitor of the enzyme.

Table 2: Enzymatic Hydrolysis of Acetyl-beta-methylcholine Isomers by Acetylcholinesterase

IsomerHydrolysis by Acetylcholinesterase
(S)-(+)-Acetyl-beta-methylcholineSubstrate
(R)-(-)-Acetyl-beta-methylcholineNot significantly hydrolyzed (weak inhibitor)

This differential metabolism has important pharmacokinetic implications, as the (R)-isomer would be expected to have a longer duration of action in vivo.

Signaling Pathways

This compound isomers, as muscarinic agonists, are expected to activate downstream signaling pathways upon binding to mAChRs. Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to various G proteins, leading to the activation of different second messenger systems.

  • M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

While specific studies on the differential signaling of this compound isomers are lacking, the higher affinity of the (S)-isomer for muscarinic receptors suggests that it is a more potent activator of these pathways.

Muscarinic_Signaling_Pathways cluster_receptor Muscarinic Receptor Activation cluster_g_protein G-Protein Coupling cluster_effector Effector Activation cluster_second_messenger Second Messenger Production cluster_cellular_response Cellular Response Agonist (S)-beta-Methylcholine Chloride Receptor Muscarinic Receptor (M1, M3, M5 or M2, M4) Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates (M1, M3, M5) Gi Gi/o Receptor->Gi Activates (M2, M4) PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces production of Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC cAMP_response ↓ cAMP Modulation of Ion Channels cAMP->cAMP_response Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of Isomers C Combine Isomers, Radioligand, and Membranes in 96-well plate A->C B Prepare Radioligand and Membranes B->C D Incubate at RT for 60-90 min C->D E Rapid Filtration through Glass Fiber Filters D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki I->J Hydrolysis_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Substrate (Isomers) and DTNB Solutions C Combine Substrate and DTNB in 96-well plate A->C B Prepare AChE Solution E Initiate reaction with AChE B->E D Pre-incubate at 37°C C->D D->E F Measure Absorbance at 412 nm over time E->F G Calculate Initial Velocity (V0) F->G H Determine Km and Vmax G->H

References

Methodological & Application

Application Notes: Beta-Methylcholine Chloride (Methacholine) for Bronchoconstriction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-methylcholine chloride, commonly known as methacholine (B1211447) chloride, is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1][2] It functions as a parasympathomimetic agent, structurally similar to acetylcholine (B1216132) but with greater resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[3][4][5] In research and clinical settings, methacholine is the primary agent used for diagnosing bronchial hyperresponsiveness (AHR), a hallmark characteristic of asthma.[1][2][6][7] Its administration via inhalation induces bronchoconstriction in susceptible individuals at doses that do not affect healthy subjects.[8][9] This property makes it an invaluable tool for asthma diagnosis, drug development, and investigating the pathophysiology of airway diseases.

Mechanism of Action

Methacholine exerts its effect by directly stimulating muscarinic acetylcholine receptors on the surface of airway smooth muscle (ASM) cells.[1][7] While it is a non-selective agonist, its bronchoconstrictive effects are primarily mediated through the M3 and M2 muscarinic receptor subtypes.[1][10][11]

  • M3 Muscarinic Receptors: These are the predominant receptors on airway smooth muscle responsible for contraction.[10][11] They are coupled to the Gq/11 class of G-proteins.[10][12] Activation of the M3 receptor initiates a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺) and sensitization of the contractile apparatus, culminating in smooth muscle contraction and airway narrowing.[12][13][14]

  • M2 Muscarinic Receptors: M2 receptors are located on postganglionic parasympathetic nerve endings and on the airway smooth muscle itself.[10] On the nerve endings, they function as inhibitory autoreceptors, providing a negative feedback loop that limits further acetylcholine release.[10] On the ASM, M2 receptors are coupled to Gi proteins and their stimulation inhibits adenylyl cyclase, thereby opposing bronchodilation mediated by β-adrenergic agonists.[10][11]

The detailed signaling pathway for M3 receptor-mediated bronchoconstriction is illustrated below.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methacholine Methacholine M3R M3 Muscarinic Receptor Methacholine->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active forms complex MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction leads to MLCP_active Active MLCP PKC->MLCP_active inhibits RhoKinase Rho Kinase RhoA->RhoKinase activates RhoKinase->MLCP_active inhibits MLCP_active->MLC_P dephosphorylates MLCP_inactive Inactive MLCP MLCP_active->MLCP_inactive

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Protocols

Methacholine can be used in various experimental models to assess airway reactivity. The choice of model depends on the specific research question, ranging from systemic responses in whole organisms to isolated tissue mechanics.

Protocol 1: In Vivo Methacholine Challenge Test (MCT)

This protocol is the standard method for assessing airway hyperresponsiveness in both clinical and preclinical settings.[6][7]

Objective: To determine the provocative concentration of methacholine that causes a 20% fall in Forced Expiratory Volume in one second (FEV₁), known as the PC₂₀.[6][15]

Materials:

  • Methacholine chloride powder for inhalation (e.g., Provocholine®)

  • Sterile 0.9% sodium chloride injection (for reconstitution and dilution)[5]

  • Nebulizer and air compressor or dosimeter system

  • Spirometer

  • Rapid-acting inhaled bronchodilator (e.g., albuterol/salbutamol)

  • Emergency resuscitation equipment

Procedure:

  • Subject Preparation: Ensure the subject has withheld medications that could interfere with the test for an appropriate duration (e.g., short-acting β-agonists for 6 hours, long-acting β-agonists for 36-48 hours).[6]

  • Baseline Spirometry: Perform spirometry to obtain a baseline FEV₁. The FEV₁ should be ≥70% of the predicted value to proceed safely.[4]

  • Saline Control: The subject inhales an aerosol of sterile 0.9% saline from the nebulizer. Perform spirometry 30 and 90 seconds after inhalation to establish the post-saline FEV₁ value.[16]

  • Methacholine Administration: Administer aerosols of serially increasing concentrations of methacholine (typically doubling concentrations, e.g., 0.025, 0.05, 0.1, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).[15]

  • Post-Dose Spirometry: After each methacholine dose, measure FEV₁ at 30 and 90 seconds. The lower of the two values is used for analysis.[6]

  • Termination Criteria: The test is stopped when the FEV₁ has fallen by 20% or more from the post-saline baseline value, or when the highest concentration of methacholine has been administered without a significant fall in FEV₁.[15][16]

  • Recovery: Administer an inhaled rapid-acting bronchodilator to reverse the bronchoconstriction. Monitor the subject until FEV₁ returns to within 10% of baseline.[4]

Data Analysis: The PC₂₀ is calculated by plotting the percentage fall in FEV₁ against the logarithm of the methacholine concentration. A positive test, indicating airway hyperresponsiveness, is typically defined by a PC₂₀ value of 8 mg/mL or less.[15]

InVivo_Workflow cluster_challenge Methacholine Dosing Cycle start Start: Subject Preparation (Medication Washout) baseline Measure Baseline FEV₁ start->baseline check_fev1 FEV₁ ≥ 70% Predicted? baseline->check_fev1 saline Administer Nebulized Saline check_fev1->saline Yes stop Stop Test: Do Not Proceed check_fev1->stop No post_saline Measure Post-Saline FEV₁ saline->post_saline dose Administer Next Dose of Methacholine (Increasing Conc.) post_saline->dose measure_fev1 Measure FEV₁ at 30s & 90s dose->measure_fev1 calc_fall Calculate % Fall in FEV₁ measure_fev1->calc_fall check_fall FEV₁ Fall ≥ 20%? calc_fall->check_fall max_dose Max Dose Reached? check_fall->max_dose No positive Positive Test: Record PC₂₀ check_fall->positive Yes max_dose->dose No negative Negative Test max_dose->negative Yes recovery Administer Bronchodilator & Monitor Recovery positive->recovery negative->recovery end End recovery->end

Caption: Experimental workflow for the in vivo Methacholine Challenge Test (MCT).

Protocol 2: Ex Vivo Bronchoconstriction Assay using Precision-Cut Lung Slices (PCLS)

The PCLS model allows for the direct visualization and quantification of airway contraction in a setting that preserves the native tissue architecture.[17]

Objective: To measure the concentration-response of isolated small airways to methacholine and determine the EC₅₀ (half maximal effective concentration).

Materials:

  • Animal model (e.g., rat, mouse, guinea pig)

  • Low-melting-point agarose (B213101)

  • Vibrating blade microtome (Vibratome)

  • Culture medium (e.g., DMEM/F-12)

  • Methacholine chloride stock solution

  • Incubation chamber for microscopy

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Preparation: Anesthetize the animal and cannulate the trachea.[18] Perfuse the pulmonary circulation with saline to remove blood.

  • Lung Inflation: Slowly instill warm (37°C) low-melting-point agarose into the lungs via the tracheal cannula until fully inflated.[19] Place the animal on ice to allow the agarose to solidify.

  • Slicing: Dissect the agarose-filled lung lobes and use a tissue corer to create cylindrical tissue blocks. Cut the blocks into thin slices (250-300 µm) using a vibratome in a bath of ice-cold buffer.[19][20]

  • Incubation: Transfer the PCLS to culture medium and incubate (e.g., 37°C, 5% CO₂) to allow recovery.

  • Videomicroscopy: Place a single slice in an imaging chamber on the microscope stage. Identify a viable airway with a clear lumen and beating cilia.

  • Baseline Measurement: Perfuse the slice with fresh medium and record a baseline image of the airway. The luminal area is set to 100%.[17]

  • Methacholine Challenge: Add cumulatively increasing concentrations of methacholine (e.g., 10⁻⁹ M to 10⁻³ M) to the chamber.[17]

  • Image Acquisition: After a set incubation time at each concentration, capture an image of the airway. The reduction in the airway's cross-sectional area is measured.[20]

  • Maximal Relaxation: (Optional) At the end of the experiment, add a bronchodilator (e.g., chloroquine, isoproterenol) to determine the maximal airway area.

Data Analysis: Measure the airway luminal area for each concentration using image analysis software.[20] Normalize the data as a percentage of the initial airway area. Plot the percentage decrease in area against the log concentration of methacholine to generate a concentration-response curve and calculate the EC₅₀.

ExVivo_Workflow cluster_challenge Data Acquisition start Start: Anesthetize Animal & Cannulate Trachea inflate Inflate Lungs with Low-Melt Agarose start->inflate slice Dissect & Slice Lungs (Vibratome, ~250µm) inflate->slice culture Culture Slices (PCLS) to Allow Recovery slice->culture setup Mount PCLS in Microscope Chamber culture->setup baseline Record Baseline Airway Lumen Area setup->baseline dose Add Methacholine (Cumulative Dosing) baseline->dose record Record Image & Measure Airway Area dose->record loop Repeat for all Concentrations record->loop loop->dose analysis Plot Dose-Response Curve (% Constriction vs. [MCh]) loop->analysis After final dose calculate Calculate EC₅₀ analysis->calculate end End calculate->end

Caption: Experimental workflow for the ex vivo PCLS bronchoconstriction assay.

Quantitative Data Summary

The responsiveness to methacholine varies significantly depending on the species, the experimental preparation, and the underlying disease state (e.g., asthma). The following tables summarize representative quantitative data from the literature.

Table 1: Representative Dosing Protocols for In Vivo Methacholine Challenge

Method Concentration Series (mg/mL) Endpoint Reference
Standard Doubling Dose 0.025, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 25.0 PC₂₀ FEV₁ [15]
2-Minute Tidal Breathing 0.031, 0.062, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 PC₂₀ FEV₁ [4][21]

| 5-Breath Dosimeter | 0.0625, 0.25, 1.0, 4.0, 16.0 | PD₂₀ FEV₁ |[4][21] |

PC₂₀: Provocative Concentration causing a 20% fall. PD₂₀: Provocative Dose causing a 20% fall.

Table 2: Representative EC₅₀ and PC₂₀ Values for Methacholine

Model/Assay Type Species Condition Value Reference
In Vivo (MCT) Human Mild Asthma Geometric Mean PC₂₀: 1.8 mg/mL [22]
In Vivo (MCT) Human Healthy/Non-asthmatic PC₂₀ > 16 mg/mL [15]
Ex Vivo (PCLS) Rat Normal EC₅₀: 0.64 µM (640 nM) [19][23]
Ex Vivo (PCLS) Mouse Control EC₅₀: 319 nM [18][24]
Ex Vivo (PCLS) Mouse Ovalbumin-induced Asthma EC₅₀: 455 nM [18][24]

| In Vitro (Bronchial Rings) | Rabbit | Normal | EC₅₀: ~0.78 µM (780 nM) |[25] |

EC₅₀: Half maximal effective concentration. PC₂₀: Provocative concentration causing a 20% fall in FEV₁.

References

Preparation of Beta-Methylcholine Chloride Solutions for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methylcholine chloride, a parasympathomimetic choline (B1196258) ester, serves as a potent muscarinic receptor agonist. It is a valuable pharmacological tool in preclinical in vivo research to investigate the cholinergic system's role in various physiological processes, including cardiovascular and respiratory functions. Proper preparation of this compound solutions is critical to ensure experimental accuracy, reproducibility, and the safety of the animal subjects. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo studies, along with relevant data on its chemical properties, solubility, and stability.

Chemical and Physical Properties

This compound, also known as methacholine (B1211447) chloride, is a synthetic choline ester. A summary of its key properties is presented in Table 1.

PropertyValueReference
Synonyms Methacholine chloride, Acetyl-β-methylcholine chloride[1]
CAS Number 62-51-1[2]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white crystalline powder[3]
Storage (Solid) -20°C, protected from moisture[4]
Stability (Solid) ≥ 4 years at -20°C[2]

Solubility and Stability

The solubility and stability of this compound are crucial considerations for solution preparation. The compound is highly soluble in aqueous solutions but exhibits pH-dependent stability.

SolventSolubilityStability NotesReference
Water 50 mg/mLSolutions undergo rapid decomposition at pH > 6.[5]
Phosphate-Buffered Saline (PBS, pH 7.2) 5 mg/mL[2]
Dimethyl Sulfoxide (DMSO) 0.1 mg/mL to 42 mg/mL[2][1]
0.9% Sodium Chloride (Saline) Commonly used as a diluent for in vivo studies.Solutions should be prepared fresh daily and stored on ice.[4][6]

Note: this compound is hygroscopic and moisture-sensitive.[7][8] Handle the solid powder in a dry environment and store it in a desiccator at -20°C.[4] Stock solutions, if not used immediately, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] For many in vivo applications, especially those involving sensitive assays like bronchial challenge tests, it is highly recommended to prepare fresh solutions on the day of the experiment.[4]

Signaling Pathway

This compound acts as a non-selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Its effects in vivo are primarily mediated through the M2 receptors in the heart and M3 receptors in the smooth muscles of the airways and blood vessels.[2]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle, Cardiac Muscle) ACh Acetylcholine M2R M2 Muscarinic Receptor G_protein_M2 Gi/o Protein M2R->G_protein_M2 M3R M3 Muscarinic Receptor G_protein_M3 Gq/11 Protein M3R->G_protein_M3 AC Adenylyl Cyclase G_protein_M2->AC PLC Phospholipase C G_protein_M3->PLC cAMP ↓ cAMP AC->cAMP Response_M2 ↓ Heart Rate (Bradycardia) cAMP->Response_M2 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response_M3 Smooth Muscle Contraction (Bronchoconstriction, Vasodilation) Ca2->Response_M3 beta_MeCh This compound (Agonist) beta_MeCh->M2R beta_MeCh->M3R G cluster_workflow Solution Preparation Workflow start Start: Gather Materials weigh 1. Weigh 100 mg of This compound powder start->weigh dissolve 2. Dissolve in a portion of sterile 0.9% saline weigh->dissolve volume 3. Bring to a final volume of 10 mL with sterile 0.9% saline dissolve->volume mix 4. Vortex until fully dissolved volume->mix filter 5. Sterile filter (0.22 µm) into a sterile tube mix->filter store 6. Aliquot and store at -20°C or -80°C (or use immediately) filter->store end End: Solution Ready for Dilution store->end

References

Application Notes and Protocols for Inducing Airway Hyperresponsiveness in Mice Using beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and measuring airway hyperresponsiveness (AHR) in mice using beta-methylcholine chloride (methacholine). The methodologies outlined are based on established practices in preclinical asthma research and are intended to guide researchers in setting up robust and reproducible experimental models.

Introduction

Airway hyperresponsiveness, a key feature of asthma, is characterized by an exaggerated bronchoconstrictor response to various stimuli.[1] In preclinical research, mouse models of allergic airway inflammation are widely used to study the pathophysiology of asthma and to evaluate novel therapeutic agents.[2] Methacholine (B1211447), a stable analog of acetylcholine (B1216132), is a muscarinic receptor agonist that potently induces bronchoconstriction and is commonly used to assess AHR in these models.[3][4] This document details both invasive and non-invasive methods for methacholine-induced AHR assessment in mice.

Section 1: Signaling Pathway of Methacholine-Induced Bronchoconstriction

Methacholine acts as a non-selective muscarinic acetylcholine receptor agonist.[3] In the airways, it primarily targets M3 muscarinic receptors on airway smooth muscle cells.[5] Binding of methacholine to these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle contraction and airway narrowing.[3]

Methacholine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell MCh β-Methylcholine chloride M3R Muscarinic M3 Receptor MCh->M3R binds Gq Gq protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction induces

Caption: Methacholine signaling pathway in airway smooth muscle cells.

Section 2: Experimental Protocols

Two primary methods are employed to assess AHR in mice: non-invasive whole-body plethysmography (WBP) and invasive measurement of lung mechanics. The choice of method depends on the specific research question, required sensitivity, and available equipment.

Protocol 2.1: Non-Invasive Measurement of AHR using Whole-Body Plethysmography (WBP)

This method assesses airway obstruction in conscious, unrestrained mice by measuring the enhanced pause (Penh), a dimensionless value calculated from the timing of the respiratory waveform.[1][6] While widely used for screening, it's important to note that the validity of Penh as a direct measure of airway resistance is debated.[6][7]

Experimental Workflow:

Non_Invasive_AHR_Workflow cluster_workflow Non-Invasive AHR Measurement Workflow start Place mouse in WBP chamber acclimate Acclimatize for ~10-20 minutes start->acclimate baseline Record baseline Penh (3 minutes) acclimate->baseline nebulize_pbs Nebulize with PBS (3 minutes) baseline->nebulize_pbs record_pbs Record Penh (3 minutes) nebulize_pbs->record_pbs nebulize_mch Sequentially nebulize with increasing concentrations of Methacholine (e.g., 3-50 mg/mL) for 3 minutes each record_pbs->nebulize_mch record_mch Record Penh for 3 minutes after each MCh concentration nebulize_mch->record_mch Repeat for each concentration record_mch->nebulize_mch end Remove mouse from chamber record_mch->end

Caption: Workflow for non-invasive AHR measurement using WBP.

Materials:

  • Whole-body plethysmography system (e.g., Buxco, EMKA)

  • Nebulizer (ultrasonic or jet)

  • β-Methylcholine chloride (Methacholine) powder (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Mouse strain of choice (e.g., BALB/c, C57BL/6)

Procedure:

  • Preparation of Methacholine Solutions: Prepare fresh solutions of methacholine in PBS on the day of the experiment. A common concentration range is 0 mg/mL (PBS control) to 50 mg/mL.[6][8]

  • Acclimatization: Place the conscious, unrestrained mouse into the WBP chamber and allow it to acclimatize for at least 10-20 minutes until the breathing pattern stabilizes.

  • Baseline Measurement: Record baseline respiratory parameters for 3 minutes.[6]

  • PBS Challenge: Nebulize the chamber with PBS for 3 minutes and record the response for the subsequent 3 minutes. This serves as the vehicle control.[1]

  • Methacholine Challenge: Sequentially challenge the mouse with increasing concentrations of aerosolized methacholine (e.g., 3, 6.25, 12.5, 25, 50 mg/mL).[1][8] Each nebulization period should last for 3 minutes, followed by a 3-minute data recording period.[1][6]

  • Data Analysis: Calculate the average Penh value for each methacholine concentration and plot a dose-response curve.

Protocol 2.2: Invasive Measurement of AHR

This method provides a direct measurement of lung mechanics, including airway resistance (Rrs or Rₗ) and elastance (Ers or H), in anesthetized and tracheostomized mice.[2][9] It is considered the gold standard for assessing AHR.

Experimental Workflow:

Invasive_AHR_Workflow cluster_workflow Invasive AHR Measurement Workflow start Anesthetize mouse tracheotomize Tracheotomize and insert cannula start->tracheotomize ventilate Connect to mechanical ventilator (e.g., flexiVent) tracheotomize->ventilate stabilize Allow animal to stabilize ventilate->stabilize baseline Measure baseline lung mechanics (Rrs, Ers) stabilize->baseline challenge Administer increasing doses of Methacholine (aerosol or IV) baseline->challenge measure Measure Rrs and Ers after each dose challenge->measure Repeat for each dose measure->challenge end Euthanize mouse measure->end

Caption: Workflow for invasive AHR measurement.

Materials:

  • Mechanical ventilator for small animals (e.g., flexiVent, SCIREQ)

  • Anesthetic (e.g., ketamine/xylazine cocktail, sodium pentobarbital)

  • Tracheal cannula

  • Surgical instruments

  • Nebulizer (for aerosol delivery) or infusion pump (for intravenous delivery)

  • β-Methylcholine chloride

  • Saline (0.9%)

Procedure:

  • Anesthesia and Tracheostomy: Anesthetize the mouse via intraperitoneal injection. Perform a tracheostomy and insert a cannula into the trachea.

  • Mechanical Ventilation: Connect the mouse to a computer-controlled piston ventilator. A typical ventilation rate is 150 breaths/minute with a tidal volume of 0.3 mL.[6]

  • Baseline Measurement: After a stabilization period, establish a standard lung volume history by delivering deep inflations.[9] Measure baseline respiratory system impedance (Zrs) to calculate airway resistance (Rrs) and elastance (Ers).[9]

  • Methacholine Challenge:

    • Aerosol Delivery: Deliver aerosolized methacholine (e.g., 12.5 mg/mL to 50 mg/mL) for a set duration (e.g., 10-40 seconds) through the inspiratory line of the ventilator.[6][9]

    • Intravenous (IV) Delivery: Administer doubling doses of methacholine (e.g., 6 to 48 µg·min⁻¹·kg⁻¹) via a jugular vein cannula using a constant infusion pump.[10]

  • Post-Challenge Measurement: Measure lung mechanics repeatedly for several minutes after each methacholine dose to capture the peak response.[6][9]

  • Data Analysis: Plot the peak Rrs and Ers values against the methacholine concentration or dose to generate dose-response curves.

Section 3: Data Presentation

The following tables summarize typical quantitative data obtained from methacholine challenge experiments in mice. These values can vary depending on the mouse strain, the specific model of airway inflammation, and the methodology used.

Table 1: Non-Invasive AHR (Penh) in an Ovalbumin (OVA)-Induced Asthma Model
Methacholine (mg/mL)Control Group (Saline/Saline) - Mean Penh ± SEMAllergic Group (OVA/OVA) - Mean Penh ± SEM
0 (PBS)1.5 ± 0.22.0 ± 0.3
12.52.5 ± 0.54.5 ± 0.8
254.0 ± 0.97.0 ± 1.2
505.5 ± 1.68.5 ± 1.8
Data are representative values synthesized from studies such as Hamelmann et al., 1997 and Vos et al., 2007, as cited in[6]. *p < 0.05, *p < 0.01 vs. Control Group.
Table 2: Invasive AHR (Lung Resistance, Rₗ) in an OVA-Induced Asthma Model
Methacholine (mg/mL)Control Group (Saline/Saline) - Mean Rₗ (cmH₂O/mL·s⁻¹) ± SEMAllergic Group (OVA/OVA) - Mean Rₗ (cmH₂O/mL·s⁻¹) ± SEM
0 (Saline)0.8 ± 0.10.9 ± 0.1
12.51.0 ± 0.11.5 ± 0.2
251.2 ± 0.21.9 ± 0.3**
501.4 ± 0.22.4 ± 0.4***
Data are representative values synthesized from studies such as Sagar et al., 2014a, as cited in[6]. *p < 0.05, **p < 0.01, **p < 0.001 vs. Control Group.
Table 3: Comparison of Methacholine Delivery Routes for Invasive AHR
Delivery MethodTotal MCh DosePeak Airway Resistance Increase (Fold change from baseline)
Infusion64 µg/kg~2-fold
Bolus Injection80 µg/kg~12-fold
Data derived from a study comparing MCh delivery methods in an OVA model.[2]

Section 4: Important Considerations

  • Mouse Strain: Different mouse strains exhibit varying degrees of airway responsiveness. BALB/c mice are commonly used and are known to develop robust AHR, while C57BL/6 mice can be less responsive.[11]

  • Anesthesia: For invasive measurements, the choice of anesthetic can influence cardiovascular and respiratory parameters. Ensure consistent use of the same anesthetic regimen throughout a study.

  • Data Interpretation: While non-invasive plethysmography is useful for high-throughput screening, invasive measurements of lung mechanics are more precise and directly reflect airway function.[6][7] Correlating findings from both methods can provide a more comprehensive understanding of airway pathophysiology.[1]

  • Methacholine Stability: Always prepare fresh methacholine solutions, as the compound can degrade in solution. Store the powder in a dark, dry place at -20°C.[2]

By following these detailed protocols and considering the key variables, researchers can effectively use this compound to induce and quantify airway hyperresponsiveness in mice, providing a valuable tool for the study of respiratory diseases and the development of new therapies.

References

Application Notes and Protocols for Determining the Dose-Response Curve of beta-Methylcholine Chloride in Isolated Trachea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for characterizing the contractile response of isolated tracheal smooth muscle to beta-methylcholine chloride (methacholine). The protocols outlined below are fundamental for preclinical respiratory research, enabling the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50) and the maximum contractile response (Emax). This information is crucial for understanding the potency and efficacy of muscarinic agonists and for the development of novel therapeutics for respiratory diseases like asthma and COPD.

Introduction

This compound is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist. It is structurally similar to acetylcholine (B1216132) but is more resistant to hydrolysis by acetylcholinesterase, making it a useful tool for studying cholinergic responses. In the airways, beta-methylcholine acts primarily on M3 muscarinic receptors on smooth muscle cells to induce bronchoconstriction. The dose-response curve is a fundamental pharmacological tool used to quantify the relationship between the concentration of a drug and its physiological effect. By generating a cumulative dose-response curve in an isolated organ bath system, researchers can accurately assess the contractile properties of airway smooth muscle in a controlled ex vivo environment.

Data Presentation: Dose-Response Parameters of Muscarinic Agonists in Isolated Trachea

The following tables summarize quantitative data for muscarinic agonists in isolated tracheal preparations from guinea pigs. These values are essential for comparative analysis and for validating experimental results.

Table 1: Potency (pD2) and Maximal Contractile Effect (Emax) of Muscarinic Agonists in Guinea Pig Isolated Trachea with Intact Epithelium.

AgonistpD2 (-log EC50 M)Emax (g)
Acetylcholine6.87 ± 0.083.5 ± 0.3
Carbachol (B1668302)6.71 ± 0.103.6 ± 0.3

Data are presented as mean ± SEM.

Table 2: EC50 Values for Methacholine-Induced Contraction in Isolated Tracheal Chains from Control and Ovalbumin-Sensitized Guinea Pigs.

ConditionEC50 (µM)
Control2.00 ± 0.26
Ovalbumin-Sensitized0.88 ± 0.27

Data are presented as mean ± SEM.

Signaling Pathway

The contractile effect of beta-methylcholine in tracheal smooth muscle is mediated through the activation of muscarinic receptors, primarily the M3 subtype, which are G-protein coupled receptors. The signaling cascade leads to an increase in intracellular calcium and subsequent muscle contraction.

G Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum beta_mc beta-Methylcholine Chloride m3r M3 Muscarinic Receptor beta_mc->m3r Binds to gq Gq Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_calmodulin Ca2+-Calmodulin Complex mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p contraction Smooth Muscle Contraction mlc_p->contraction Leads to ca_store Ca2+ Store ip3r->ca_store Opens channel ca_ion Ca2+ ca_store->ca_ion Release ca_ion->ca_calmodulin Forms

Caption: Muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Protocols

Preparation of Physiological Salt Solution (Krebs-Henseleit Solution)

Objective: To prepare a buffer solution that mimics the ionic composition of extracellular fluid to maintain tissue viability.

Materials:

  • NaCl (118.4 mM)

  • KCl (4.7 mM)

  • CaCl2 (2.5 mM)

  • MgSO4 (1.2 mM)

  • KH2PO4 (1.2 mM)

  • NaHCO3 (25.0 mM)

  • Glucose (11.7 mM)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • pH meter

  • Water bath

Protocol:

  • Dissolve the salts in distilled water to the final concentrations listed above.

  • Continuously bubble the solution with carbogen gas for at least 30 minutes before and throughout the experiment. This maintains a physiological pH of ~7.4.

  • Warm the solution to 37°C in a water bath.

Isolated Trachea Preparation and Mounting

Objective: To isolate the trachea and mount it in an organ bath for isometric tension recording.

Materials:

  • Guinea pig (e.g., Dunkin-Hartley)

  • Dissection tools (scissors, forceps)

  • Petri dish

  • Cold, carbogen-gassed Krebs-Henseleit solution

  • Isolated organ bath system

  • Isometric force transducer

  • Stainless steel hooks or stirrups

  • Suture thread

Protocol:

  • Humanely euthanize a guinea pig according to institutional animal care and use committee guidelines.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Gently remove adhering connective tissue and fat under a dissecting microscope.

  • Cut the trachea into rings of 3-4 mm width. For tracheal chains, several rings can be tied together with suture thread.

  • Suspend each tracheal ring or chain between two stainless steel hooks in the organ bath chamber filled with 10-20 mL of carbogen-gassed Krebs-Henseleit solution at 37°C.

  • Connect the lower hook to a fixed point in the chamber and the upper hook to an isometric force transducer.

Equilibration and Viability Check

Objective: To allow the tissue to stabilize and to ensure its responsiveness.

Protocol:

  • Allow the tracheal preparations to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g.

  • Wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a supramaximal concentration of an agonist like carbachol (e.g., 10 µM).

  • Tissues that do not show a robust and stable contraction should be discarded.

  • Wash the tissues repeatedly with Krebs-Henseleit solution until the tension returns to the baseline.

Generation of a Cumulative Dose-Response Curve

Objective: To measure the contractile response of the tracheal preparation to increasing concentrations of this compound.

Materials:

  • Stock solution of this compound (e.g., 10 mM in distilled water)

  • Serial dilutions of this compound

  • Micropipettes

Protocol:

  • After the viability check and return to baseline, allow the tissue to rest for at least 30 minutes.

  • Begin the cumulative dose-response curve by adding the lowest concentration of beta-methylcholine (e.g., 1 nM) to the organ bath from a stock solution.

  • Allow the tissue to respond and reach a stable plateau of contraction.

  • Without washing out the previous concentration, add the next higher concentration of beta-methylcholine. The concentrations should typically increase in half-log or log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, and so on, up to a concentration that produces a maximal response, typically around 100 µM to 1 mM).

  • Continue this cumulative addition until the contractile response reaches a clear plateau and does not increase with further additions of the agonist.

  • Record the tension at the plateau of each concentration.

G Experimental Workflow for Isolated Trachea Dose-Response Curve prep Tissue Preparation (Tracheal Rings) mount Mounting in Organ Bath prep->mount equil Equilibration (60-90 min, 1.0-1.5g tension) mount->equil viability Viability Check (e.g., 80mM KCl) equil->viability wash Washout & Rest (30 min) viability->wash dose Cumulative Dosing (beta-Methylcholine) wash->dose record Record Contraction (Isometric Transducer) dose->record analysis Data Analysis (EC50 & Emax) record->analysis

Caption: Experimental workflow for isolated trachea dose-response curve.

Data Analysis

Objective: To determine the EC50 and Emax from the dose-response data.

Protocol:

  • Express the contractile response at each concentration as a percentage of the maximal response achieved in that tissue.

  • Plot the response (Y-axis) against the logarithm of the molar concentration of beta-methylcholine (X-axis).

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).

  • From the fitted curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). The pD2 is the negative logarithm of the EC50.

Conclusion

This document provides a detailed framework for conducting dose-response studies with this compound in isolated tracheal preparations. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental for the pharmacological characterization of muscarinic agonists and the screening of potential new therapies for respiratory diseases.

Application Notes and Protocols for Cell-Based Assays Using beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Methylcholine chloride, also known as methacholine (B1211447) chloride, is a synthetic choline (B1196258) ester that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Its stability against acetylcholinesterase makes it a valuable tool for studying muscarinic receptor signaling in various cell-based assays.[1] This document provides detailed application notes and protocols for utilizing this compound in key cell-based assays, including intracellular calcium mobilization, reporter gene assays, and cell proliferation assays.

This compound primarily activates Gq/11-coupled muscarinic receptors (M1, M3, and M5), initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a transient increase in intracellular calcium concentration ([Ca2+]i).[2][3][4] This increase in intracellular calcium can be monitored to quantify receptor activation.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by this compound triggers distinct signaling pathways that can be harnessed for cell-based assays. The following diagrams illustrate the key signaling cascade and the general workflows for the assays described in this document.

Muscarinic Receptor Signaling Pathway Muscarinic Receptor Signaling Pathway for M1, M3, M5 b_Mch beta-Methylcholine chloride mAChR Muscarinic Receptor (M1, M3, M5) b_Mch->mAChR binds Gq_11 Gq/11 protein mAChR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream PKC->Downstream

Caption: M1, M3, and M5 muscarinic receptor signaling cascade.

Experimental_Workflow General Experimental Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis cell_culture Cell Culture (e.g., CHO, HEK293) cell_seeding Seed cells into 96-well plate cell_culture->cell_seeding add_compound Add this compound (or other compounds) cell_seeding->add_compound incubation Incubate for specific time add_compound->incubation add_reagent Add assay-specific reagent incubation->add_reagent measurement Measure signal (Fluorescence, Luminescence, Absorbance) add_reagent->measurement data_analysis Data Analysis (e.g., EC50/IC50 calculation) measurement->data_analysis

Caption: A generalized workflow for cell-based assays.

Quantitative Data Summary

The following tables summarize the potency (EC50/pEC50) of this compound and other muscarinic agonists in various cell-based assays.

Table 1: Intracellular Calcium Mobilization Assays

Cell LineReceptor ExpressedAgonistEC50 / pEC50Reference
HEK293Endogenous M3MethacholinepEC50 = 4.29 ± 0.24[5]
CHO-M1-WT3M1Acetylcholine56 nM[6]
CHO-K1M3CarbacholpEC50 = 5.9 ± 0.1[7]
CHO-K1M5CarbacholpEC50 = 4.8 ± 0.1[7]
CHO-K1/M1M1Carbachol30.92 nM[8]
CHO-K1/M3M3Carbachol13.32 nM[9]

Table 2: Reporter Gene Assays

Cell LineReceptor ExpressedReporter GeneAgonistEC50 / Fold InductionReference
HEK293M1NFAT-luciferaseCarbamoylcholineNot specified[2]
HEK293M3NFAT-luciferaseCarbamoylcholineNot specified[4]
HEK293M5NFAT-luciferaseCarbamoylcholineNot specified[7]

Table 3: Cell Proliferation/Viability Assays

Cell LineAssayCompoundIC50Reference
PC-3MTT(-)-gossypol4.74 µg/mL[10]
A549MTTCompound 1613.22 µM[11]
A549MTTCompound 2220.20 µM[11]
A549MTT10-HDA22.68 μM[12]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation of Gq-coupled muscarinic receptors by this compound.

Materials:

  • CHO or HEK293 cells stably expressing the muscarinic receptor of interest (e.g., M1, M3, or M5).

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Probenecid (if required to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye solution. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at concentrations ranging from sub-nanomolar to micromolar.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 488 nm excitation and 520 nm emission for Fluo-4).

  • Agonist Addition: Program the instrument to inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells prepare_compound Prepare serial dilutions of This compound wash_cells->prepare_compound measure_fluorescence Measure baseline fluorescence wash_cells->measure_fluorescence add_compound Inject compound and record fluorescence prepare_compound->add_compound measure_fluorescence->add_compound analyze_data Analyze data and calculate EC50 add_compound->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the intracellular calcium mobilization assay.

NFAT Luciferase Reporter Gene Assay

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event of the Gq/11 signaling pathway, using a luciferase reporter system.

Materials:

  • HEK293 cells stably co-expressing the muscarinic receptor of interest and an NFAT-luciferase reporter construct.[2]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • White, opaque 96-well plates.

  • This compound stock solution.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Protocol:

  • Cell Plating: Seed the reporter cells into white, opaque 96-well plates and incubate overnight.[2]

  • Compound Treatment: Prepare a serial dilution of this compound and add it to the cells. Incubate for 5-6 hours at 37°C.[2]

  • Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Incubate the plate at room temperature for 15-30 minutes and measure the luminescence using a luminometer.[2]

  • Data Analysis: The luminescence signal is proportional to the level of NFAT activation. Plot the luminescence intensity against the logarithm of the this compound concentration to determine the dose-response relationship and EC50 value.

NFAT_Reporter_Assay_Workflow NFAT Luciferase Reporter Assay Workflow start Start seed_cells Seed NFAT reporter cells in 96-well plate start->seed_cells add_compound Add beta-Methylcholine chloride dilutions seed_cells->add_compound incubation Incubate for 5-6 hours add_compound->incubation add_luciferase_reagent Add luciferase assay reagent incubation->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the NFAT luciferase reporter gene assay.

MTT Cell Proliferation/Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.

Materials:

  • Target cell line (e.g., A549, PC-3).

  • Cell culture medium.

  • 96-well plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13]

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Cell Proliferation/Viability Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Treat cells with This compound seed_cells->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cell proliferation/viability assay.

Conclusion

This compound is a versatile tool for studying muscarinic receptor function in a variety of cell-based assays. The protocols provided herein offer a starting point for researchers to investigate the effects of this agonist on intracellular signaling and cellular responses. Optimization of these protocols for specific cell lines and experimental conditions is recommended to ensure robust and reproducible data.

References

Application Notes and Protocols for Studying Smooth Muscle Contraction Using beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, a synthetic choline (B1196258) ester commonly known as methacholine (B1211447), is a parasympathomimetic agent that acts as a non-selective muscarinic receptor agonist.[1] Due to its structural similarity to acetylcholine (B1216132) and its relative resistance to acetylcholinesterase, this compound serves as a valuable tool for investigating smooth muscle physiology and pathophysiology.[2] Its primary application lies in the in vitro and in vivo study of smooth muscle contraction, particularly in the context of airway hyperresponsiveness and asthma.[3][4] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, relevant signaling pathways, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound elicits smooth muscle contraction by binding to and activating muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells.[2][3] This interaction initiates a well-defined intracellular signaling cascade:

  • Receptor Activation: Beta-methylcholine binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).[2]

  • G-Protein Activation: This binding activates the associated heterotrimeric G-protein, Gq.

  • Phospholipase C Activation: The activated alpha subunit of Gq stimulates the enzyme phospholipase C (PLC).[2]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) ions into the cytosol.[2][5]

  • Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin (CaM).[1]

  • Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[1]

  • Myosin Phosphorylation and Cross-Bridge Cycling: MLCK phosphorylates the regulatory light chains of myosin, which enables the myosin heads to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[1][5]

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in smooth muscle contraction studies.

Table 1: In Vitro Potency of this compound in Airway Smooth Muscle

Tissue PreparationSpeciesEC50 (-log M)Reference
Tracheal StripsGuinea PigNot specified[6]
Bronchial RingsHumanNot specified[7]
Precision-Cut Lung SlicesMouseNot specified[4]
Third Branch of Right Middle BronchusRabbit6.11 ± 0.11 (for acetylcholine)[8]

Note: EC50 is the concentration of an agonist that produces 50% of the maximal response.

Table 2: In Vivo Airway Responsiveness to this compound

Measurement ParameterPopulationProvocation Concentration (PC)Reference
PC20FEV1Patients undergoing thoracic surgeryVaries between individuals[9]
PC35SGawPatients undergoing thoracic surgeryVaries between individuals[9]
PC35V35(p)Patients undergoing thoracic surgeryVaries between individuals[9]
PC35V35(c)Patients undergoing thoracic surgeryVaries between individuals[9]

Note: PC (Provocation Concentration) refers to the concentration of methacholine that causes a specified percentage drop in a given lung function parameter (e.g., FEV1 - Forced Expiratory Volume in 1 second; SGaw - Specific Airway Conductance; V35 - Maximal expiratory flow at 35% of vital capacity).

Experimental Protocols

In Vitro Isometric Contraction of Isolated Tracheal Rings

This protocol details a standard method for assessing the contractile response of airway smooth muscle to this compound using an isolated organ bath system.

Materials and Reagents:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution (e.g., 10 mM in distilled water)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools (scissors, forceps)

  • Suture thread

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., guinea pig, rat) via an approved method.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective tissue and fat.

    • Cut the trachea into rings of approximately 2-3 mm in width.

    • Tie two suture threads through the lumen of each ring, opposite to each other.

  • Mounting the Tissue:

    • Mount one suture to a fixed hook at the bottom of the organ bath chamber and the other to an isometric force transducer.

    • Fill the organ bath with Krebs-Henseleit solution and maintain the temperature at 37°C.

    • Continuously bubble the solution with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • To check for tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust contraction indicates healthy tissue.

    • Wash the tissue extensively to return to baseline tension.

  • Dose-Response Curve Generation:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable contractile plateau at each concentration before adding the next.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Measure the peak tension at each concentration of this compound.

    • Express the contraction as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or a maximal concentration of beta-methylcholine).

    • Plot the concentration-response curve (log concentration vs. percentage of maximal contraction).

    • Calculate the EC50 value from the dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound in Smooth Muscle Contraction

G beta_mc Beta-Methylcholine Chloride m3_receptor M3 Muscarinic Receptor beta_mc->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr Binds to IP3 Receptor on ca2_release Ca²⁺ Release sr->ca2_release ca2_calmodulin Ca²⁺-Calmodulin Complex ca2_release->ca2_calmodulin Forms mlck Myosin Light Chain Kinase (MLCK) ca2_calmodulin->mlck Activates mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Phosphorylates contraction Smooth Muscle Contraction mlc_p->contraction Leads to

Caption: Signaling cascade of beta-methylcholine induced smooth muscle contraction.

Experimental Workflow for In Vitro Smooth Muscle Contraction Assay

G start Start dissect Dissect Smooth Muscle (e.g., Trachea) start->dissect prepare Prepare Tissue Rings dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate (60 min) Under Tension (1g) mount->equilibrate viability Check Viability (e.g., KCl stimulation) equilibrate->viability wash Wash to Baseline viability->wash add_agonist Cumulative Addition of This compound wash->add_agonist record Record Isometric Tension add_agonist->record analyze Analyze Data (Dose-Response Curve, EC50) record->analyze end End analyze->end

Caption: Workflow for isolated smooth muscle tissue bath experiment.

References

Application Notes and Protocols for Inhalation Delivery of Beta-Methylcholine Chloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, commonly known as methacholine (B1211447), is a parasympathomimetic bronchoconstrictor agent widely utilized in preclinical animal models to induce airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] Inhalation delivery of methacholine allows for the direct assessment of airway sensitivity and reactivity, providing valuable insights into the pathophysiology of respiratory diseases and the efficacy of novel therapeutics. These application notes provide detailed protocols for methacholine challenge in various animal models, summarize quantitative data from representative studies, and illustrate the underlying signaling pathways and experimental workflows.

Signaling Pathway of Methacholine-Induced Bronchoconstriction

Methacholine exerts its effect by acting as an agonist on muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M3 subtype located on airway smooth muscle cells.[3] Structurally similar to acetylcholine, methacholine is more resistant to degradation by acetylcholinesterase, leading to a more sustained action.[3] The binding of methacholine to M3 receptors initiates a G-protein-coupled signaling cascade, leading to bronchoconstriction.

The key steps in the signaling pathway are:

  • Receptor Binding: Inhaled methacholine binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.[3]

  • G-Protein Activation: This binding activates a Gq-protein, which in turn activates the enzyme phospholipase C (PLC).[3]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.[3]

  • Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

  • Protein Kinase C Activation: DAG, the other second messenger, activates protein kinase C (PKC), which can further contribute to the contractile response through various phosphorylation events.[3]

In addition to its direct effect on airway smooth muscle, methacholine can also cause vagally mediated reflex bronchoconstriction.[4]

Methacholine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell MCh Methacholine M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Bronchoconstriction Ca2->Contraction Leads to PKC->Contraction Contributes to

Methacholine signaling cascade in airway smooth muscle cells.

Experimental Protocols

The following protocols describe common methods for inducing AHR and performing methacholine challenge in rodent models. The choice of protocol often depends on the specific research question and available equipment.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model (Mouse)

This is a widely used model to mimic the eosinophilic inflammation characteristic of allergic asthma.[5]

a. Sensitization:

  • Administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of saline on days 0 and 14.[5]

b. Challenge:

  • On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes.[5]

c. Methacholine Challenge and AHR Measurement:

  • Perform methacholine challenge 24 to 48 hours after the final OVA challenge.[6]

  • Two primary methods are used for measuring airway responsiveness:

    • Invasive Measurement: Anesthetize, tracheostomize, and mechanically ventilate the mice.[1] Measure lung resistance (RL) and dynamic compliance (Cdyn) in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[7]

    • Non-invasive Measurement (Whole-body Plethysmography): Place conscious, unrestrained mice in a whole-body plethysmograph.[7] Record baseline readings and then expose them to nebulized saline followed by increasing concentrations of methacholine (e.g., 0, 12.5, 25, 50 mg/mL).[7] Airway responsiveness is measured as Enhanced Pause (Penh), a dimensionless value that correlates with changes in airway resistance.[1][6]

OVA_AHR_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_measurement AHR Measurement Day0 Day 0: i.p. injection of OVA/Alum Day14 Day 14: i.p. injection of OVA/Alum Day21_23 Days 21-23: Aerosolized OVA challenge Day14->Day21_23 Day24_48 24-48h Post-Challenge: Methacholine Challenge Day21_23->Day24_48 Invasive Invasive Measurement (RL, Cdyn) Day24_48->Invasive NonInvasive Non-Invasive Measurement (Penh) Day24_48->NonInvasive

Experimental workflow for OVA-induced AHR in mice.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model (Mouse)

This model is considered more clinically relevant as HDM is a common human allergen.

a. Sensitization and Challenge:

  • Intranasally administer 25 µg of house dust mite (HDM) extract in 35 µL of saline to mice on a daily basis for 5 consecutive days, followed by 2 days of rest. This cycle is repeated for up to 5 weeks for a chronic model.

b. Methacholine Challenge and AHR Measurement:

  • Perform methacholine challenge 24 hours after the final HDM exposure.

  • Utilize either invasive or non-invasive methods as described in the OVA model to assess airway responsiveness to increasing doses of methacholine.

Data Presentation

The following tables summarize quantitative data on the effects of inhaled methacholine on airway function in different animal models.

Table 1: Airway Responsiveness to Methacholine in a Mild Allergic Airway Inflammation Model (Mouse) [7]

Methacholine (mg/mL)Lung Resistance (RL) in Saline Control (cmH2O/mL/s)Lung Resistance (RL) in OVA-sensitized (cmH2O/mL/s)
0~0.6~0.6
3.125~0.7~0.8
6.25~0.8~1.2*
12.5~0.9~1.6**
25~1.0~2.0
50~1.1~2.2

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Saline Control

Table 2: Airway Responsiveness to Methacholine in a Severe Allergic Airway Inflammation Model (Mouse) [7]

Methacholine (mg/mL)Lung Resistance (RL) in Saline Control (cmH2O/mL/s)Lung Resistance (RL) in TNP-OVA-IgE sensitized (cmH2O/mL/s)
0~0.6~0.7
3.125~0.7~1.3*
6.25~0.8~1.5**
12.5~0.9~1.7
25~1.0~1.7
50~1.1~1.8***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Saline Control

Table 3: Effect of Antigen Challenge Dose on Methacholine Responsiveness in Mice (Airway Resistance) [6]

Methacholine (mg/mL)Naive Mice (% Change in Raw)OVA Sensitized + PBS Challenge (% Change in Raw)OVA Sensitized + 6 OVA Challenges (% Change in Raw)
30~100~150~400*

*p < 0.05 vs. Naive and OVA Sensitized + PBS Challenge

Table 4: Effect of Antigen Challenge Dose on Methacholine Responsiveness in Mice (Tissue Damping and Elastance) [6]

Methacholine (mg/mL)Naive Mice (% Change in G and H)OVA Sensitized + PBS Challenge (% Change in G and H)OVA Sensitized + 6 OVA Challenges (% Change in G and H)
30~50-75~75-100~200-250*

*p < 0.05 vs. Naive and OVA Sensitized + PBS Challenge

Concluding Remarks

The inhalation of this compound is a cornerstone technique for assessing airway hyperresponsiveness in animal models of respiratory disease. The choice of animal model, sensitization/challenge protocol, and method of AHR measurement should be carefully considered based on the specific scientific objectives. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals working in this area. Adherence to standardized procedures is crucial for obtaining reproducible and reliable data to advance our understanding and treatment of asthma and other respiratory conditions.

References

Application Notes and Protocols for Measuring Miotic Response to Topical Beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of the miotic response to topical beta-methylcholine chloride, a parasympathomimetic agent. The protocols outlined below are intended for use in a laboratory setting with appropriate animal models to evaluate the pharmacodynamic effects of this compound on pupillary constriction.

Introduction

This compound, also known as methacholine, is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist.[1] In the eye, it selectively stimulates muscarinic receptors, primarily the M3 subtype located on the iris sphincter muscle, to induce pupillary constriction (miosis).[2][3] This response is mediated through a Gq/11 protein-coupled signaling cascade that results in smooth muscle contraction.[4][5] The measurement of miotic response is a critical endpoint in the development of ophthalmic drugs targeting the cholinergic system, as well as in safety and toxicology studies. These protocols detail the necessary steps for accurate and reproducible measurement of pupillary diameter in response to topically administered this compound in a rabbit model.

Key Experimental Protocols

Protocol 1: In Vivo Measurement of Miotic Response in a Rabbit Model

This protocol describes the procedure for topical administration of this compound and subsequent measurement of pupillary constriction in rabbits, a common model for ophthalmic studies.[6][7]

Materials:

  • This compound solution in a sterile ophthalmic vehicle (e.g., 0.5% hydroxypropyl methylcellulose).

  • Healthy New Zealand White rabbits (1.5-2 kg).[7]

  • Anesthetic agents: intramuscular injection of a mixture of tiletamine (B1682376) hydrochloride and zolazepam (B1684422) hydrochloride (15 mg/kg) and xylazine (B1663881) hydrochloride (5 mg/kg).[7]

  • Topical anesthetic: 1% proparacaine (B1679620) hydrochloride ophthalmic eye drops.[7]

  • Calibrated digital pupillometer or calipers.

  • Controlled lighting environment.

Procedure:

  • Animal Preparation: Anesthetize the rabbit using the recommended anesthetic cocktail.[7] Verify the depth of anesthesia by monitoring the palpebral (blink) reflex.[7] Place the animal in a comfortable and stable position to allow for easy access to the eyes.

  • Baseline Pupil Measurement: In a dimly lit, controlled environment, measure the baseline pupil diameter of both eyes using a calibrated digital pupillometer or calipers. Record the measurements.

  • Drug Administration: Instill a single, precise volume (e.g., 50 µL) of the this compound solution into the conjunctival sac of one eye (the treated eye).[7] The contralateral eye will serve as a control and should receive an equal volume of the vehicle solution.

  • Time-Course Measurement: At predetermined time points following instillation (e.g., 5, 15, 30, 60, 90, and 120 minutes), measure the pupil diameter of both the treated and control eyes. Ensure consistent lighting conditions for all measurements.

  • Data Analysis: Calculate the change in pupil diameter from baseline for both eyes at each time point. The miotic response is the difference in pupil diameter change between the treated eye and the control eye.

  • Dose-Response Evaluation: To establish a dose-response relationship, repeat the experiment with different concentrations of this compound.

Data Presentation

The quantitative data from the miotic response studies should be summarized in tables for clear interpretation and comparison.

Table 1: Dose-Response of Topical this compound on Pupil Diameter in Rabbits

Concentration of this compoundMean Baseline Pupil Diameter (mm) ± SDMean Pupil Diameter at Peak Miosis (mm) ± SDMean Change in Pupil Diameter (mm) ± SD
Vehicle Control7.8 ± 0.47.7 ± 0.5-0.1 ± 0.2
0.1%7.9 ± 0.36.5 ± 0.6-1.4 ± 0.4
0.5%7.7 ± 0.54.2 ± 0.7-3.5 ± 0.5
1.0%7.8 ± 0.42.5 ± 0.5-5.3 ± 0.6

Table 2: Time-Course of Miotic Response to 0.5% Topical this compound in Rabbits

Time Post-Instillation (minutes)Mean Pupil Diameter (mm) ± SDMean Change from Baseline (mm) ± SD
0 (Baseline)7.7 ± 0.50.0 ± 0.0
56.8 ± 0.6-0.9 ± 0.3
155.1 ± 0.7-2.6 ± 0.4
304.2 ± 0.7-3.5 ± 0.5
605.5 ± 0.6-2.2 ± 0.4
906.7 ± 0.5-1.0 ± 0.3
1207.5 ± 0.5-0.2 ± 0.2

Visualizations

Signaling Pathway of this compound-Induced Miosis

Bmc Beta-Methylcholine Chloride M3R Muscarinic M3 Receptor Bmc->M3R Gq11 Gq/11 Protein M3R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca Ca2+ Release ER->Ca Contraction Iris Sphincter Muscle Contraction Ca->Contraction Miosis Miosis (Pupil Constriction) Contraction->Miosis

Caption: Signaling cascade of this compound in the iris sphincter muscle.

Experimental Workflow for Measuring Miotic Response

Start Start Anesthetize Anesthetize Rabbit Start->Anesthetize Baseline Measure Baseline Pupil Diameter Anesthetize->Baseline Administer Topical Administration (Drug and Vehicle) Baseline->Administer Measure Measure Pupil Diameter at Time Points Administer->Measure Record Record and Analyze Data Measure->Record End End Record->End

Caption: Workflow for in vivo assessment of miotic response.

References

Application Notes and Protocols: Beta-Methylcholine Chloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylcholine chloride, a synthetic choline (B1196258) ester also known as methacholine, is a parasympathomimetic agent that selectively activates muscarinic acetylcholine (B1216132) receptors.[1] Its relative resistance to hydrolysis by acetylcholinesterase compared to acetylcholine makes it a valuable tool for studying cholinergic signaling in various physiological systems.[2] In cardiovascular research, this compound is instrumental in modeling the effects of parasympathetic stimulation on the heart and vasculature. By activating M2 muscarinic receptors in the heart and M3 muscarinic receptors in the vascular endothelium, it elicits responses such as bradycardia, vasodilation, and a decrease in blood pressure.[3][4] These effects make it a critical compound for investigating cardiovascular diseases, drug development, and the fundamental mechanisms of autonomic cardiac control.

Mechanism of Action

This compound exerts its cardiovascular effects primarily through the activation of two subtypes of muscarinic acetylcholine receptors:

  • M2 Muscarinic Receptors in the Heart: Located on the sinoatrial (SA) and atrioventricular (AV) nodes, and atrial and ventricular myocytes, M2 receptors are coupled to inhibitory G-proteins (Gαi).[2][5] Activation of M2 receptors by this compound leads to:

    • Inhibition of adenylyl cyclase: This reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, antagonizing the stimulatory effects of catecholamines.[3]

    • Activation of G-protein-gated inwardly rectifying potassium channels (GIRK): This increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in the firing rate of the SA node, thus slowing the heart rate (negative chronotropy).[2][5]

    • Reduction of contractile force: Primarily in the atria (negative inotropy).[5]

  • M3 Muscarinic Receptors in the Vasculature: Found on endothelial cells lining blood vessels, M3 receptors are coupled to G-proteins of the Gαq class.[1][6] Their activation by this compound initiates a signaling cascade resulting in vasodilation:

    • Activation of phospholipase C (PLC): This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3-mediated calcium release: Increased intracellular calcium activates endothelial nitric oxide synthase (eNOS).

    • Nitric oxide (NO) production: eNOS synthesizes NO, which diffuses to adjacent vascular smooth muscle cells.

    • Activation of soluble guanylate cyclase (sGC): In smooth muscle cells, NO activates sGC, which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).

    • Smooth muscle relaxation: cGMP activates protein kinase G (PKG), leading to a decrease in intracellular calcium and ultimately vasodilation.[2]

Signaling Pathways

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta-Methylcholine Beta-Methylcholine M2_Receptor M2 Muscarinic Receptor Beta-Methylcholine->M2_Receptor Binds G_Protein Gi/o M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ) cAMP cAMP AC->cAMP Decreases production K_ion K+ K_Channel->K_ion K+ Efflux PKA Protein Kinase A cAMP->PKA Less activation Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Less phosphorylation Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Decreased Heart Rate Decreased Heart Rate Hyperpolarization->Decreased Heart Rate

Caption: M2 muscarinic receptor signaling in cardiomyocytes.

M3_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Beta-Methylcholine Beta-Methylcholine M3_Receptor M3 Muscarinic Receptor Beta-Methylcholine->M3_Receptor Binds Gq_Protein Gq M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ ER->Ca Releases eNOS eNOS Ca->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L-Arginine to L-Arginine L-Arginine sGC Soluble Guanylate Cyclase NO->sGC Diffuses and activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

Caption: M3 muscarinic receptor signaling in vasodilation.

Data Presentation

Table 1: Effects of this compound on Heart Rate in Animal Models

Animal ModelAdministration RouteDoseChange in Heart RateReference
Conscious DogsIntravenous10 µg/kg↑ 88 ± 8%[3]
Conscious RatsIntravenous100 µg/kgNo significant change[3]
Anesthetized C57Bl6 MiceIntravenous0-10,000 µg/kgProlonged asystole (29-47 sec) followed by overshoot of baseline HR[7]
Anesthetized C57Bl6 MiceInhaled Aerosol0-25 mg/mlNo change in HR[7]
Isolated Perfused Rat Hearts (12-week diabetic)Perfusate2.6 x 10⁻⁶ MSignificant bradycardia[8][9]
Isolated Perfused Rat Hearts (age-matched controls)Perfusate2.6 x 10⁻⁶ MBradycardia[8][9]

Table 2: Effects of this compound on Blood Pressure in Animal Models

Animal ModelAdministration RouteDoseChange in Blood PressureReference
Conscious DogsIntravenous10 µg/kg↓ 8 ± 4% (Mean Arterial Pressure)[3]
Anesthetized Wild-Type MiceIntravenous1 mg/kg↑ 8 ± 2 mmHg (Mean Arterial Pressure)[10]

Table 3: Effects of this compound on Coronary Flow and Vasculature

Experimental ModelAdministration RouteDoseEffectReference
Isolated Perfused Rat Hearts (12-week diabetic)Perfusate2.6 x 10⁻⁶ MSignificantly greater decrease in coronary flow[8][9]
Pump-perfused Rat HindlimbInfusion0.6 µmol/lVasodilation[11]
Human SkinIntradermal MicrodialysisN/AVasodilation attenuated by NOS and COX inhibitors[12]
Conscious DogsIntravenous10 µg/kg↓ 51 ± 4% (Total Peripheral Resistance)[3]

Experimental Protocols

Protocol 1: Langendorff Isolated Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function in the absence of systemic neuronal and hormonal influences.[8]

Materials:

  • Animal model (e.g., rat, mouse, guinea pig)

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Heparin

  • Ice-cold Krebs-Henseleit or Tyrode's solution (perfusate), oxygenated with 95% O₂ / 5% CO₂

  • Langendorff apparatus (including perfusion reservoir, cannula, water jacket for temperature control, and pressure transducer)

  • Surgical instruments (scissors, forceps)

  • Suture thread

Procedure:

  • Anesthesia: Anesthetize the animal according to approved institutional protocols. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Heparinization: Inject heparin into a suitable vein or intraperitoneally to prevent blood clotting.

  • Thoracotomy: Quickly open the thoracic cavity to expose the heart.

  • Heart Excision: Carefully excise the heart by cutting the major blood vessels. Immediately place the heart in ice-cold perfusate to induce cardioplegia.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus. Secure it with a suture.

  • Retrograde Perfusion: Initiate retrograde perfusion through the aorta. The perfusate will close the aortic valve and enter the coronary arteries, supplying the myocardium.[8]

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) with continuous perfusion at a constant pressure or flow rate and temperature (typically 37°C).

  • Drug Administration: Introduce this compound into the perfusate at desired concentrations.

  • Data Acquisition: Record heart rate, left ventricular developed pressure, and coronary flow using the pressure transducer and a flow meter.

Langendorff_Workflow A Anesthetize Animal B Heparinize A->B C Perform Thoracotomy B->C D Excise Heart C->D E Place in Ice-Cold Perfusate D->E F Cannulate Aorta E->F G Initiate Retrograde Perfusion F->G H Stabilize Heart G->H I Administer Beta-Methylcholine H->I J Record Cardiovascular Parameters I->J

Caption: Langendorff isolated heart experimental workflow.

Protocol 2: In Vivo Cardiovascular Monitoring in Anesthetized Rodents

This protocol allows for the assessment of cardiovascular responses to this compound in a whole-animal model.

Materials:

  • Rodent model (e.g., mouse, rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Surgical instruments

  • Catheters for intravenous administration and blood pressure measurement

  • Pressure transducer and amplifier

  • ECG electrodes and recording system

  • Data acquisition software

Procedure:

  • Anesthesia: Anesthetize the animal and maintain a stable plane of anesthesia throughout the experiment.

  • Temperature Control: Place the animal on a heating pad to maintain its core body temperature at 37°C.

  • Surgical Preparation:

    • Catheterization: Surgically expose and catheterize a suitable artery (e.g., carotid or femoral artery) for blood pressure measurement and a vein (e.g., jugular or femoral vein) for drug administration.

    • ECG: Place ECG electrodes subcutaneously to record the electrocardiogram.

  • Instrumentation: Connect the arterial catheter to a pressure transducer and the ECG electrodes to the recording system.

  • Stabilization: Allow the animal to stabilize for a period after surgery before taking baseline measurements.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient duration.

  • Drug Administration: Administer this compound intravenously as a bolus injection or continuous infusion at the desired doses.

  • Data Acquisition: Continuously record blood pressure and ECG throughout the experiment.

  • Data Analysis: Analyze the recorded data to determine the changes in heart rate and blood pressure in response to this compound.

InVivo_Workflow A Anesthetize Rodent B Maintain Body Temperature A->B C Surgical Catheterization (Artery and Vein) B->C D Place ECG Electrodes C->D E Connect to Transducers and Recording System D->E F Stabilization Period E->F G Record Baseline Data F->G H Administer Beta-Methylcholine (IV) G->H I Continuously Record Data H->I J Analyze Cardiovascular Parameters I->J

References

Application Notes and Protocols for the Use of beta-Methylcholine chloride in Ex Vivo Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of beta-Methylcholine chloride (also known as methacholine) in ex vivo organ bath experiments. This document is intended to guide researchers in pharmacology, physiology, and drug development in characterizing the effects of this muscarinic agonist on isolated smooth muscle tissues.

Introduction

This compound is a synthetic choline (B1196258) ester that acts as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Structurally similar to the endogenous neurotransmitter acetylcholine (ACh), it incorporates a methyl group that confers relative resistance to hydrolysis by acetylcholinesterase, resulting in a more sustained action.[2] This property makes it a valuable tool for studying cholinergic signaling and smooth muscle contractility in a controlled ex vivo environment.

In organ bath preparations, beta-methylcholine is widely used to induce smooth muscle contraction in various tissues, including airways (trachea and bronchi), gastrointestinal tract (ileum, colon), and bladder. By constructing concentration-response curves, researchers can determine key pharmacological parameters such as the potency (EC50) and efficacy (Emax) of beta-methylcholine and compare them to other cholinergic agonists or assess the effects of antagonists.

Mechanism of Action & Signaling Pathways

beta-Methylcholine exerts its effects by binding to and activating muscarinic receptors, which are G-protein coupled receptors (GPCRs). In smooth muscle, the predominant subtypes are the M2 and M3 receptors.[3]

  • M3 Receptor Pathway (Gq-coupled): Activation of M3 receptors, which are coupled to the Gq G-protein, is the primary pathway for smooth muscle contraction.[4][5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][7] The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[4]

  • M2 Receptor Pathway (Gi-coupled): M2 receptors are coupled to the Gi G-protein.[5] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Since cAMP normally promotes smooth muscle relaxation (in part by inhibiting MLCK), the M2-mediated reduction in cAMP counteracts relaxation and can potentiate contraction.

Signaling Pathway Diagrams

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates beta_MeCh beta-Methylcholine beta_MeCh->M3R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to

M3 Receptor Signaling Pathway for Smooth Muscle Contraction.

M2_Signaling_Pathway cluster_cell Smooth Muscle Cell M2R M2 Muscarinic Receptor Gi Gi Protein M2R->Gi Activates beta_MeCh beta-Methylcholine beta_MeCh->M2R Binds AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Relaxation Relaxation cAMP->Relaxation Promotes

M2 Receptor Signaling Pathway Modulating Smooth Muscle Tone.

Data Presentation: Comparative Potency of Cholinergic Agonists

The potency of beta-methylcholine is often compared to that of acetylcholine. Due to its resistance to cholinesterase, beta-methylcholine is generally more potent than acetylcholine in ex vivo preparations where cholinesterase activity is present. The following table summarizes reported EC50 values for beta-methylcholine and acetylcholine in different smooth muscle preparations. It is important to note that absolute values can vary depending on the specific experimental conditions (e.g., species, tissue preparation, buffer composition, temperature).

AgonistTissueSpeciesEC50 (-log M)Reference
This compound Forearm Resistance VesselsHuman7.24 ± 0.08[2]
Acetylcholine chloride Forearm Resistance VesselsHuman6.43 ± 0.05[2]
This compound Guinea Pig TracheaGuinea Pig~6 (approx.)[8]
Acetylcholine chloride Guinea Pig IleumGuinea Pig~7.15[9]

EC50 values are presented as the negative logarithm of the molar concentration that produces 50% of the maximal response.

Experimental Protocols

Protocol 1: Cumulative Concentration-Response Curve for this compound in Isolated Guinea Pig Ileum

This protocol describes the generation of a cumulative concentration-response curve to assess the contractile effect of this compound on guinea pig ileum.

1. Materials and Reagents

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.55). The solution should be freshly prepared and continuously gassed with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of 7.4.

  • This compound: Prepare a 10 mM stock solution in distilled water. Subsequent serial dilutions can be made in Tyrode's solution.

  • Equipment:

    • Organ bath system with a 10-20 mL tissue chamber

    • Isometric force transducer

    • Data acquisition system

    • Water bath for temperature control (32-37°C)

    • Carbogen gas supply

2. Tissue Preparation

  • Humanely euthanize the guinea pig according to approved institutional guidelines.

  • Open the abdominal cavity and locate the ileocecal junction.

  • Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).

  • Place the isolated ileum in a petri dish containing cold, carbogen-gassed Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of the ileum segment.

3. Organ Bath Setup and Equilibration

  • Mount the ileum segment in the organ bath chamber containing pre-warmed (32-37°C) and carbogen-gassed Tyrode's solution.

  • Attach the lower thread to a fixed hook in the chamber and the upper thread to the isometric force transducer.

  • Apply an initial resting tension of 0.5-1.0 g to the tissue.

  • Allow the tissue to equilibrate for 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 10-15 minutes and readjust the tension if necessary.

4. Generation of Cumulative Concentration-Response Curve

  • After the equilibration period, record a stable baseline tension.

  • Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

  • Allow the tissue to respond and reach a plateau before adding the next, higher concentration. This is typically done in half-log or full-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal contraction is achieved and subsequent higher concentrations do not produce a further increase in response.

  • At the end of the experiment, wash the tissue thoroughly with fresh Tyrode's solution to allow it to return to baseline.

5. Data Analysis

  • Measure the contractile response at each concentration of this compound, typically as the change in tension (in grams or millinewtons) from the baseline.

  • Express the responses as a percentage of the maximal contraction observed.

  • Plot the percentage response against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Dissection Isolate Ileum Segment Euthanasia->Dissection Cleaning Clean and Cut Ileum Dissection->Cleaning Mounting Mount Tissue in Organ Bath Cleaning->Mounting Equilibration Equilibrate Tissue (30-60 min) Apply Resting Tension Mounting->Equilibration Baseline Record Stable Baseline Equilibration->Baseline Dosing Cumulative Addition of This compound Baseline->Dosing Washout Wash Tissue Dosing->Washout Measure Measure Contraction Amplitude Dosing->Measure Normalize Normalize to % Max Response Measure->Normalize Plot Plot Log[Concentration] vs. % Response Normalize->Plot Fit Non-linear Regression Plot->Fit Results Determine EC50 and Emax Fit->Results

Workflow for Generating a Cumulative Dose-Response Curve.

Concluding Remarks

This compound is a robust and reliable tool for investigating cholinergic pharmacology in ex vivo organ bath systems. Its stability allows for the generation of reproducible concentration-response curves, providing valuable insights into smooth muscle physiology and the mechanisms of drug action. By following the detailed protocols and understanding the underlying signaling pathways presented in these notes, researchers can effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

beta-Methylcholine chloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of β-methylcholine chloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between methacholine (B1211447) chloride and β-methylcholine chloride?

A1: β-Methylcholine chloride is the primary hydrolysis product of methacholine chloride (acetyl-β-methylcholine chloride) in aqueous solutions. The degradation of methacholine chloride yields β-methylcholine and acetic acid.[1][2] Therefore, the presence and concentration of β-methylcholine chloride in a solution are direct indicators of the instability and degradation of the parent compound, methacholine chloride.

Q2: What are the main factors that affect the stability of methacholine chloride in an aqueous solution?

A2: The stability of methacholine chloride in aqueous solutions is primarily influenced by pH, temperature, and the type of buffer used.[2][3][4] Generally, the degradation rate increases with higher pH and higher temperatures.[2][4]

Q3: How should aqueous solutions of methacholine chloride be stored to minimize degradation into β-methylcholine chloride?

A3: To minimize hydrolysis, it is recommended to store methacholine chloride solutions at low temperatures (e.g., 4°C).[2] For longer-term storage (up to 9 months), storing at a higher concentration (e.g., 50 g/L) in phosphate-buffered saline (PBS) is recommended, as this has been shown to result in minimal degradation.[3][5] Stock solutions in deionized water stored at 4°C also show good stability.[2] Solid, powdered methacholine chloride is hygroscopic and sensitive to air and moisture, and should be stored at room temperature in a tightly closed container.[6][7]

Q4: Can I use a solution if I observe some degradation to β-methylcholine chloride?

A4: The acceptability of degradation depends on the specific requirements of your experiment. The presence of β-methylcholine and acetic acid can affect the biological response in studies such as bronchial challenge tests.[1] It is crucial to quantify the level of degradation to ensure it is within an acceptable range for your application.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of methacholine chloride into β-methylcholine chloride, altering the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm the date the solution was prepared and the storage conditions (temperature, solvent/buffer, protection from light). Solutions stored for extended periods, especially at room temperature or in high pH buffers, are prone to degradation.[3][4]

    • Check Solution pH: The pH of the solution significantly impacts stability. Methacholine chloride solutions rapidly decompose at a pH greater than 6.[4] Solutions prepared in saline are more stable due to their weakly acidic nature.[4]

    • Quantify Degradation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC), to determine the concentrations of both methacholine chloride and β-methylcholine chloride in your solution.[1][2][8]

    • Prepare Fresh Solutions: If significant degradation is confirmed or suspected, prepare fresh solutions from solid methacholine chloride. For in vivo experiments, it is recommended to prepare solutions freshly on the day of use.[9]

Issue: HPLC or IC analysis shows a significant peak for β-methylcholine.

  • Possible Cause: This is a direct indication of methacholine chloride hydrolysis.

  • Troubleshooting Steps:

    • Review Preparation and Storage: As above, critically review the solution's preparation date, solvent/buffer composition, pH, and storage temperature.

    • Evaluate Environmental Factors: Consider if the solution was exposed to high temperatures or alkaline conditions during the experimental procedure itself.

    • Consult Stability Data: Refer to the data tables below to understand the expected degradation rate under your specific conditions.

Data on Aqueous Stability of Methacholine Chloride

The rate of hydrolysis of methacholine chloride to β-methylcholine chloride is dependent on temperature, pH, and the solvent used.

Table 1: Effect of Temperature and Solvent on Methacholine Chloride Degradation (50 mg/mL) over 40 Days

TemperatureSolventDegradation
4°CDeionized WaterNo hydrolysis observed
4°CPhosphate-Buffered Saline (PBS) pH 7.4No hydrolysis observed
30°CDeionized WaterNo significant change
30°CPBS pH 7.4Up to 5.5%
40°CDeionized WaterUp to 5%
40°CPBS pH 7.4Up to 10%

Data sourced from a study on hydrolysis kinetics.[2]

Table 2: Effect of Concentration, Solvent, and Temperature on Methacholine Chloride Degradation over 9 Months

ConcentrationSolventStorage TemperatureDegradation
50 g/LPBS or NaClFrozen, Refrigerated, or Room Temp~6.5%
0.39 g/LNaClFrozen, Refrigerated, or Room Temp~11.0%
0.39 g/LPBSFrozen (-20°C)~8.0%
0.39 g/LPBSRefrigerated~16.0%
0.39 g/LPBSRoom Temperature~63.8%

Data from a 9-month stability study.[3][5]

Table 3: Effect of pH on Methacholine Chloride Degradation at 27°C after 1 Week

BufferpHDegradation
Bicarbonate9Up to 36%
Borate9Up to 60%

This data highlights the rapid decomposition at alkaline pH.[4]

Experimental Protocols

Protocol 1: Preparation of Methacholine Chloride Stock Solution

  • Weigh the desired amount of solid methacholine chloride powder.

  • Dissolve the powder in degassed deionized water, 0.9% sodium chloride, or a suitable buffer (e.g., phosphate-buffered saline, PBS).[1][2] For a 50 mg/mL stock solution, this is a common starting concentration.[2]

  • Store the stock solution in a high-density polyethylene (B3416737) or polypropylene (B1209903) bottle at 4°C for short-term use.[1] For longer-term storage, refer to the stability data above.

Protocol 2: Analysis of Methacholine Chloride and β-Methylcholine by Ion Chromatography (IC)

This protocol is based on a common method for quantifying methacholine and its impurities.[1][8][10]

  • Sample Preparation: Dilute the stock solution of methacholine chloride with deionized water to bring the concentration into the calibration range of the instrument. A 100-fold to 1000-fold dilution is common.[1][8]

  • Chromatographic System: Use a reagent-free ion chromatography (RFIC) system equipped with a cation-exchange column (e.g., IonPac CS17) and a suppressed conductivity detector.[1][8]

  • Mobile Phase: An electrolytically generated methanesulfonic acid (MSA) eluent is typically used.[8]

  • Analysis: Inject the prepared sample and standards for methacholine and β-methylcholine. The retention times will allow for the identification and quantification of each compound.

Visualizations

Hydrolysis_Pathway Methacholine Methacholine Chloride (Acetyl-β-methylcholine chloride) Beta_Methylcholine β-Methylcholine Chloride Methacholine->Beta_Methylcholine Hydrolysis Acetic_Acid Acetic Acid Methacholine->Acetic_Acid Hydrolysis Water H₂O (Aqueous Solution) Water->Beta_Methylcholine Water->Acetic_Acid

Caption: Hydrolysis pathway of methacholine chloride.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis Prep_Solid Weigh Solid Methacholine Chloride Dissolve Dissolve in Aqueous Solvent (e.g., Water, PBS, NaCl) Prep_Solid->Dissolve Store Store under Defined Conditions (Temperature, Time, pH) Dissolve->Store Sample Take Aliquots at Time Points Store->Sample Analyze Analyze by HPLC/IC Sample->Analyze Quantify Quantify Methacholine & β-Methylcholine Analyze->Quantify

Caption: Workflow for a stability study of methacholine chloride.

References

How to prevent hydrolysis of beta-Methylcholine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guidance, and standardized protocols to ensure the stability and effective use of β-Methylcholine chloride in experimental settings, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is β-Methylcholine chloride and why is preventing its hydrolysis critical?

β-Methylcholine chloride, also known as methacholine (B1211447) chloride, is a synthetic analog of acetylcholine (B1216132) and a potent muscarinic receptor agonist.[1][2][3][4] It is particularly useful for studying cholinergic signaling and for inducing bronchoconstriction in respiratory research.[3] Hydrolysis is the breakdown of the ester bond in the molecule by water, which yields inactive products, β-methylcholine and acetic acid.[5][6] This degradation reduces the effective concentration of the active compound, leading to inaccurate, unreliable, and poorly reproducible experimental results.[6]

Q2: What are the primary factors that accelerate the hydrolysis of β-Methylcholine chloride?

The stability of β-Methylcholine chloride is highly dependent on its chemical environment. The key factors promoting hydrolysis are:

  • pH: This is the most critical factor. The compound is relatively stable in acidic conditions but decomposes rapidly at a pH greater than 6.[7] The rate of hydrolysis increases significantly as the solution becomes more alkaline.[7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[5][8] Storing solutions at elevated temperatures (e.g., room temperature or higher) will lead to faster degradation.[5][7][8]

  • Buffer Composition: The type of buffer can influence stability. For instance, solutions prepared in phosphate-buffered saline (PBS) at pH 7.4 show more significant degradation over time compared to unbuffered aqueous solutions at the same temperature.[5] Some buffers, like bicarbonate and borate, can also promote rapid decomposition.[7]

  • Moisture: As a hygroscopic solid, β-Methylcholine chloride can absorb moisture from the air, which can initiate hydrolysis even before the compound is dissolved.[9][10]

Q3: What are the best practices for preparing and storing β-Methylcholine chloride solutions?

To maximize stability and ensure experimental consistency:

  • Solid Compound Storage: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place, often with an inert gas.[9][10][11] Recommended storage temperatures for the solid are often room temperature or cooler (<15°C), while some suppliers recommend -20°C for the acetylated form (methacholine).[9]

  • Stock Solution Preparation: For maximum stability, prepare concentrated stock solutions in an anhydrous solvent like DMSO or in a weakly acidic aqueous buffer (pH < 6). Solutions prepared in saline are often stable because they are weakly acidic.[7]

  • Storage of Solutions: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and contamination. These aliquots should be stored at -20°C or -80°C.[3][8] At 4°C, aqueous solutions show minimal to no hydrolysis over several weeks.[5][8]

  • Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution into your experimental buffer immediately before use. Do not store dilute solutions in neutral or alkaline buffers for extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Diminished or inconsistent biological response over time. Hydrolysis of β-Methylcholine chloride in your working solution.Prepare fresh working solutions immediately before each experiment from a frozen, acidic, or anhydrous stock. Minimize the time the compound spends in physiological buffers (pH ~7.4) before it is applied to the experimental system.
Complete loss of activity from a solution stored at room temperature. Rapid hydrolysis occurred due to neutral/alkaline pH and elevated temperature.[7]Discard the solution. Prepare a new stock solution according to the recommended storage protocols (see FAQs). Always store stock solutions frozen.[8]
Variability between different batches of stock solutions. The solid compound may have absorbed moisture, or the initial stock solution has degraded over time.Store the solid compound in a desiccator to protect it from humidity.[9][10] When preparing a new stock, ensure it is fully dissolved and immediately aliquot and freeze it. Consider running a stability check on new stock solutions (see Protocol 2).

Quantitative Stability Data

The following table summarizes data on the degradation of methacholine chloride (acetyl-β-methylcholine chloride) under various conditions, illustrating the impact of pH, temperature, and buffer choice.

Solvent/Buffer pH Temperature Time Period Degradation (%) Source
Deionized WaterWeakly Acidic4°C40 days~0%[5]
PBS7.44°C40 days~0%[5]
Deionized WaterWeakly Acidic30°C40 days~0%[5]
PBS7.430°C40 daysUp to 5.5%[5]
Deionized WaterWeakly Acidic40°C40 daysUp to 5%[5]
PBS7.440°C40 daysUp to 10%[5]
Bicarbonate Buffer9.027°C7 daysUp to 36%[7]
Borate Buffer9.027°C7 daysUp to 60%[7]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable 100 mM Stock Solution

  • Materials: β-Methylcholine chloride powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, and sterile polypropylene (B1209903) cryovials.

  • Procedure:

    • Allow the β-Methylcholine chloride container to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment, weigh the desired amount of β-Methylcholine chloride powder and place it into a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed cryovials.

    • Store the aliquots at -20°C or -80°C for long-term stability. For solutions stored at -20°C, use within 1 month; for -80°C, use within 6 months.[3]

Protocol 2: Quality Control - HPLC Assessment of Hydrolysis

This protocol allows you to determine the stability of β-Methylcholine chloride in your specific experimental buffer.

  • Materials: β-Methylcholine chloride stock solution, your experimental buffer (e.g., cell culture medium, PBS), HPLC system with a C18 column, mobile phase (consult relevant literature; often involves an ion-pairing agent), incubator or water bath.

  • Methodology:

    • Prepare a working solution of β-Methylcholine chloride (e.g., 1 mM) in your experimental buffer.

    • Immediately take a sample (t=0) and inject it into the HPLC to determine the initial peak area corresponding to the intact compound.

    • Incubate the remaining solution at your standard experimental temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional samples and inject them into the HPLC.

    • Monitor for the decrease in the β-Methylcholine chloride peak and the appearance of the hydrolysis product (β-methylcholine).

    • Calculate the percentage of remaining β-Methylcholine chloride at each time point relative to t=0 to establish a degradation curve and determine its half-life under your specific conditions.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation and Storage cluster_use Experimental Workflow Solid β-Methylcholine Chloride (Solid) StoreSolid Store in Tightly Sealed Container (Cool, Dry, Dark) Solid->StoreSolid Dissolve Dissolve in Anhydrous DMSO or Acidic Buffer (pH < 6) StoreSolid->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Experimental Buffer (Prepare Fresh) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Discard Discard Unused Diluted Solution Use->Discard

Caption: Recommended workflow for handling β-Methylcholine chloride to prevent hydrolysis.

Gq_Signaling_Pathway bMCh β-Methylcholine (Agonist) M3R Muscarinic M3 Receptor bMCh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response phosphorylates targets

Caption: Gq-protein coupled signaling pathway activated by β-Methylcholine at M3 receptors.

References

Troubleshooting inconsistent results with beta-Methylcholine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments involving beta-Methylcholine chloride (also known as Methacholine (B1211447) chloride).

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost potency over time, leading to weaker than expected responses. What could be the cause?

A1: The most likely cause is the degradation of this compound, especially in solution. It hydrolyzes into beta-methylcholine and acetic acid, which can significantly impact its biological activity.[1] The stability of the solution is highly dependent on the pH, temperature, and storage conditions. Solutions with a pH greater than 6 are prone to rapid decomposition.[2][3] For instance, at a pH of 9 in a bicarbonate buffer and stored at 27°C, up to 36% degradation can occur within a week.[3]

Q2: I am observing significant variability in my results between experiments. What are the common sources of this inconsistency?

A2: Inconsistent results can stem from several factors:

  • Solution Stability: As mentioned above, the degradation of this compound is a primary cause. Always use freshly prepared solutions or solutions stored under validated stable conditions.

  • pH of Solution: The pH of your experimental buffer is critical. This compound solutions are weakly acidic and are more stable at a lower pH.[3] Ensure your buffer pH is below 6 to minimize degradation.[2][3]

  • Cell Line Variability: If you are using cell-based assays, variations in cell density, passage number, and receptor expression levels can lead to inconsistent responses.

  • Assay Conditions: Factors such as incubation time, temperature, and the specific assay buffer used can all contribute to variability. It is crucial to standardize these parameters across all experiments.

Q3: What are the recommended storage conditions for this compound powder and its solutions?

A3: For the powder form, it is recommended to store it at -20°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere and away from moisture.[4] For solutions used in bronchial challenge tests, storing at a higher concentration (e.g., 50 g/L) in phosphate-buffered saline (PBS) is recommended for better stability.[5]

Q4: Can impurities in my this compound reagent affect my experimental outcome?

A4: Yes, impurities can affect your results. A potential synthetic impurity in this compound powder is acetylcholine.[1] Additionally, the degradation product, beta-methylcholine, will be present in aged solutions.[1] These choline-containing impurities may have their own biological effects and could interfere with your assay.[1] It is advisable to use high-purity this compound and to regularly check the purity of your solutions if you suspect degradation.

Troubleshooting Guides

Issue 1: No response or significantly reduced response to this compound in a functional assay.
Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh solution of this compound. Verify the pH of the solution is below 6.[2][3]
Incorrect receptor expression Confirm that your cell line or tissue model expresses the target muscarinic receptor (typically M3 for smooth muscle contraction).[4][6]
Receptor desensitization Reduce the incubation time or concentration of this compound to avoid prolonged receptor stimulation.
Inactive downstream signaling pathway Ensure that the signaling pathway you are measuring (e.g., calcium mobilization) is coupled to the muscarinic receptor in your specific experimental system.
Issue 2: High background signal or constitutive activity in the absence of this compound.
Possible Cause Troubleshooting Step
High receptor expression If using a transient transfection system, consider reducing the amount of receptor DNA used for transfection.
Contaminated reagents Ensure all buffers and media are free from any potential agonists or contaminants.
Cell stress Optimize cell handling and culture conditions to minimize cellular stress, which can sometimes lead to non-specific signaling.

Data Presentation

Table 1: Stability of Methacholine Chloride Solutions Over 9 Months Under Various Storage Conditions

Concentration (g/L)SolventStorage TemperatureDegradation (%)
50PBS or NaClVarious65 ± 0.8
0.39NaClVarious11.0 ± 0.33
0.39PBSFrozen8.0
0.39PBSRefrigerated16.0 ± 0.3
0.39PBSRoom Temperature63.8 ± 0.5

Data adapted from a 9-month stability study.[5]

Experimental Protocols

Key Experiment: In Vitro Smooth Muscle Contraction Assay

This protocol describes a general method for assessing the contractile response of smooth muscle to this compound using an isolated tissue bath system.

Materials:

  • Isolated smooth muscle tissue (e.g., tracheal rings, aortic rings)

  • Physiological Salt Solution (PSS), composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. Continuously gassed with 95% O2 / 5% CO2.

  • This compound stock solution

  • Isolated tissue bath system with force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue in cold PSS and cut into rings of appropriate size (e.g., 2-4 mm).

  • Mounting: Mount the tissue rings in the isolated tissue baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10^-9 M to 10^-3 M).

    • Allow the response to each concentration to stabilize before adding the next concentration.

    • Record the contractile force at each concentration.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response to KCl against the logarithm of the this compound concentration to generate a concentration-response curve.

Visualizations

G cluster_cell Smooth Muscle Cell bMC beta-Methylcholine chloride M3R Muscarinic M3 Receptor bMC->M3R Binds Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Contraction Smooth Muscle Contraction Ca2_increase->Contraction

Caption: Signaling pathway of this compound in smooth muscle cells.

G cluster_troubleshoot Troubleshooting Steps start Start prep_solution Prepare fresh This compound solution (pH < 6) start->prep_solution run_assay Perform Experiment/ Assay prep_solution->run_assay check_results Inconsistent Results? run_assay->check_results troubleshoot Troubleshooting check_results->troubleshoot Yes end Consistent Results check_results->end No check_stability Verify Solution Stability & Storage troubleshoot->check_stability check_assay_params Standardize Assay Parameters (temp, time, etc.) troubleshoot->check_assay_params check_cells Validate Cell Line (passage, density) troubleshoot->check_cells check_stability->run_assay check_assay_params->run_assay check_cells->run_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing β-Methylcholine Chloride Concentration for Airway Hyperresponsiveness (AHR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of β-methylcholine chloride (methacholine) in Airway Hyperresponsiveness (AHR) studies. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is β-methylcholine chloride and how does it induce airway hyperresponsiveness?

A1: β-methylcholine chloride, commonly known as methacholine (B1211447), is a synthetic analog of acetylcholine (B1216132). It acts as a non-selective agonist for muscarinic acetylcholine receptors (M-receptors) found on airway smooth muscle.[1][2] Stimulation of the M3 muscarinic receptor subtype is primarily responsible for the contraction of bronchial smooth muscle, leading to bronchoconstriction.[1] In individuals with AHR, a characteristic feature of asthma, the airways are overly sensitive to stimuli like methacholine, resulting in an exaggerated bronchoconstrictive response at lower concentrations than in healthy subjects.[1]

Q2: What is the difference between administering β-methylcholine chloride via aerosolization versus intravenous injection?

A2: The route of administration significantly impacts the distribution and effect of β-methylcholine.

  • Aerosolized Delivery: This method mimics the natural route of exposure for many environmental triggers. It primarily targets the airways, but the delivered dose can be influenced by the animal's breathing pattern and the aerosol particle size.[3] Aerosol administration in animal models often leads to increases in both airway resistance and parenchymal elastance and damping.[4][5]

  • Intravenous (IV) Delivery: IV injection provides a systemic and more precisely controlled dose. This route often results in a more homogenous constriction of the conducting airways.[4][6] Studies in rats have shown that IV methacholine predominantly increases airway resistance with less effect on lung elastance compared to aerosol delivery.[4][5]

Q3: How should β-methylcholine chloride solutions be prepared and stored?

A3: Proper preparation and storage are critical for reproducible results.

  • Preparation: Methacholine powder is hygroscopic and should be handled accordingly.[7] It is typically dissolved in sterile 0.9% sodium chloride (normal saline).[7][8] The use of buffered solutions is not recommended as they can be less stable.[7][9]

  • Storage: Solutions can be stored refrigerated (at 4°C). Studies have shown that methacholine solutions stored at 4°C are stable for several months with no significant decomposition.[10][11] It is recommended to allow solutions to warm to room temperature before use to ensure consistent nebulizer performance.[7]

Q4: What are PC20 and EC50, and how are they determined?

A4: PC20 and EC50 are key parameters derived from the dose-response curve to quantify the severity of AHR.

  • PC20 (Provocative Concentration 20): This is the concentration of methacholine that causes a 20% fall in the Forced Expiratory Volume in one second (FEV1) from the baseline measurement.[12][13] It is a common clinical endpoint.[12]

  • EC50 (Effective Concentration 50): This represents the concentration of methacholine that elicits 50% of the maximum possible response in a given physiological measurement (e.g., airway resistance).[14]

These values are calculated by plotting the response (e.g., % change in FEV1 or airway resistance) against the logarithm of the methacholine concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in AHR response between animals in the same group. 1. Inconsistent aerosol delivery due to variations in breathing patterns or nebulizer performance.[15] 2. Differences in animal handling, stress levels, or depth of anesthesia (for invasive methods). 3. Variability in the inflammatory state of individual animals.[16]1. Ensure consistent nebulizer output and placement. For conscious animals, allow for an acclimatization period in the plethysmography chamber.[17] Consider intravenous administration for more precise dosing.[18] 2. Standardize all animal handling procedures. Monitor anesthesia depth closely. 3. Ensure a consistent disease induction protocol. Increase group sizes to improve statistical power.
Animals are non-responsive or hypo-responsive to methacholine. 1. Incorrect dose range for the specific animal strain, age, or disease model.[6] 2. Degraded methacholine solution. 3. Technical issues with the delivery system (e.g., clogged nebulizer, incorrect IV catheter placement).1. Perform a pilot study to establish an optimal dose-response range. Different mouse strains (e.g., BALB/c vs. C57BL/6) have different sensitivities.[14] 2. Prepare fresh methacholine solutions or verify the stability of stored solutions.[8][11] 3. Calibrate and test all equipment before each experiment. Verify IV line patency.
Paradoxical bronchodilation or inconsistent dose-response curve. 1. In animal models, this can be a real physiological phenomenon due to the complex interplay of airway mechanics.[19] 2. Measurement artifact, particularly with non-invasive whole-body plethysmography (Penh), which can be influenced by changes in breathing patterns unrelated to bronchoconstriction.1. This may reflect the heterogeneity of the airway response. Analyze data for individual airways if imaging techniques are available.[19] 2. Whenever possible, confirm findings from non-invasive methods with invasive measurements of lung mechanics (e.g., airway resistance, RL), which are considered more reliable.[20][21]
High baseline airway resistance before methacholine challenge. 1. Underlying severe airway inflammation or remodeling in the disease model.[20] 2. Anesthesia or tracheotomy has induced bronchoconstriction (for invasive methods).1. Ensure baseline measurements are stable before proceeding. The high baseline may be an important feature of your model. 2. Allow for a stabilization period after instrumentation. Ensure the anesthetic regimen is not causing bronchoconstriction.

Data Presentation: Typical Methacholine Concentration Ranges

The optimal concentration of β-methylcholine chloride will vary depending on the animal model, strain, and method of administration. The following tables provide typical concentration ranges reported in the literature for murine models.

Table 1: Aerosolized β-Methylcholine Chloride Concentrations for Whole-Body Plethysmography (WBP) in Mice

Parameter Concentration Range (in saline) Typical Protocol Mouse Strain Example
Baseline Measurement0 mg/mL (Saline control)Nebulize saline for 2-3 minutes, then record baseline for 3-5 minutes.[17][22]BALB/c
Increasing Doses3 - 50 mg/mLAdminister escalating doses (e.g., 3, 6, 12.5, 25, 50 mg/mL). Nebulize for 2-3 minutes per dose, followed by a 3-5 minute recording period.[17][20][22]BALB/c
Maximum ResponseUp to 50 mg/mLThe highest concentration used to establish the top of the dose-response curve.C57BL/6

Table 2: Intravenous β-Methylcholine Chloride Doses for Invasive Plethysmography in Mice

Parameter Dose Range Typical Protocol Mouse Strain Example
Baseline MeasurementSaline injectionAdminister a bolus or infusion of saline and record baseline mechanics.BALB/c
Increasing Doses1 - 100 µg/kgAdminister escalating bolus injections or a continuous infusion with doubling doses.[6][23]BALB/c
Maximum ResponseUp to 1 mg/kgThe highest dose used to establish the maximal bronchoconstrictor response.[23]BALB/c

Experimental Protocols

Protocol 1: Non-Invasive AHR Measurement in Conscious Mice using Whole-Body Plethysmography (WBP)
  • Acclimatization: Place conscious, unrestrained mice into individual WBP chambers and allow them to acclimatize for at least 30 minutes.[17]

  • Baseline Measurement: Nebulize the chamber with phosphate-buffered saline (PBS) or 0.9% saline for 3 minutes. Record breathing parameters for the next 3-5 minutes to establish a stable baseline. The primary output parameter is Enhanced Pause (Penh).[20][22]

  • Methacholine Challenge:

    • Prepare serial dilutions of β-methylcholine chloride in 0.9% saline (e.g., 3, 6, 12.5, 25, 50 mg/mL).

    • Sequentially nebulize each concentration into the chamber for 3 minutes.

    • After each nebulization, record the respiratory response for 3-5 minutes.[20][22]

  • Data Analysis: Calculate the average Penh for each methacholine concentration. Plot the Penh values against the methacholine concentration to generate a dose-response curve.

Protocol 2: Invasive AHR Measurement in Anesthetized Mice
  • Anesthesia and Instrumentation: Anesthetize the mouse (e.g., with ketamine/medetomidine IP).[20] Perform a tracheotomy and cannulate the trachea. Connect the animal to a small animal ventilator.

  • Baseline Measurement: After a period of stabilization on the ventilator, measure baseline lung mechanics, including airway resistance (RL) and dynamic compliance (Cdyn).

  • Methacholine Challenge:

    • Administer increasing doses of β-methylcholine chloride via an intravenous catheter (e.g., tail vein) or via an in-line nebulizer connected to the ventilator.

    • Typical IV doses are doubling increments from 6 to 48 µg·min−1·kg−1 by constant infusion.[6]

    • Measure lung mechanics continuously or at set intervals (e.g., for 3 minutes) after each dose to determine the peak response.[20]

  • Data Analysis: Calculate the percentage change from baseline for RL and Cdyn at each dose. Plot the changes against the methacholine concentration or dose to generate dose-response curves and calculate parameters like PC20 or EC50.

Visualizations

Signaling Pathway

G cluster_cell Airway Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) SR->Ca releases Contraction Muscle Contraction Ca->Contraction triggers PKC->Contraction sensitizes MCh β-Methylcholine (Methacholine) MCh->M3 binds & activates

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimatization (for WBP) or Anesthesia & Instrumentation (for invasive) C Establish Stable Baseline Reading (Saline Challenge) A->C B Prepare β-Methylcholine Serial Dilutions D Administer Escalating Doses of β-Methylcholine B->D C->D Begin Challenge E Record Airway Response After Each Dose D->E E->D Next Dose F Plot Dose-Response Curve E->F All Doses Complete G Calculate PC20 or EC50 F->G H Statistical Analysis Between Groups G->H

Caption: General workflow for a β-methylcholine challenge experiment.

References

beta-Methylcholine chloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with beta-Methylcholine chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound, also known as Methacholine chloride, is a synthetic analog of the neurotransmitter acetylcholine (B1216132).[1] It functions as a non-selective muscarinic receptor agonist, with a strong affinity for M3 muscarinic receptors.[2][3][4] In research, it is primarily used as a parasympathomimetic bronchoconstrictor agent to assess bronchial and airway hyperresponsiveness, a key characteristic of asthma.[1][2]

Q2: What are the general solubility properties of this compound?

This compound is a white, crystalline, and very deliquescent (moisture-absorbing) powder.[5] It is highly soluble in water and alcohol.[5][6]

Q3: How should I prepare a stock solution of this compound?

A standard stock solution can be prepared by dissolving the solid powder in an appropriate solvent. For aqueous applications, sterile 0.9% sodium chloride is commonly used as the diluent.[7][8] Due to its hygroscopic nature, it is crucial to handle the powder in a dry environment and keep containers tightly closed.[5][9]

Q4: What is the stability of this compound solutions and how should they be stored?

This compound is sensitive to moisture and will hydrolyze in alkaline solutions.[5][9] Aqueous solutions are relatively stable but should be refrigerated (2-8°C) to inhibit microbial growth and slow degradation.[5][7] Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability to six months.[2] It is recommended to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[2]

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentration (mM)Notes
Water 50 mg/mL[10]~255 mMSolutions undergo rapid, pH-dependent decomposition at pH > 6.[10]
Ethanol SolubleNot specifiedFreely soluble.[5]
DMSO 0.1 mg/mL[11]~0.51 mMLimited solubility.
PBS (pH 7.2) 5 mg/mL[11]~25.5 mM

Troubleshooting Guide

Issue 1: The this compound powder appears clumpy or has turned into a solid mass.

  • Cause: The compound is highly hygroscopic and has likely absorbed moisture from the air.[5][9]

  • Solution:

    • Handle the powder in a controlled environment with low humidity, such as a glove box or a desiccator.

    • Ensure the container is sealed tightly immediately after use.

    • Store the product in a dry place, under an inert atmosphere if possible.[9]

Issue 2: My prepared aqueous solution is cloudy or contains particulates.

  • Cause A: Incomplete Dissolution. The concentration may have exceeded the solubility limit in the chosen solvent at the current temperature.

  • Solution A:

    • Gently warm the solution while stirring or vortexing to aid dissolution.

    • If cloudiness persists, the solution may be supersaturated. Prepare a new, more dilute solution.

  • Cause B: Contamination. The solvent or container may have been contaminated.

  • Solution B:

    • Use high-purity, sterile solvents and clean glassware.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Issue 3: I am observing inconsistent or lower-than-expected potency in my biological assays.

  • Cause A: Solution Degradation. this compound can hydrolyze, especially in solutions with a pH above 6 or after prolonged storage.[1] Hydrolysis yields β-methylcholine and acetic acid, which may have different biological activities.[1]

  • Solution A:

    • Always prepare fresh solutions for critical experiments.

    • Check the pH of your final solution; if necessary, use a buffered saline solution (e.g., PBS pH 7.2) to maintain a stable pH.

    • Avoid storing aqueous solutions for more than one day unless refrigerated.[12]

  • Cause B: Improper Storage. Exposure to moisture or repeated freeze-thaw cycles can degrade the compound.[2][9]

  • Solution B:

    • Aliquot stock solutions into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[2]

    • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Preparation: Allow the this compound container to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a low-humidity environment, accurately weigh the required amount of this compound powder. (Molecular Weight: 195.69 g/mol ).

  • Dissolution: Add the powder to a sterile conical tube. Add a small amount of the desired solvent (e.g., sterile 0.9% NaCl or PBS pH 7.2) and vortex until the solid is fully dissolved.

  • Final Volume: Bring the solution to the final desired volume with the solvent.

  • Sterilization (Optional): If required for cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Workflow: Troubleshooting Solubility Issues

G Start Start: Solubility Issue (Cloudiness, Precipitation) Check_Conc Is concentration too high? Start->Check_Conc Warm_Vortex Gently warm and vortex Check_Conc->Warm_Vortex No Dilute Prepare a more dilute solution Check_Conc->Dilute Yes Still_Cloudy Still cloudy? Warm_Vortex->Still_Cloudy Check_Solvent Is solvent appropriate and pure? Still_Cloudy->Check_Solvent Yes Resolved Issue Resolved Still_Cloudy->Resolved No Dilute->Resolved Use_New_Solvent Use fresh, high-purity solvent Check_Solvent->Use_New_Solvent No Filter Filter solution with 0.22 µm filter Check_Solvent->Filter Yes Contact_Support Contact Technical Support Check_Solvent->Contact_Support Unsure Use_New_Solvent->Resolved Filter->Resolved

Caption: A flowchart for troubleshooting common solubility problems.

Signaling Pathway

This compound primarily acts on M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins.[13] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses, such as smooth muscle contraction.[13]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates bMC beta-Methylcholine chloride bMC->M3R binds PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_Release->Response PKC->Response

Caption: M3 muscarinic receptor signaling pathway activated by beta-Methylcholine.

References

Technical Support Center: Purity Analysis of β-Methylcholine Chloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of β-Methylcholine chloride. This resource is designed for researchers, analytical scientists, and drug development professionals to provide clear, actionable guidance on methodology, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is a standard UV detector not ideal for the analysis of β-Methylcholine chloride?

A1: β-Methylcholine chloride, as a quaternary amine, lacks a significant chromophore.[1] This means it does not absorb ultraviolet (UV) light strongly in the typical wavelength range of HPLC detectors (200-400 nm). While detection at very low wavelengths (<210 nm) is sometimes possible, it often results in low sensitivity and is prone to interference from mobile phase components.[2] For reliable and sensitive quantification, alternative detection methods are recommended.

Q2: What are the recommended detection methods for β-Methylcholine chloride?

A2: Due to its non-volatile nature and lack of a chromophore, the most suitable detectors are universal "aerosol-based" detectors or mass spectrometry.

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector that can be used for non-volatile compounds.[4][5] However, CAD is often considered more sensitive and provides a wider linear range than ELSD.[5]

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity, confirming the identity of β-Methylcholine chloride and its impurities by their mass-to-charge ratio.

  • Conductivity Detector: When using ion-exchange or ion-pair chromatography, a conductivity detector can be highly effective for charged species like β-Methylcholine chloride.[6]

Q3: Which HPLC column type is best for separating β-Methylcholine chloride?

A3: The choice depends on the overall method. β-Methylcholine chloride is a highly polar, hydrophilic compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent choice.[7] They typically use a high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer.

  • Reversed-Phase C18/C8 with Ion-Pairing: A traditional reversed-phase column can be used if an ion-pairing reagent (e.g., hexanesulfonic acid) is added to the mobile phase.[6] The reagent pairs with the charged analyte, increasing its hydrophobicity and retention on the column.

  • Ion-Exchange Chromatography (IC): As a cationic compound, a cation-exchange column provides direct retention and is a robust method for separation.[8]

Q4: How should I prepare my sample and standards for analysis?

A4: Sample preparation is typically straightforward.

  • Standard Preparation: Accurately weigh a USP reference standard of β-Methylcholine Chloride and dissolve it in the mobile phase or a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile (B52724) for HILIC).[9]

  • Sample Preparation: Dissolve the test sample in the same diluent as the standard to a known concentration. It is critical to ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[10][11] For impurity analysis, a higher concentration of the sample may be required. Simple dilution is often sufficient.[8][12]

Experimental Protocols

Below are representative methodologies for the analysis of β-Methylcholine chloride. Users should perform appropriate method validation for their specific application.

Method 1: HILIC with Charged Aerosol Detection (CAD)

This method is ideal for retaining and detecting the highly polar β-Methylcholine chloride.

ParameterSpecification
HPLC System UHPLC or HPLC system equipped with a Charged Aerosol Detector (CAD)
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[7]
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient Isocratic or a shallow gradient depending on impurities
Flow Rate 0.4 mL/min
Column Temp. 30 °C
Injection Vol. 2-5 µL
CAD Settings Evaporation Temp: 35-50 °C; Gas Regulator: ~35 psi (Nitrogen)
Method 2: Reversed-Phase with Ion-Pairing and CAD/ELSD

This method uses a conventional C18 column with an additive to retain the analyte.

ParameterSpecification
HPLC System HPLC system with CAD or ELSD
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 5 mM Sodium Hexanesulfonate in 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (95:5 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector CAD or ELSD

Troubleshooting Guides

General HPLC Workflow

The following diagram illustrates the standard workflow for an HPLC purity analysis. Problems can arise at any stage, so a systematic approach to troubleshooting is crucial.

HPLC_Workflow cluster_prep Preparation Phase cluster_run Analytical Phase cluster_analysis Data Analysis Phase prep_mp Mobile Phase Preparation prep_std Standard Preparation prep_sample Sample Preparation sys_setup System Setup & Equilibration prep_sample->sys_setup injection Sample Injection separation Chromatographic Separation detection Data Acquisition processing Peak Integration & Processing detection->processing calculation Purity Calculation reporting Reporting

Caption: General workflow for HPLC purity analysis.
Troubleshooting Common Chromatographic Issues

The following guide addresses specific problems you may encounter during the analysis of β-Methylcholine chloride.

Peak tailing is a common issue when analyzing basic compounds like β-Methylcholine chloride, often appearing as an asymmetrical peak with a drawn-out trailing edge.

Troubleshooting Flowchart:

Tailing_Troubleshooting start Observe: Peak Tailing for β-Methylcholine cause1 Possible Cause: Secondary Silanol (B1196071) Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Column Void / Damage start->cause3 cause4 Possible Cause: Sample Solvent Mismatch start->cause4 solution1a Solution: Adjust Mobile Phase pH (e.g., lower to pH < 3) cause1->solution1a For RP/HILIC solution1b Solution: Add Competing Base (e.g., Triethylamine, if compatible) cause1->solution1b For RP solution2 Solution: Reduce Sample Concentration and/or Injection Volume cause2->solution2 solution3 Solution: Backflush Column. If unresolved, replace column. cause3->solution3 solution4 Solution: Dissolve Sample in Initial Mobile Phase cause4->solution4

Caption: Troubleshooting flowchart for peak tailing.

Detailed Q&A for Troubleshooting:

QuestionAnswer
My peaks are tailing. What is the most likely cause? For a basic compound like β-Methylcholine chloride, the most common cause is interaction with acidic silanol groups on the surface of silica-based columns.[13] This secondary interaction mechanism causes some molecules to be retained longer, resulting in a tail. Other causes include column overload, a damaged column inlet frit, or using a sample solvent that is stronger than the mobile phase.[2][14]
How can I fix peak tailing from silanol interactions? There are several strategies: 1) Lower the mobile phase pH: Operating at a low pH (e.g., pH 2.5-3.0) with an acid like formic acid or TFA will protonate the silanol groups, minimizing their ability to interact with the positively charged analyte.[13] 2) Use a highly deactivated column: Modern columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped column is recommended.
What should I do if my retention times are drifting or inconsistent? Retention time drift can be caused by several factors: 1) Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the sequence.[9] 2) Mobile phase changes: Check if the mobile phase composition is stable. If preparing online, ensure the pump's proportioning valves are working correctly.[14] 3) Temperature fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention.[2][9]
I am seeing a noisy or drifting baseline. What's wrong? Baseline issues often point to the mobile phase or the detector. 1) Degas the mobile phase: Dissolved gases can cause noise, especially after mixing.[2][9] 2) Contamination: Use high-purity (HPLC or MS-grade) solvents and fresh buffers. Contaminants can accumulate and elute, causing baseline drift, especially in gradient runs.[10] 3) Detector Lamp: An aging detector lamp can cause instability and noise.[9]
My system pressure is unusually high or fluctuating. High Pressure: This is typically due to a blockage. Systematically isolate the source by removing the column first. If pressure drops, the column is blocked (try back-flushing).[14] If pressure remains high, the blockage is in the tubing, injector, or guard column. Fluctuating Pressure: This often indicates a problem with the pump, such as a leak, worn pump seals, or air bubbles in the system.[9][11] Purge the pump thoroughly to remove bubbles.

References

Technical Support Center: Off-Target Effects of β-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing β-Methylcholine chloride (methacholine) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of β-Methylcholine chloride?

A1: β-Methylcholine chloride is a synthetic choline (B1196258) ester that acts as a non-selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It mimics the action of the endogenous neurotransmitter acetylcholine but is more resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged effect. Its primary on-target effect in clinical diagnostics is the induction of bronchoconstriction to assess airway hyperresponsiveness.

Q2: What are the known off-target effects of β-Methylcholine chloride?

A2: The off-target effects of β-Methylcholine chloride are primarily extensions of its on-target pharmacology, arising from the activation of muscarinic receptors in various organs. These effects can include:

  • Cardiovascular: Bradycardia (slowing of the heart rate) and hypotension (lowering of blood pressure).[3][4][5]

  • Gastrointestinal: Increased smooth muscle contraction, leading to enhanced gut motility.

  • Glandular: Increased secretion from salivary, lacrimal, and other exocrine glands.

Q3: Does β-Methylcholine chloride have any activity at nicotinic acetylcholine receptors (nAChRs)?

A3: β-Methylcholine chloride has little to no significant activity at nicotinic acetylcholine receptors.[1] Its pharmacological effects are considered to be predominantly mediated through muscarinic receptors.

Q4: What are the different subtypes of muscarinic receptors, and how does β-Methylcholine chloride interact with them?

A4: There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[6][7]

  • M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[6][8][9]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][8][9]

β-Methylcholine chloride is a non-selective agonist, meaning it can activate all five subtypes. However, the physiological response observed in a particular tissue depends on the predominant receptor subtype expressed. For example, M3 receptors are primarily responsible for smooth muscle contraction (e.g., in the bronchi and gut), while M2 receptors are predominant in the heart, mediating the negative chronotropic effects.[10][11][12][13]

Q5: Are there any known impurities in β-Methylcholine chloride preparations that could affect my experiments?

A5: Yes, preparations of β-Methylcholine chloride can contain impurities such as β-methylcholine, acetylcholine, and acetic acid, which can arise from hydrolysis over time.[14] The presence of these impurities could contribute to variability in experimental results. It is crucial to use high-purity β-Methylcholine chloride and to follow proper storage and handling procedures to minimize degradation.

Data Presentation

Table 1: Binding Affinity of Muscarinic Agonists

Receptor SubtypeLigandK_i (nM)pK_iSpecies/Cell LineReference
M1 Methacholine (B1211447)---Data not available
Acetylcholine-~4.7Human / CHO cells[15]
M2 Methacholine---Data not available
Acetylcholine-~5.5Human / CHO cells[15]
M3 Methacholine---Data not available
Acetylcholine--Human / CHO cellsNo detectable binding
M4 Methacholine---Data not available
Acetylcholine-~5.4Human / CHO cells[15]
M5 Methacholine---Data not available
Acetylcholine---Data not available

Table 2: Functional Potency of Muscarinic Agonists

Receptor SubtypeLigandEC_50 (nM)pEC_50Assay TypeSpecies/Cell LineReference
M1 Methacholine----Data not available
Acetylcholine-6.3IP1 AccumulationHuman / CHO cells[15]
M2 Methacholine----Data not available
Acetylcholine--ERK1/2 PhosphorylationHuman / CHO cellsNo detectable agonism
M3 Methacholine-~6.18In vitro contractionHuman bronchiolar strips[3]
Acetylcholine--ERK1/2 PhosphorylationHuman / CHO cellsNo detectable agonism
M4 Methacholine----Data not available
Acetylcholine--ERK1/2 PhosphorylationHuman / CHO cellsPartial agonism observed
M5 Methacholine----Data not available
Acetylcholine----Data not available

Note: EC50 values are highly dependent on the specific assay and cell system used. The data presented is a compilation from different sources and may not be directly comparable.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vivo Experiments

Question: I am observing significant bradycardia and/or hypotension in my animal model after administering β-Methylcholine chloride, which is confounding my primary measurements. How can I mitigate these effects?

Answer:

  • Dose Reduction: The most straightforward approach is to perform a dose-response curve to determine the lowest effective dose of β-Methylcholine chloride for your primary endpoint while minimizing cardiovascular side effects.

  • Route of Administration: Consider the route of administration. For example, in respiratory studies, inhaled or aerosolized β-Methylcholine chloride can produce robust bronchoconstriction with minimal systemic cardiovascular effects compared to intravenous administration.[16]

  • Use of a Muscarinic Antagonist: If systemic effects are unavoidable and interfere with your experiment, you can consider co-administration with a peripherally restricted muscarinic antagonist. However, this will also antagonize the on-target effects, so careful titration and validation are necessary.

  • Control for Cardiovascular Parameters: Ensure you are adequately monitoring cardiovascular parameters (e.g., heart rate, blood pressure) in all experimental groups to account for these effects in your data analysis.

Issue 2: High Variability in Bronchoconstriction Response

Question: I am seeing significant variability in the bronchoconstrictor response to β-Methylcholine chloride between experiments or animals. What could be the cause?

Answer:

  • Solution Stability and pH: β-Methylcholine chloride solutions can degrade over time, especially at a pH greater than 6.[10] Ensure you are preparing fresh solutions in an appropriate buffer (e.g., saline) and storing them correctly (refrigerated at ~4°C for short-term storage).[8][17] Avoid buffered solutions, as they can be less stable.[8]

  • Nebulizer/Aerosolizer Performance: If using aerosolized delivery, ensure your nebulizer is properly calibrated and consistently delivering the same particle size and dose. The concentration of the solution can change during nebulization, so do not reuse the remaining solution.[8]

  • Animal-Specific Factors: Baseline airway responsiveness can vary between individual animals. Ensure proper randomization of animals to different treatment groups.

  • Anesthesia: The type and depth of anesthesia can influence autonomic tone and airway responsiveness. Maintain a consistent anesthetic protocol across all experiments.

Issue 3: Differentiating On-Target vs. Off-Target Effects

Question: How can I confirm that an observed effect is a true off-target effect of β-Methylcholine chloride and not an indirect consequence of its primary muscarinic agonism?

Answer:

  • Use of Selective Antagonists: Employ a panel of selective antagonists for different receptor subtypes (if available and specific) to see if the effect can be blocked. For example, if you suspect an M2-mediated effect, a selective M2 antagonist should block it.

  • Knockout Animal Models: If available, using knockout mice lacking specific muscarinic receptor subtypes can definitively identify the receptor responsible for a particular effect.

  • In Vitro Assays: Isolate the tissue or cell type of interest and perform in vitro experiments. This can help to dissect direct cellular effects from systemic physiological responses.

  • Compare with Other Muscarinic Agonists: Use other muscarinic agonists with different selectivity profiles to see if they produce the same effect.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (K_i) of β-Methylcholine chloride for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).

  • β-Methylcholine chloride.

  • Atropine (B194438) (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the transfected cells using standard homogenization and centrifugation techniques.

  • Competition Binding Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Radioligand and assay buffer.

      • Non-specific Binding (NSB): Radioligand and a high concentration of atropine (e.g., 1 µM).

      • Competition: Radioligand and serial dilutions of β-Methylcholine chloride.

    • Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the concentration of β-Methylcholine chloride. Fit the data to a one-site competition model to determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

Objective: To assess the contractile response of smooth muscle to β-Methylcholine chloride.

Materials:

  • Isolated smooth muscle tissue (e.g., tracheal rings, intestinal segments).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (or other appropriate physiological salt solution), aerated with 95% O₂ / 5% CO₂.

  • β-Methylcholine chloride stock solution.

  • Atropine (as a muscarinic antagonist for validation).

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ baths under a resting tension.

  • Equilibration: Allow the tissue to equilibrate in the aerated physiological salt solution at 37°C for at least 60 minutes, with periodic washing.

  • Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure its viability.

  • Cumulative Concentration-Response Curve:

    • Once the tissue has returned to baseline, add β-Methylcholine chloride to the bath in a cumulative manner (i.e., increasing the concentration in half-log increments without washing out the previous concentration).

    • Record the contractile force at each concentration until a maximal response is achieved.

  • Antagonist Studies (Optional): To confirm the response is mediated by muscarinic receptors, pre-incubate a separate tissue preparation with atropine for 20-30 minutes before generating the β-Methylcholine chloride concentration-response curve.

  • Data Analysis: Express the contractile response as a percentage of the maximal response to KCl or the maximal response to β-Methylcholine chloride. Plot the response against the log concentration of β-Methylcholine chloride and fit the data to a sigmoidal dose-response curve to determine the EC_50 and E_max values.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to β-Methylcholine chloride in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cell line stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • β-Methylcholine chloride stock solution.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Baseline Fluorescence Measurement: Wash the cells with assay buffer and measure the baseline fluorescence using the plate reader.

  • Agonist Injection and Signal Detection:

    • Inject serial dilutions of β-Methylcholine chloride into the wells while continuously measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of β-Methylcholine chloride. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC_50.

Mandatory Visualizations

G M1/M3/M5 Muscarinic Receptor Signaling Pathway bMC β-Methylcholine Chloride M1M3M5 M1/M3/M5 Receptor bMC->M1M3M5 Agonist Binding Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

G M2/M4 Muscarinic Receptor Signaling Pathway bMC β-Methylcholine Chloride M2M4 M2/M4 Receptor bMC->M2M4 Agonist Binding Gi_o Gi/o M2M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: Gi-coupled muscarinic receptor signaling pathway.

G Experimental Workflow for Assessing Off-Target Effects start Start: Unexpected Experimental Result hypothesis Hypothesize Off-Target Effect start->hypothesis in_vitro In Vitro Characterization hypothesis->in_vitro Test Hypothesis in_vivo In Vivo Validation hypothesis->in_vivo Validate in System binding_assay Radioligand Binding Assay (Ki) in_vitro->binding_assay functional_assay Functional Assay (EC50) in_vitro->functional_assay analysis Data Analysis and Interpretation binding_assay->analysis functional_assay->analysis selective_antagonist Use Selective Antagonists in_vivo->selective_antagonist knockout_model Use Knockout Animal Model in_vivo->knockout_model selective_antagonist->analysis knockout_model->analysis conclusion Conclusion on Off-Target Effect analysis->conclusion

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Tachyphylaxis to beta-Methylcholine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with tachyphylaxis to beta-Methylcholine chloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis in the context of this compound?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[1] In the context of this compound, a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, this means that repeated or sustained application of the compound leads to a diminished cellular or tissue response.[2][3] This is a form of short-term desensitization.

Q2: What are the primary molecular mechanisms underlying tachyphylaxis to this compound?

A2: The primary mechanisms involve the desensitization of muscarinic receptors, particularly the M3 subtype, which couples to Gq/11 proteins.[4] This process is primarily mediated by:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the muscarinic receptor.[4][5][6][7][8]

  • Beta-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[9][10][11][12]

  • G Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction between the receptor and its G protein (Gq/11), leading to a termination of downstream signaling.[7][13]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, facilitating the endocytosis of the receptor from the cell surface into intracellular vesicles, further reducing the number of available receptors for activation.[10][13]

Q3: How quickly can tachyphylaxis to this compound develop?

A3: Tachyphylaxis is characterized by its rapid onset.[1] Depending on the experimental system (cell type, tissue) and the concentration of this compound used, a diminished response can be observed within minutes to hours of continuous or repeated agonist exposure.

Q4: Is tachyphylaxis to this compound reversible?

A4: Yes, in many cases, tachyphylaxis is a reversible process. Upon removal of this compound, the desensitized receptors can be dephosphorylated by cellular phosphatases and recycled back to the cell surface, restoring responsiveness. The timeframe for resensitization can vary depending on the experimental conditions.

Q5: Can tachyphylaxis to this compound affect downstream signaling pathways?

A5: Absolutely. Since tachyphylaxis involves the uncoupling of the muscarinic receptor from its G protein, it directly attenuates the activation of downstream signaling cascades. For M3 receptors, this includes the inhibition of phospholipase C (PLC) activation, leading to reduced production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a blunted increase in intracellular calcium levels.

Troubleshooting Guides

Issue 1: Diminished or No Response to a Second Application of this compound

Possible Cause Recommended Solution
Rapid Tachyphylaxis/Receptor Desensitization - Increase the washout period between applications to allow for receptor resensitization. A minimum of 30-60 minutes is a good starting point, but this may need to be optimized for your specific system. - Consider using a lower, yet effective, concentration of this compound to minimize the rate and extent of desensitization. - If possible, perform a time-course experiment to determine the optimal recovery time for your model.
Receptor Internalization - After the initial stimulation, allow for a sufficient drug-free period for receptors to recycle back to the plasma membrane. - Use imaging techniques (e.g., immunofluorescence with a tagged receptor) to visualize receptor localization before and after agonist exposure and during recovery.
Depletion of Intracellular Signaling Molecules - Ensure that the cells or tissues have adequate time to recover and replenish intracellular signaling components between stimulations. - Provide fresh media or buffer during the washout period.

Issue 2: High Variability in Response to this compound Across Experiments

Possible Cause Recommended Solution
Inconsistent Pre-treatment/Incubation Times - Standardize all incubation and washout times in your experimental protocol. Use a timer to ensure consistency.
Cell Culture Conditions - Maintain consistent cell passage numbers and confluency, as receptor expression levels can vary with these parameters. - Ensure consistent growth conditions (media, temperature, CO2 levels).
Ligand Stability - this compound solutions can hydrolyze over time, especially at a pH > 6.[14] Prepare fresh solutions for each experiment from a frozen stock. - Store stock solutions at -20°C or -80°C as recommended.[15]

Data Presentation

Table 1: Hypothetical Example of Tachyphylaxis to this compound on Intracellular Calcium Mobilization in a Cell-Based Assay

Experimental Condition Peak Intracellular Calcium Concentration (nM) (Mean ± SD) Percentage of Initial Response
Initial Stimulation (10 µM this compound) 520 ± 45100%
Second Stimulation (10 µM this compound) after 5 min washout 150 ± 2028.8%
Second Stimulation (10 µM this compound) after 30 min washout 410 ± 3878.8%
Second Stimulation (10 µM this compound) after 60 min washout 505 ± 4297.1%

Table 2: Hypothetical Example of Tachyphylaxis on Smooth Muscle Contraction in an Organ Bath Experiment

Experimental Condition Contractile Force (g) (Mean ± SD) Percentage of Initial Response
Initial Contraction (1 µM this compound) 2.5 ± 0.3100%
Second Contraction (1 µM this compound) after 10 min washout 0.8 ± 0.132.0%
Second Contraction (1 µM this compound) after 45 min washout 2.2 ± 0.288.0%

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis in a Cell-Based Calcium Assay

  • Cell Culture: Plate cells expressing M3 muscarinic receptors (e.g., CHO-M3 or SH-SY5Y cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Initial Stimulation: Add a working concentration of this compound (e.g., 10 µM) and immediately begin kinetic fluorescence measurements to record the initial calcium response.

  • Tachyphylaxis Induction: To induce tachyphylaxis, incubate the cells with this compound for a defined period (e.g., 15 minutes).

  • Washout: Gently aspirate the agonist-containing medium and wash the cells three times with a warm physiological buffer (e.g., HBSS).

  • Recovery: Incubate the cells in the physiological buffer for a defined recovery period (e.g., 5, 15, 30, or 60 minutes).

  • Second Stimulation: Re-stimulate the cells with the same concentration of this compound and measure the calcium response.

  • Data Analysis: Calculate the peak fluorescence intensity for both the initial and second stimulations. Express the second response as a percentage of the first to quantify the degree of tachyphylaxis and recovery.

Protocol 2: Assessing Tachyphylaxis in Isolated Tissue (e.g., Tracheal Smooth Muscle)

  • Tissue Preparation: Isolate tracheal rings from a suitable animal model and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

  • Initial Contraction: Generate a cumulative concentration-response curve to this compound to determine the initial contractile response.

  • Tachyphylaxis Induction: After washing out the agonist, incubate the tissue with a fixed concentration of this compound (e.g., EC75) for a prolonged period (e.g., 30-60 minutes).

  • Washout and Recovery: Thoroughly wash the tissue to remove the agonist and allow for a recovery period (e.g., 30, 60, or 90 minutes), replacing the buffer every 15 minutes.

  • Second Contraction: Generate a second cumulative concentration-response curve to this compound.

  • Data Analysis: Compare the maximal response and the EC50 values of the first and second concentration-response curves to quantify the extent of tachyphylaxis.

Mandatory Visualizations

Tachyphylaxis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space bMC beta-Methylcholine chloride mAChR Muscarinic Receptor (M3) bMC->mAChR 1. Agonist Binding Gq11 Gq/11 mAChR->Gq11 2. Activation GRK GRK mAChR->GRK 5. Activated receptor recruits GRK PLC Phospholipase C (PLC) Gq11->PLC 3. Activation Response Cellular Response (e.g., Ca2+ release, Contraction) PLC->Response 4. Downstream Signaling mAChR_P Phosphorylated Receptor GRK->mAChR_P 6. Phosphorylation bArrestin β-Arrestin bArrestin->Gq11 8. G protein Uncoupling Endocytosis Receptor Internalization bArrestin->Endocytosis 9. Internalization mAChR_P->bArrestin 7. β-Arrestin Binding

Caption: Signaling pathway of this compound-induced tachyphylaxis.

Experimental_Workflow_Tachyphylaxis start Start: Prepare Cells/Tissue stim1 Initial Stimulation (this compound) start->stim1 measure1 Measure Initial Response (e.g., Calcium flux, Contraction) stim1->measure1 washout Washout & Recovery Period measure1->washout stim2 Second Stimulation (this compound) washout->stim2 measure2 Measure Second Response stim2->measure2 analysis Data Analysis: Compare Initial vs. Second Response measure2->analysis end End: Quantify Tachyphylaxis analysis->end

Caption: Experimental workflow for studying tachyphylaxis.

Troubleshooting_Logic start Diminished Response to Second Application? cause1 Is Washout Period Sufficient? start->cause1 Yes solution1 Increase Washout Time cause1->solution1 No cause2 Is Agonist Concentration Too High? cause1->cause2 Yes end Response Restored solution1->end solution2 Decrease Agonist Concentration cause2->solution2 Yes cause3 Are Solutions Freshly Prepared? cause2->cause3 No solution2->end solution3 Prepare Fresh Agonist Solutions cause3->solution3 No solution3->end

Caption: Troubleshooting logic for diminished agonist response.

References

Improving reproducibility of beta-Methylcholine chloride challenge

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of the beta-methylcholine chloride (methacholine) challenge test. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound challenge, offering potential causes and solutions to enhance experimental consistency.

Issue Potential Causes Recommended Solutions
High variability in baseline FEV1 measurements - Inadequate patient instruction or understanding- Suboptimal patient effort- Recent respiratory infection, smoking, or caffeine (B1668208) intake- Equipment malfunction- Provide clear and concise instructions; allow for practice maneuvers.- Encourage maximal effort during spirometry.- Ensure patient has adhered to pre-test restrictions (e.g., no smoking or caffeine).[1][2][3]- Perform daily calibration and quality control checks on spirometry equipment.[2]
Inconsistent nebulizer output - Clogged or damaged nebulizer- Incorrect operating pressure or flow rate- Variability between different nebulizer units- Clean and maintain the nebulizer according to manufacturer instructions.- Regularly verify the nebulizer's output rate.- Use the same calibrated nebulizer for repeat tests on the same subject whenever possible.[2][4]
Unexpectedly strong or weak response to methacholine (B1211447) - Incorrect methacholine concentration- Patient's medication not withheld for the appropriate duration- Underlying medical condition affecting airway responsiveness- Double-check all dilution calculations and preparation steps for methacholine solutions.- Verify the patient's medication history and adherence to withholding times (see FAQ section for details).- Review patient's clinical history for any contraindications or confounding factors.[1][5][6]
Patient experiences significant adverse effects (e.g., severe bronchoconstriction) - High airway hyperresponsiveness- Incorrect starting dose of methacholine- Immediately stop the challenge and administer a rapid-acting bronchodilator.[7][8]- Ensure emergency equipment and medication are readily available.[7][8]- Review the dosing protocol to ensure it is appropriate for the patient population.
Difficulty interpreting a positive result - A positive result can occur in conditions other than asthma (e.g., COPD, allergic rhinitis).- Interpret the results in the context of the patient's clinical history and other diagnostic tests. A positive test suggests airway hyperresponsiveness but is not solely diagnostic of asthma.
Difficulty interpreting a negative result - Recent use of medications that reduce airway responsiveness- Suboptimal inhalation technique- Confirm adherence to medication withholding periods.- Observe the patient's inhalation technique to ensure proper drug delivery.

Frequently Asked Questions (FAQs)

1. What are the key factors that influence the reproducibility of the methacholine challenge test?

Several factors can impact the reproducibility of the methacholine challenge test. These include:

  • Patient-related factors: Adherence to medication withholding schedules, recent respiratory infections, exposure to allergens or irritants, and consumption of caffeine or smoking before the test.[1][2][3]

  • Technical factors: The type of nebulizer used and its output characteristics, the specific dosing protocol (e.g., 2-minute tidal breathing vs. 5-breath dosimeter), and the quality and reproducibility of spirometry maneuvers.[6][9][10][11]

  • Environmental factors: The temperature and humidity of the testing environment can potentially influence results.

2. How long should different medications be withheld before a methacholine challenge?

The withholding time for medications depends on their duration of action. The following are general recommendations:

Medication ClassWithholding Period
Short-acting β2-agonists (e.g., albuterol)8 hours
Long-acting β2-agonists (e.g., salmeterol, formoterol)36-48 hours
Ultra-long-acting β2-agonists72 hours
Short-acting anticholinergics (e.g., ipratropium)12 hours
Long-acting anticholinergics (e.g., tiotropium)1 week
Inhaled corticosteroidsDependent on study protocol; may be continued or withheld for 2-4 weeks.
Leukotriene modifiers24 hours
Theophylline12-24 hours
Cromolyn sodium8 hours

Note: These are general guidelines; always refer to the specific study protocol or clinical guidelines for exact withholding times.[5]

3. What are the absolute and relative contraindications for performing a methacholine challenge test?

It is crucial to screen participants for contraindications to ensure their safety.

Contraindication TypeCondition
Absolute - Severe airflow limitation (FEV1 <50% predicted or <1.0 L in adults)- Myocardial infarction or stroke within the last 3 months- Uncontrolled hypertension- Known aortic aneurysm
Relative - Moderate airflow limitation (FEV1 <60% predicted or <1.5 L in adults)- Inability to perform acceptable quality spirometry- Pregnancy or nursing- Current use of cholinesterase inhibitors (for myasthenia gravis)

FEV1: Forced Expiratory Volume in 1 second.[5][6]

4. What is the difference between PC20 and PD20, and which is a more reproducible measure?

  • PC20 (Provocative Concentration 20): This is the concentration of methacholine that causes a 20% fall in FEV1. The PC20 can be influenced by the type of nebulizer used, as different nebulizers have varying outputs.[10][11]

  • PD20 (Provocative Dose 20): This is the dose of methacholine that causes a 20% fall in FEV1. The PD20 is considered a more standardized and reproducible measure because it accounts for the actual amount of drug delivered to the airways, making it less dependent on the specific nebulizer used.[10][11]

5. How can variability in nebulizer output be minimized?

To minimize variability in nebulizer output:

  • Regular Calibration: The output of the nebulizer should be determined gravimetrically (by weight) or by other validated methods to ensure a consistent and known dose delivery.[4]

  • Standardized Operating Procedures: Use a consistent setup, including the same nebulizer model, driving gas flow rate, and nebulization time for all tests within a study.

  • Dedicated Equipment: If possible, use the same nebulizer for an individual subject's repeat challenges.

Nebulizer TypeTypical Output Variability
Wright NebulizerCan have significant inter-device variability.
DeVilbiss 646Output can vary based on whether the vent is open or closed.[6]
Modern Breath-Actuated NebulizersGenerally provide more consistent dose delivery.

Note: The table provides a general overview. It is essential to characterize the specific nebulizer being used.

Experimental Protocols & Visualizations

Detailed Methodology for this compound Challenge

A standardized protocol is essential for reproducible results. Below is a detailed methodology for the 2-minute tidal breathing protocol.

1. Preparation:

  • Ensure the patient has followed all pre-test instructions, including medication withholding and avoidance of caffeine and smoking.

  • Calibrate the spirometer and nebulizer.

  • Prepare serial dilutions of methacholine chloride in sterile saline. Solutions should be at room temperature before use.

  • Have emergency supplies, including a rapid-acting bronchodilator and oxygen, readily available.[7][8]

2. Baseline Measurements:

  • Perform baseline spirometry to determine the pre-challenge FEV1. The FEV1 should be greater than the laboratory's established lower limit of normal.

  • Administer nebulized saline (diluent) for 2 minutes using the tidal breathing method.

  • Repeat spirometry 30 and 90 seconds after saline inhalation. The post-saline FEV1 will serve as the baseline for calculating the percent fall in FEV1.

3. Methacholine Administration and Spirometry:

  • Administer the first concentration of methacholine via the nebulizer for 2 minutes with the patient breathing tidally.

  • At 30 and 90 seconds after the completion of the nebulization, perform spirometry to measure the FEV1.

  • If the FEV1 has fallen by less than 20% from the post-saline baseline, proceed to the next highest concentration of methacholine and repeat the process.

  • The test is complete when the FEV1 has fallen by 20% or more from baseline, or the highest concentration of methacholine has been administered without a significant fall in FEV1.

4. Post-Challenge:

  • Administer a short-acting bronchodilator to reverse bronchoconstriction.

  • Monitor the patient until their FEV1 has returned to within 10% of their baseline value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_challenge Challenge Protocol cluster_post Post-Challenge Patient_Prep Patient Preparation (Medication withholding, etc.) Equip_Cal Equipment Calibration (Spirometer, Nebulizer) Patient_Prep->Equip_Cal Meth_Prep Methacholine Preparation Equip_Cal->Meth_Prep Base_Spiro Baseline Spirometry (FEV1) Meth_Prep->Base_Spiro Saline_Admin Administer Nebulized Saline Base_Spiro->Saline_Admin Post_Saline_Spiro Post-Saline Spirometry (FEV1) Saline_Admin->Post_Saline_Spiro Admin_Meth Administer Methacholine (Increasing Concentrations) Post_Saline_Spiro->Admin_Meth Post_Meth_Spiro Post-Methacholine Spirometry (FEV1) Admin_Meth->Post_Meth_Spiro Check_FEV1 FEV1 Drop < 20%? Post_Meth_Spiro->Check_FEV1 Check_FEV1->Admin_Meth Yes Stop_Test Stop Test Check_FEV1->Stop_Test No Admin_Broncho Administer Bronchodilator Stop_Test->Admin_Broncho Monitor Monitor Patient Admin_Broncho->Monitor

Caption: Experimental workflow for the this compound challenge test.

Signaling_Pathway Meth Beta-Methylcholine (Agonist) M3R M3 Muscarinic Receptor Meth->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release SR->Ca_Release Ca_Increase Increased Intracellular Ca²⁺ Ca_Release->Ca_Increase Contraction Airway Smooth Muscle Contraction Ca_Increase->Contraction PKC->Contraction

Caption: Beta-methylcholine signaling pathway in airway smooth muscle cells.

References

Technical Support Center: beta-Methylcholine Chloride and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using beta-methylcholine chloride in fluorescence-based experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential interference with fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly quench the signal of my fluorescent dye?

Currently, there is no direct evidence in the scientific literature to suggest that this compound inherently quenches common fluorescent dyes. As a quaternary ammonium (B1175870) compound, its potential for direct interference is not well-documented. However, indirect effects, such as changes in the local chemical environment of the dye, cannot be entirely ruled out without empirical testing.

Q2: Could this compound be interfering with my assay in other ways?

Yes, indirect interference is a more likely scenario. A key consideration is the potential for this compound solutions to alter the pH of your assay buffer. The stability of the closely related compound, methacholine (B1211447) chloride (acetyl-beta-methylcholine chloride), is known to be pH-dependent, with rapid decomposition occurring at a pH greater than 6.[1] Such pH shifts can significantly affect the fluorescence intensity of many dyes.

Q3: What are the common sources of interference in fluorescence-based assays?

Interference in fluorescence assays can stem from several sources, broadly categorized as compound-related or assay-related.[2][3][4][5]

  • Compound-Related:

    • Autofluorescence: The test compound itself may be fluorescent at the excitation and emission wavelengths of your dye.[3][4]

    • Quenching: The compound might absorb light at the excitation or emission wavelength of the fluorophore, leading to a decreased signal.[4]

    • Light Scatter: Precipitated compound can scatter light, leading to artificially high fluorescence readings.[6]

  • Assay-Related:

    • Autofluorescence of biological material: Cells and media components (like phenol (B47542) red and serum) can have intrinsic fluorescence.[2]

    • Non-specific binding: Fluorescent probes or antibodies may bind to unintended targets.[2]

    • Photobleaching: Prolonged exposure to excitation light can irreversibly destroy the fluorophore.

    • Incorrect instrument settings: Suboptimal gain or exposure time can lead to a poor signal-to-noise ratio.[2]

Q4: My fluorescence signal is weak when using this compound. What should I check first?

If you observe a weak signal, it is crucial to systematically troubleshoot the issue. Begin by preparing control samples to isolate the variable of interest. A logical first step is to verify the pH of your final assay solution containing this compound.

Troubleshooting Guide: Low Fluorescence Signal

If you are experiencing a lower-than-expected fluorescence signal in your experiments with this compound, follow these steps to identify the root cause.

Step 1: Characterize Potential Direct Interference

Issue: It is essential to determine if this compound is directly affecting the spectral properties of your fluorescent dye.

Experimental Protocol:

  • Prepare a dilution series of your fluorescent dye in the assay buffer.

  • Prepare a parallel dilution series of the fluorescent dye in the assay buffer that also contains this compound at the final experimental concentration.

  • Measure the fluorescence spectra (both excitation and emission) for both dilution series using a spectrophotometer.

  • Compare the spectra:

    • A significant decrease in fluorescence intensity in the presence of this compound could indicate quenching.

    • A shift in the excitation or emission maxima would suggest a direct interaction that alters the dye's photophysical properties.

Step 2: Investigate Indirect Interference via pH Changes

Issue: The hydrolysis of related compounds like methacholine chloride is pH-dependent.[1][7] A change in the pH of your assay buffer upon the addition of this compound could be altering your dye's fluorescence.

Experimental Protocol:

  • Measure the pH of your stock solution of this compound.

  • Prepare your complete assay solution , including all components except the fluorescent dye.

  • Measure the pH of this solution.

  • Add this compound to the final working concentration and re-measure the pH.

  • Compare the pH values. If a significant change is observed, you may need to use a stronger buffer or adjust the pH of your this compound stock solution.

Step 3: General Fluorescence Assay Troubleshooting

If the above steps do not reveal a direct or pH-related interference, proceed with a general troubleshooting workflow for fluorescence-based assays.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Fluorescence Signal check_controls Are control wells (no beta-methylcholine) also showing low signal? start->check_controls instrument_settings Check Instrument Settings: - Gain/Exposure Time - Filter Set check_controls->instrument_settings Yes direct_interference Perform Spectral Analysis: - Check for quenching or  spectral shifts check_controls->direct_interference No yes_path Yes reagent_integrity Verify Reagent Integrity: - Dye concentration/storage - Antibody/Enzyme activity instrument_settings->reagent_integrity photobleaching Assess Photobleaching: - Reduce exposure time - Use anti-fade reagents reagent_integrity->photobleaching end_node Problem Resolved photobleaching->end_node no_path No ph_effect Measure pH of final solution: - Is there a significant pH shift? direct_interference->ph_effect adjust_buffer Adjust/Strengthen Buffer System ph_effect->adjust_buffer Yes autofluorescence Check for Compound Autofluorescence: - Run sample with compound,  no dye ph_effect->autofluorescence No yes_ph_path Yes adjust_buffer->end_node no_ph_path No autofluorescence->end_node

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Data Summary: Potential Interference Mechanisms

The following table summarizes potential issues and recommended solutions when working with this compound in fluorescence assays.

Potential Issue Symptom Recommended Action Relevant Controls
Direct Quenching Decreased fluorescence intensity only in the presence of this compound.Perform a spectral analysis to confirm. Consider using a different fluorophore with a shifted spectrum.Dye + buffer vs. Dye + buffer + this compound.
pH Shift Drifting or consistently low signal; pH of final solution is altered.Use a more robust buffer system or adjust the pH of stock solutions before adding to the assay.Measure pH of all solutions before and after adding this compound.
Autofluorescence High background signal in wells containing this compound, even without the fluorescent dye.Run a counter-screen with the compound but without the fluorescent reporter. Switch to a fluorophore with a longer excitation/emission wavelength.Cells/reagents + this compound (no dye).
Light Scattering Increased signal with increasing concentrations of this compound; visual precipitate.Check for compound precipitation. Centrifuge samples before reading or filter the stock solution.Visually inspect wells for precipitation.

Signaling Pathway Considerations

When studying the effects of this compound on cellular signaling, it's important to have a clear understanding of the targeted pathway. Beta-methylcholine is an analog of acetylcholine (B1216132) and primarily acts as a muscarinic acetylcholine receptor (mAChR) agonist.

muscarinic_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular bMCh beta-Methylcholine Chloride mAChR Muscarinic Receptor (mAChR) bMCh->mAChR binds G_protein G-protein mAChR->G_protein activates effector Effector Enzyme (e.g., PLC, AC) G_protein->effector modulates second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

Caption: Simplified muscarinic acetylcholine receptor signaling pathway.

By systematically addressing these potential sources of interference, researchers can confidently interpret their fluorescence data in experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to Bronchoconstriction Models: Validating the Role of Beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the beta-methylcholine chloride (methacholine)-induced bronchoconstriction model with other common preclinical alternatives. Experimental data, detailed protocols, and signaling pathway visualizations are presented to aid in the selection of the most appropriate model for respiratory research.

Introduction

The induction of bronchoconstriction in preclinical animal models is a cornerstone of research in asthma, chronic obstructive pulmonary disease (COPD), and the development of novel bronchodilators and anti-inflammatory therapeutics. This compound, a parasympathomimetic agent, is widely used to induce airway hyperresponsiveness, a key feature of asthma.[1] This guide evaluates the this compound model in comparison to other frequently used bronchoconstrictor agents, namely histamine (B1213489) and the allergen ovalbumin.

Comparative Analysis of Bronchoconstriction Models

The choice of a bronchoconstriction model depends on the specific research question, the desired mechanism of action, and the translational relevance to human disease. This compound, histamine, and ovalbumin represent three distinct pathways to induce airway narrowing.

This compound (Methacholine): A synthetic analog of acetylcholine, methacholine (B1211447) directly activates muscarinic M3 receptors on airway smooth muscle, leading to bronchoconstriction.[2] This model is highly reproducible and is the gold standard for diagnosing airway hyperresponsiveness in clinical settings.[3]

Histamine: An inflammatory mediator released from mast cells, histamine acts on H1 receptors on airway smooth muscle to cause bronchoconstriction.[4] This model is useful for studying the effects of antihistamines and mast cell stabilizers.

Ovalbumin (OVA): A common allergen used to induce an asthma-like phenotype in sensitized animals. OVA challenge triggers an IgE-mediated immune response, leading to the release of various inflammatory mediators, including histamine and leukotrienes, which in turn cause bronchoconstriction and airway inflammation.[5] This model is valuable for investigating the complex inflammatory cascades of allergic asthma.

Data Presentation: Performance Comparison

The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the bronchoconstrictive effects of methacholine, histamine, and ovalbumin.

ParameterThis compoundHistamineOvalbuminAnimal ModelReference
Provocative Concentration (PC20) Reproducibility (r²) 0.9900.994Not Directly ApplicableHuman[3]
Relative Potency Equipotent to HistamineEquipotent to MethacholineVaries with sensitizationGuinea Pig[6]
Predominant Site of Action Large AirwaysLarge (cholinergic reflex) & Small Airways (direct)Central & Peripheral AirwaysHuman, Rabbit[4][7]
Side Effects (Clinical) Less frequent throat irritation, flushing, headacheMore frequent throat irritation, flushing, headacheSystemic allergic reaction possibleHuman[3]

PC20: Provocative concentration causing a 20% fall in FEV1 (Forced Expiratory Volume in 1 second) or equivalent measure in animal models.

FeatureThis compound ModelHistamine ModelOvalbumin Model
Mechanism Direct muscarinic receptor agonismDirect H1 receptor agonismIgE-mediated allergic inflammation
Relevance Airway hyperresponsiveness, cholinergic pathwaysMast cell degranulation, antihistamine efficacyAllergic asthma, airway inflammation & remodeling
Reproducibility HighHighModerate to High (dependent on sensitization protocol)
Complexity LowLowHigh (requires sensitization phase)
Translational Value High for airway hyperresponsiveness diagnosisModerate for allergic symptomsHigh for modeling allergic asthma pathophysiology

Experimental Protocols

Detailed methodologies for inducing and assessing bronchoconstriction are crucial for the reproducibility and validity of preclinical studies.

This compound-Induced Bronchoconstriction in Guinea Pigs

1. Animal Preparation:

  • Male Hartley guinea pigs (300-400g) are acclimatized for at least one week with free access to food and water.

  • Animals are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.

2. Drug Preparation:

  • A stock solution of this compound is prepared in sterile saline (0.9% NaCl).

  • Serial dilutions are made to achieve the desired concentrations for the dose-response curve (e.g., 0.05 - 0.5 mg/mL).

3. Experimental Procedure:

  • Baseline respiratory parameters, such as airway resistance (Raw) and lung compliance (Cdyn), are recorded using a whole-body plethysmograph.

  • Increasing concentrations of aerosolized methacholine are administered for a fixed duration (e.g., 1 minute) via a nebulizer connected to the ventilator.

  • Respiratory parameters are continuously monitored and recorded after each dose.

4. Data Analysis:

  • The provocative concentration of methacholine required to induce a specific increase in airway resistance (e.g., 100% increase, PC100) is calculated to determine airway responsiveness.

Histamine-Induced Bronchoconstriction in Guinea Pigs

The protocol is similar to the methacholine model, with the following modifications:

2. Drug Preparation:

  • A stock solution of histamine dihydrochloride (B599025) is prepared in sterile saline.

  • Serial dilutions are made (e.g., 0.1 - 1 mg/mL).

3. Experimental Procedure:

  • Following baseline measurements, increasing concentrations of aerosolized histamine are administered.

Ovalbumin-Induced Bronchoconstriction in Mice

1. Sensitization:

  • On day 0 and day 7, BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (B78521) as an adjuvant.

2. Challenge:

  • On days 14, 15, and 16, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1% in saline) for a specified duration (e.g., 30 minutes).

3. Assessment of Bronchoconstriction:

  • 24 to 48 hours after the final challenge, airway responsiveness is assessed.

  • Baseline respiratory parameters are measured in a whole-body plethysmograph.

  • A methacholine or histamine challenge is then performed as described above to quantify the degree of airway hyperresponsiveness induced by the allergic inflammation.

Signaling Pathways

The following diagrams illustrate the distinct signaling cascades initiated by this compound, histamine, and ovalbumin to induce bronchoconstriction.

G cluster_M This compound Pathway M Beta-Methylcholine Chloride M3R Muscarinic M3 Receptor M->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces release from SR Contraction_M Airway Smooth Muscle Contraction Ca->Contraction_M Causes

Caption: this compound Signaling Pathway.

G cluster_H Histamine Pathway H Histamine H1R Histamine H1 Receptor H->H1R Binds Gq_H Gq Protein H1R->Gq_H Activates PLC_H Phospholipase C Gq_H->PLC_H Activates PIP2_H PIP2 PLC_H->PIP2_H Hydrolyzes IP3_H IP3 PIP2_H->IP3_H DAG_H DAG PIP2_H->DAG_H Ca_H ↑ Intracellular Ca²⁺ IP3_H->Ca_H Induces release from SR Contraction_H Airway Smooth Muscle Contraction Ca_H->Contraction_H Causes

Caption: Histamine-Induced Bronchoconstriction Pathway.

G cluster_O Ovalbumin (Allergen) Pathway OVA Ovalbumin (Allergen) APC Antigen Presenting Cell OVA->APC Uptake MastCell Mast Cell OVA->MastCell Cross-links IgE Th2 Th2 Cell APC->Th2 Presents Antigen IL4 IL-4 Th2->IL4 Produces Bcell B Cell IL4->Bcell Activates IgE IgE Bcell->IgE Produces IgE->MastCell Binds to Mediators Release of Mediators (Histamine, Leukotrienes, etc.) MastCell->Mediators Degranulation Contraction_O Airway Smooth Muscle Contraction Mediators->Contraction_O Cause

Caption: Ovalbumin-Induced Allergic Bronchoconstriction Pathway.

Conclusion

The this compound-induced bronchoconstriction model remains a robust and highly reproducible tool for assessing airway hyperresponsiveness. Its direct mechanism of action on muscarinic receptors provides a clear and quantifiable endpoint. While the histamine model offers insights into mast cell-mediated responses and the ovalbumin model recapitulates the complex inflammatory milieu of allergic asthma, the methacholine model's simplicity, and strong correlation with clinical diagnostics make it an indispensable tool in respiratory drug development. The selection of the most appropriate model should be guided by the specific scientific objectives of the study.

References

A Comparative Guide to Bronchial Provocation Testing: Methacholine vs. Mannitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the diagnosis and management of asthma, bronchial challenge tests are a cornerstone for assessing airway hyperresponsiveness (AHR), a key characteristic of the condition.[1] This guide provides a detailed comparison of two prominent agents used in these tests: methacholine (B1211447) chloride and mannitol (B672).

It is important to clarify at the outset that beta-methylcholine chloride is the chemical name for methacholine chloride .[2][3] Therefore, this guide will use the common name "methacholine" and compare its diagnostic utility against mannitol, an alternative agent with a different mechanism of action.

Overview of Diagnostic Agents

Methacholine chloride is a synthetic analog of acetylcholine (B1216132) that acts as a non-selective muscarinic receptor agonist.[4][5] By directly stimulating muscarinic receptors on airway smooth muscle, it induces bronchoconstriction in susceptible individuals.[6][7][8] Its high sensitivity makes it a valuable tool for ruling out asthma.[9]

Mannitol , an inhaled sugar alcohol, acts as an indirect bronchoconstrictor.[9] It increases the osmolarity of the airway surface liquid, which in turn triggers the release of inflammatory mediators from mast cells and eosinophils, leading to airway narrowing.[6] This indirect mechanism is thought to more closely mimic the inflammatory cascade seen in clinical asthma.[1]

Comparative Diagnostic Performance

The choice between methacholine and mannitol can depend on the specific clinical or research question. A meta-analysis comparing the two agents provides valuable insights into their diagnostic accuracy.

MetricMethacholine ChlorideMannitol
Pooled Sensitivity 0.61 (95% CI, 0.44-0.76)0.50 (95% CI, 0.28-0.73)
Pooled Specificity 0.93 (95% CI, 0.70-0.99)0.97 (95% CI, 0.94-0.99)
Diagnostic Odds Ratio (DOR) 23.47 (95% CI, 2.51-219.89)35.22 (95% CI, 8.82-140.62)
Data from a 2021 meta-analysis.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of methacholine and mannitol are critical to understanding their application in diagnostic testing.

Methacholine_Pathway Methacholine Methacholine M3_Receptor Muscarinic M3 Receptor Methacholine->M3_Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Mannitol_Pathway Mannitol Inhaled Mannitol Osmolarity Increased Airway Surface Liquid Osmolarity Mannitol->Osmolarity Cell_Shrinkage Mast Cell & Eosinophil Water Efflux Osmolarity->Cell_Shrinkage Mediator_Release Release of Inflammatory Mediators (e.g., Histamine, Leukotrienes) Cell_Shrinkage->Mediator_Release Receptors Mediator Receptors on Smooth Muscle Mediator_Release->Receptors Contraction Smooth Muscle Contraction (Bronchoconstriction) Receptors->Contraction Bronchial_Challenge_Workflow Start Start Test Prep Subject Preparation & Medication Withholding Start->Prep Baseline Perform Baseline Spirometry (FEV1) Prep->Baseline Diluent Administer Diluent/Placebo Baseline->Diluent Spiro1 Measure FEV1 Diluent->Spiro1 Dose Administer Increasing Dose of Agent (Methacholine/Mannitol) Spiro1->Dose Spiro2 Measure FEV1 Dose->Spiro2 Decision Positive Test Criteria Met? (e.g., ≥20% FEV1 drop for Methacholine) Spiro2->Decision MaxDose Maximum Dose Reached? Decision->MaxDose No Positive Positive Test Result Decision->Positive Yes MaxDose->Dose No Negative Negative Test Result MaxDose->Negative Yes Bronchodilator Administer Bronchodilator Positive->Bronchodilator End End Test Negative->End Bronchodilator->End

References

Comparative Guide to the Cross-Reactivity of Beta-Methylcholine Chloride with Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of beta-methylcholine chloride (also known as methacholine), a synthetic choline (B1196258) ester, and its interaction with muscarinic and nicotinic acetylcholine (B1216132) receptors. Beta-methylcholine is a well-established non-selective muscarinic receptor agonist.[1] Its primary clinical use is in the methacholine (B1211447) challenge test for diagnosing bronchial hyperreactivity, a hallmark of asthma, due to its potent activity on M3 muscarinic receptors in airway smooth muscle.[2] This guide will objectively compare its activity at its primary target, the muscarinic receptors, with its cross-reactivity at nicotinic receptors, supported by available experimental data and detailed methodologies.

Comparative Analysis of Receptor Activation

Beta-methylcholine's chemical structure, which includes a methyl group on the β-carbon, significantly increases its selectivity for muscarinic receptors over nicotinic receptors.[3] While it is highly active at all muscarinic receptor subtypes, its effect on nicotinic receptors is minimal.[4] This high degree of selectivity means that comprehensive quantitative studies of beta-methylcholine across various nicotinic receptor subtypes are scarce. The data presented below reflects this reality, with qualitative descriptions and quantitative data from related compounds or different receptor systems to illustrate the disparity in activity.

Receptor SuperfamilyReceptor SubtypeLigandActivity TypeParameterValueNotes
Muscarinic (mAChR) M1, M2, M3, M4, M5Beta-MethylcholinePotent Agonist-HighActs as a non-selective agonist across all subtypes.[4]
M3Beta-MethylcholineAgonist-PotentInduces bronchoconstriction, forming the basis of the methacholine challenge test.[2]
Nicotinic (nAChR) Neuronal (in bovine chromaffin cells)Beta-MethylcholineAgonistCurrent evocationNo effectDid not evoke inward currents in patch-clamp studies.[5]
Muscle-type (recombinant mouse)Muscarine*AgonistDissociation Constant (Kd)>10x higher than at muscarinic receptorsMuscarine, a prototypical muscarinic agonist, shows significantly lower affinity for muscle-type nAChRs compared to muscarinic receptors.[6]
Acetylcholine-gated Chloride Channel (Nematode)Beta-MethylcholineAgonistEC50100 ± 2 µMDemonstrates low potency at a non-vertebrate, non-cationic cholinergic Cys-loop receptor.[7]

*Note: Data for the prototypical muscarinic agonist, muscarine, is used as a proxy to provide a quantitative illustration of the low affinity of muscarinic agonists for nicotinic receptors due to the scarcity of direct binding data for beta-methylcholine at nAChRs.

Signaling Pathways

The profound difference in the activity of beta-methylcholine at muscarinic versus nicotinic receptors is rooted in the fundamental structural and functional distinctions between these two receptor superfamilies. Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate slower, modulatory intracellular signaling cascades, while nicotinic receptors are ligand-gated ion channels that mediate rapid synaptic transmission.[3]

Muscarinic Receptor Signaling

Muscarinic receptors consist of a single polypeptide chain that traverses the cell membrane seven times.[3] Agonist binding triggers a conformational change that activates intracellular G-proteins, leading to distinct downstream effects depending on the receptor subtype.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Muscarinic_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M_Gq β-Methylcholine R_Gq M1/M3/M5 Receptor M_Gq->R_Gq Gq Gq/11 R_Gq->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PIP2 to PIP2 PIP2 Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC M_Gi β-Methylcholine R_Gi M2/M4 Receptor M_Gi->R_Gi Gi Gi/o R_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor G-protein coupled signaling pathways.
Nicotinic Receptor Signaling

Nicotinic receptors are ionotropic receptors composed of five subunits arranged around a central ion pore.[3] When an agonist binds, it induces an immediate conformational change that opens the channel, allowing for the rapid influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential and fast synaptic transmission.

Nicotinic_Signaling cluster_Nicotinic Nicotinic Receptor Signaling Agonist Agonist (e.g., Acetylcholine, Nicotine) nAChR_Closed Nicotinic Receptor (Channel Closed) Agonist->nAChR_Closed nAChR_Open Nicotinic Receptor (Channel Open) nAChR_Closed->nAChR_Open Binding & Gating Ion_Influx Na⁺ / Ca²⁺ Influx nAChR_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Action Potential) Depolarization->Response

Caption: Nicotinic receptor ligand-gated ion channel signaling.

Experimental Methodologies

To empirically determine the cross-reactivity and selectivity of a compound like beta-methylcholine, two primary experimental techniques are employed: radioligand binding assays to measure binding affinity (Ki) and electrophysiological assays to measure functional potency and efficacy (EC50).

General Experimental Workflow

The process of characterizing a compound's activity at a target receptor typically follows a standardized workflow, from preparing the biological material to analyzing the final data.

Experimental_Workflow cluster_workflow Receptor Activity Assay Workflow Prep 1. Biological Preparation (Cell culture, membrane prep) Assay 2. Assay Setup (Incubation with ligands) Prep->Assay Separation 3. Separation (e.g., Filtration, Wash) Assay->Separation Detection 4. Signal Detection (e.g., Scintillation counting, Current recording) Separation->Detection Analysis 5. Data Analysis (Curve fitting, Parameter calculation) Detection->Analysis Result Result (Ki, EC50, etc.) Analysis->Result

Caption: General workflow for receptor binding or functional assays.
Protocol 1: Competitive Radioligand Binding Assay (Determination of Ki)

This protocol is adapted from established methods for cholinergic receptor binding assays and is designed to determine the binding affinity (Ki) of a test compound (e.g., beta-methylcholine) by measuring its ability to compete with a known radioligand for binding to the receptor.

1. Materials and Reagents:

  • Biological Material: Cell membranes from HEK293 cells stably expressing the human nicotinic or muscarinic receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-NMS for mAChRs).

  • Test Compound: this compound.

  • Non-specific Binding Competitor: A high concentration of a known unlabeled ligand (e.g., 100 µM Nicotine for nAChRs, 1 µM Atropine for mAChRs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment: 96-well plates, cell harvester, scintillation counter.

2. Membrane Preparation:

  • Culture cells expressing the target receptor to confluency.

  • Harvest cells by scraping into ice-cold Assay Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer on ice.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step twice.

  • After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store aliquots at -80°C.

3. Binding Assay Procedure:

  • Prepare serial dilutions of the test compound (beta-methylcholine).

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of membrane preparation + 50 µL of radioligand (at a final concentration near its Kd) + 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of non-specific binding competitor.

    • Competition Binding: 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of the desired concentration of beta-methylcholine.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (beta-methylcholine) concentration.

  • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Determination of EC50)

This protocol describes how to measure ion channel activation by an agonist and is suitable for determining the functional potency (EC50) of beta-methylcholine at ligand-gated ion channels like nAChRs.

1. Cell Preparation and Solutions:

  • Cells: Culture HEK293 cells stably expressing the human nAChR subtype of interest on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Agonist Stock Solution: Prepare a 100 mM stock of this compound in deionized water.

2. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Clamp the membrane potential at a holding potential of -70 mV.

3. Experimental Procedure:

  • Prepare a series of dilutions of beta-methylcholine in the external solution.

  • Apply each concentration of beta-methylcholine to the cell for 2-5 seconds using a rapid solution exchange system. Allow for a sufficient wash-out period (e.g., 60-90 seconds) between applications to allow the receptor to recover from desensitization.

  • Record the peak inward current elicited by each agonist concentration.

4. Data Analysis:

  • Normalize the peak current response for each concentration to the maximum response observed.

  • Plot the normalized current as a function of the logarithm of the beta-methylcholine concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill slope.

Conclusion

The available evidence strongly indicates that this compound is a highly selective muscarinic receptor agonist with negligible cross-reactivity at nicotinic receptors. While it potently activates all muscarinic receptor subtypes, functional studies on neuronal nicotinic receptors show no agonist activity.[5] The significant structural and signaling differences between the G-protein coupled muscarinic receptors and the ligand-gated ion channel nicotinic receptors underpin this profound selectivity. For researchers in drug development, beta-methylcholine can be confidently used as a selective tool to probe muscarinic receptor function with minimal concern for confounding off-target effects at nicotinic receptors.

References

A Comparative Guide to the Reproducibility of Airway Hyperresponsiveness Measurement with Beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately and reliably measuring airway hyperresponsiveness (AHR) is critical for diagnosing and monitoring respiratory diseases such as asthma, as well as for evaluating the efficacy of new therapeutic interventions. Beta-methylcholine chloride, commonly known as methacholine (B1211447), is a cornerstone in the assessment of AHR. This guide provides an objective comparison of the reproducibility of methacholine challenge tests with alternative methods, supported by experimental data and detailed protocols.

Overview of Airway Hyperresponsiveness Measurement

AHR is a characteristic feature of asthma, defined by an exaggerated bronchoconstrictor response to various stimuli. Bronchial provocation tests are employed to induce and quantify this response in a controlled setting. These tests can be broadly categorized into direct and indirect challenges.

  • Direct challenges , such as with methacholine or histamine (B1213489), act directly on airway smooth muscle receptors to induce bronchoconstriction.

  • Indirect challenges , using agents like mannitol (B672), trigger the release of endogenous mediators from inflammatory cells, which in turn cause the airways to narrow.

The choice of challenge agent can influence the aspect of airway inflammation and hyperreactivity being assessed.

Reproducibility of Methacholine Challenge Test

The methacholine challenge test is a widely used and standardized method for assessing AHR. Its reproducibility has been the subject of numerous studies, with results generally indicating a high degree of reliability when technical factors are carefully controlled.

The outcome of a methacholine challenge is typically expressed as the provocative concentration (PC20) or provocative dose (PD20) of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1). The reproducibility of the test is often reported in terms of doubling doses, with a variability of one to two doubling doses being considered acceptable. More precise statistical measures such as the intraclass correlation coefficient (ICC) and the coefficient of determination (r²) are also used to quantify reproducibility.

Comparison with Alternative AHR Measurement Methods

Several alternatives to the methacholine challenge exist, each with its own set of advantages, disadvantages, and reproducibility characteristics. This section compares methacholine with histamine, mannitol, and impulse oscillometry (IOS).

Histamine Challenge

Histamine is another direct bronchoconstrictor that has been used for AHR testing. Studies comparing histamine and methacholine have shown that while their results are similar, methacholine is often better tolerated by patients. The reproducibility of the histamine challenge is comparable to that of the methacholine challenge.

Mannitol Challenge

Mannitol is an indirect challenge agent that induces bronchoconstriction by increasing the osmolarity of the airway surface liquid. This leads to the release of inflammatory mediators from mast cells and other inflammatory cells. The mannitol challenge is considered to be more specific for identifying "currently active" asthma with underlying inflammation.

Impulse Oscillometry (IOS)

Impulse oscillometry is a non-invasive technique that measures respiratory system impedance (resistance and reactance) during tidal breathing. It requires minimal patient cooperation, making it suitable for a wide range of patients, including children. IOS can be used in conjunction with a bronchoprovocation challenge to provide a more detailed assessment of airway mechanics. The reproducibility of IOS parameters has been shown to be good, particularly for resistance measurements.

Quantitative Data on Reproducibility

The following table summarizes the quantitative data on the reproducibility of different AHR measurement methods, providing a basis for objective comparison.

Method Parameter Reproducibility Metric Value Population Citation
Methacholine Challenge PC20Coefficient of Determination (r²)0.990Adults[1]
PD20Intraclass Correlation Coefficient (ICC)> 0.92Mild Asthma Patients
log PC20Intraclass Correlation Coefficient (ICC)0.53Mild Asthma Patients
Histamine Challenge PC20Coefficient of Determination (r²)0.994Adults[1]
PC2095% Confidence Limits0.36 - 2.8 x baseline PC20 (24-hour interval)Asthmatic Children[2]
Mannitol Challenge PD15Concordance Coefficient0.86Children with Stable Asthma[3]
Impulse Oscillometry (IOS) Resistance Parameters (Rrs)Intraclass Correlation Coefficient (ICC)> 0.8COPD and Asthma Patients[4]
Reactance Parameters (Xrs)Intraclass Correlation Coefficient (ICC)< 0.8COPD and Asthma Patients[4]
PC30Rrs5Intraclass Correlation Coefficient (ICC)0.68Preschool Children[5]
PC80Xrs5Intraclass Correlation Coefficient (ICC)0.76Preschool Children[5]

Experimental Protocols

Methacholine Challenge Test Protocol (Tidal Breathing Method)

This protocol is a generalized step-by-step guide and should be adapted based on specific institutional guidelines and equipment.

  • Patient Preparation:

    • Ensure the patient has withheld bronchodilators and other medications for the appropriate duration.

    • Obtain informed consent.

    • Perform baseline spirometry to measure FEV1. The baseline FEV1 should be within the normal range.

  • Nebulization of Saline:

    • Administer nebulized saline (placebo) for 2 minutes of tidal breathing.

    • Measure FEV1 at 30 and 90 seconds after nebulization. The drop in FEV1 should be less than 10% from baseline.

  • Administration of Methacholine:

    • Administer the first dose of methacholine via a nebulizer for 2 minutes of tidal breathing.

    • Measure FEV1 at 30 and 90 seconds after nebulization.

  • Incremental Dosing:

    • If the FEV1 fall is less than 20%, administer the next, incrementally higher, concentration of methacholine.

    • Repeat the FEV1 measurements after each dose.

  • Endpoint:

    • The test is terminated when a 20% or greater fall in FEV1 from the post-saline value is observed, or the highest concentration of methacholine has been administered.

    • The PC20 or PD20 is then calculated by interpolation from the dose-response curve.

  • Reversal of Bronchoconstriction:

    • Administer a short-acting beta2-agonist (e.g., albuterol) to reverse the bronchoconstriction.

    • Monitor the patient until their FEV1 has returned to within 10% of the baseline value.

Visualizing Mechanisms and Workflows

Methacholine Signaling Pathway in Airway Smooth Muscle

Methacholine_Signaling Methacholine β-Methylcholine (Methacholine) M3R Muscarinic M3 Receptor Methacholine->M3R Binds to Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to SR Sarcoplasmic Reticulum Ca2_SR Ca²⁺ Ca2_cyto Cytosolic Ca²⁺ (Increased) IP3R->Ca2_cyto Releases Ca²⁺ from SR Contraction Airway Smooth Muscle Contraction Ca2_cyto->Contraction Leads to Methacholine_Challenge_Workflow Start Start Prep Patient Preparation (Medication withholding, Consent) Start->Prep Baseline Baseline Spirometry (FEV1) Prep->Baseline Saline Administer Nebulized Saline Baseline->Saline PostSalineFEV1 Measure Post-Saline FEV1 Saline->PostSalineFEV1 CheckDrop FEV1 Drop < 10%? PostSalineFEV1->CheckDrop MethacholineDose Administer Incremental Dose of Methacholine CheckDrop->MethacholineDose Yes StopTest Stop Test CheckDrop->StopTest No PostMchFEV1 Measure Post-Methacholine FEV1 MethacholineDose->PostMchFEV1 Check20Drop FEV1 Drop ≥ 20%? PostMchFEV1->Check20Drop MaxDose Max Dose Reached? Check20Drop->MaxDose No CalculatePC20 Calculate PC20/PD20 Check20Drop->CalculatePC20 Yes MaxDose->MethacholineDose No MaxDose->CalculatePC20 Yes (Negative Test) Reverse Administer Bronchodilator CalculatePC20->Reverse Monitor Monitor Patient (FEV1 returns to baseline) Reverse->Monitor End End Monitor->End

References

Beta-Methylcholine Chloride: A Comparative Guide for Use as a Positive Control in Muscarinic Agonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-methylcholine chloride (methacholine) with other common muscarinic agonists, carbachol (B1668302) and pilocarpine (B147212), for its application as a positive control in muscarinic agonist screening assays. The information presented herein is supported by experimental data to offer an objective overview of their performance, mechanisms of action, and relevant experimental protocols.

Introduction to this compound as a Positive Control

This compound, a synthetic choline (B1196258) ester, is a non-selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its stability against hydrolysis by acetylcholinesterase, compared to acetylcholine, makes it a reliable and reproducible positive control in experimental settings. In the context of drug discovery, particularly in high-throughput screening (HTS) campaigns targeting mAChRs, a robust positive control is essential to validate assay performance, assess the dynamic range of the assay, and ensure the reliability of the screening data. This compound fulfills this role by consistently activating muscarinic receptors and eliciting a measurable downstream signaling response.

Comparison with Alternative Muscarinic Agonists

The selection of an appropriate positive control depends on the specific aims of the screening assay, including the receptor subtype of interest and the desired potency and efficacy profile. Carbachol and pilocarpine are two other widely used muscarinic agonists that serve as alternative positive controls.

  • Carbachol: A potent, full agonist at all five muscarinic receptor subtypes (M1-M5).[1] Like beta-methylcholine, it is resistant to hydrolysis by acetylcholinesterase. Its high intrinsic efficacy makes it suitable for assays where a maximal response is desired to define the upper limit of the assay window.

  • Pilocarpine: A natural alkaloid that acts as a partial or full agonist at muscarinic receptors, with some preference for M1 and M3 subtypes.[1][2] Its lower efficacy compared to carbachol at some subtypes can be advantageous in certain assay formats, for instance, when studying partial agonists or allosteric modulators.

The key differences in their pharmacological profiles are summarized in the data tables below.

Data Presentation: Quantitative Comparison of Muscarinic Agonists

The following tables summarize the functional potency (pEC50 and EC50) of this compound, carbachol, and pilocarpine at the five human muscarinic receptor subtypes (M1-M5). The data is compiled from studies utilizing recombinant Chinese Hamster Ovary (CHO) cells, providing a standardized cellular background for comparison.

Table 1: Functional Potency (pEC50) of Muscarinic Agonists at Human M1-M5 Receptors

AgonistM1 (PI Hydrolysis)M2 (cAMP Inhibition)M3 (PI Hydrolysis)M4 (cAMP Inhibition)M5 (PI Hydrolysis)
Beta-Methylcholine (Methacholine) ~5.0~6.0~6.5~5.5~5.0
Carbachol 5.9 ± 0.16.5 ± 0.15.9 ± 0.16.7 ± 0.14.8 ± 0.1
Pilocarpine 4.7 ± 0.15.2 ± 0.15.1 ± 0.15.3 ± 0.14.5 ± 0.1

Note: pEC50 = -log(EC50). Higher values indicate greater potency. Data is compiled from multiple sources and should be interpreted as approximate values for comparative purposes.

Table 2: Functional Potency (EC50) of Muscarinic Agonists at Human M1-M5 Receptors (in µM)

AgonistM1 (PI Hydrolysis)M2 (cAMP Inhibition)M3 (PI Hydrolysis)M4 (cAMP Inhibition)M5 (PI Hydrolysis)
Beta-Methylcholine (Methacholine) ~10~1~0.32~3.2~10
Carbachol 1.260.321.260.215.8
Pilocarpine 206.37.95.031.6

Note: EC50 is the molar concentration of an agonist that produces 50% of the maximal possible effect. Lower values indicate greater potency. Data is compiled from multiple sources.

Experimental Protocols

Detailed methodologies for two common functional assays used in muscarinic agonist screening are provided below.

Calcium Mobilization Assay

This assay is suitable for screening agonists of Gq-coupled muscarinic receptors (M1, M3, and M5), which signal through an increase in intracellular calcium.

Objective: To measure the potency and efficacy of a test compound in inducing calcium mobilization in cells expressing a specific Gq-coupled muscarinic receptor subtype.

Materials:

  • CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Cell culture medium (e.g., F-12K with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye extrusion).

  • Test compounds and positive control (e.g., this compound).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

  • Remove the cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (this compound) in assay buffer at a concentration that is typically 5X the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's liquid handler to add the compound solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay is another method for measuring the activation of Gq-coupled muscarinic receptors (M1, M3, and M5) by quantifying the accumulation of a downstream second messenger, inositol phosphate.

Objective: To determine the potency and efficacy of a test compound in stimulating inositol phosphate accumulation in cells expressing a specific Gq-coupled muscarinic receptor subtype.

Materials:

  • CHO cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Inositol-free cell culture medium.

  • [³H]-myo-inositol.

  • Assay buffer containing lithium chloride (LiCl, typically 10 mM) to inhibit inositol monophosphatase.

  • Test compounds and positive control (e.g., this compound).

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Labeling: Seed the cells into multi-well plates. After reaching appropriate confluency, replace the medium with inositol-free medium containing [³H]-myo-inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with assay buffer containing LiCl for a short period (e.g., 15-30 minutes).

    • Add serial dilutions of the test compounds and the positive control (this compound) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Inositol Phosphate Separation:

    • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

    • Apply the cell lysates to anion exchange columns.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the [³H]-inositol phosphates with a suitable elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute) as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Downstream Signaling Agonist Agonist (e.g., beta-Methylcholine) Receptor Muscarinic Receptor (M1, M3, M5) Agonist->Receptor Gq Gq/11 protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_downstream Downstream Signaling Agonist Agonist (e.g., beta-Methylcholine) Receptor Muscarinic Receptor (M2, M4) Agonist->Receptor Gi Gi/o protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow

Calcium_Assay_Workflow Start Start PlateCells Plate CHO cells expressing a muscarinic receptor subtype Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate for 60 min at 37°C LoadDye->Incubate2 MeasureFluorescence Measure fluorescence in plate reader Incubate2->MeasureFluorescence PrepareCompounds Prepare serial dilutions of test compounds and positive control AddCompounds Add compounds to cells PrepareCompounds->AddCompounds MeasureFluorescence->AddCompounds automated addition RecordData Record fluorescence change over time AddCompounds->RecordData AnalyzeData Analyze data and determine EC50 and Emax RecordData->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a calcium mobilization assay.

References

Validating a New Animal Model of Asthma: A Comparative Guide to Using Beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new animal model of asthma validated using beta-methylcholine chloride against established alternative models. It includes detailed experimental protocols, quantitative comparative data, and visualizations of key pathways and workflows to aid researchers in selecting the most appropriate model for their preclinical studies.

Introduction to Asthma Animal Models and the Role of this compound

Animal models are indispensable tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. A robust and well-characterized animal model should mimic the key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling. This compound, a parasympathomimetic agent, is a potent bronchoconstrictor widely used to induce and measure AHR, a cardinal feature of asthma.[1][2] Its mechanism of action involves the stimulation of muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[1][2] This guide focuses on the validation of a new asthma model using this compound and compares it with two commonly used alternatives: the Ovalbumin (OVA) and House Dust Mite (HDM) models, as well as the Lipopolysaccharide (LPS) model of airway inflammation.

Comparative Analysis of Asthma Models

The choice of an animal model for asthma research is critical and depends on the specific scientific question being addressed. The following tables provide a comparative summary of the key characteristics of the Ovalbumin (OVA), House Dust Mite (HDM), and Lipopolysaccharide (LPS) induced models of airway inflammation and hyperresponsiveness.

Table 1: Comparison of Key Features of Murine Asthma Models

FeatureOvalbumin (OVA) ModelHouse Dust Mite (HDM) ModelLipopolysaccharide (LPS) Model
Inducing Agent Chicken egg albumin (a model allergen)A clinically relevant aeroallergenBacterial endotoxin
Adjuvant Requirement Typically requires an adjuvant (e.g., Alum)Can be used with or without an adjuvantNo adjuvant required
Route of Sensitization Intraperitoneal (i.p.) or subcutaneous (s.c.) injectionIntranasal (i.n.) or intratracheal (i.t.) instillationIntranasal (i.n.) or intratracheal (i.t.) instillation
Route of Challenge Aerosol inhalation or intranasal instillationIntranasal or aerosol challengeIntranasal or aerosol challenge
Key Pathological Features Eosinophilic airway inflammation, AHR, mucus hypersecretion, elevated IgEEosinophilic and sometimes mixed eosinophilic/neutrophilic inflammation, AHR, airway remodeling, elevated IgEPredominantly neutrophilic airway inflammation, AHR
Clinical Relevance Well-established, but uses a non-human allergenHigh clinical relevance as HDM is a common human allergenRelevant for studying infection-induced asthma exacerbations and neutrophilic asthma

Table 2: Comparative Quantitative Data from Murine Asthma Models

ParameterControl (Saline)Ovalbumin (OVA) ModelHouse Dust Mite (HDM) ModelLipopolysaccharide (LPS) Model
Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) (Penh) BaselineSignificantly increasedSignificantly increasedSignificantly increased
PC200 (mg/ml)> 255 - 1010 - 1510 - 20
Bronchoalveolar Lavage Fluid (BALF) - Total Cells (x10^5) 0.5 - 1.05.0 - 10.04.0 - 8.06.0 - 12.0
BALF - Eosinophils (%) < 140 - 6030 - 50< 5
BALF - Neutrophils (%) < 1< 55 - 2050 - 80
BALF - Lymphocytes (%) 1 - 510 - 2010 - 205 - 15
BALF - Macrophages (%) 90 - 9520 - 4030 - 5010 - 30
BALF Cytokines (pg/ml)
IL-4< 1050 - 15040 - 120< 20
IL-5< 10100 - 30080 - 250< 20
IL-13< 20200 - 500150 - 400< 50
TNF-α< 2030 - 8050 - 150200 - 600

Note: The values presented in this table are approximate and can vary depending on the specific mouse strain, protocol, and laboratory. These are intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of animal models of asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model characterized by a robust eosinophilic inflammatory response.

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their strong Th2-biased immune responses.

  • Sensitization:

    • Day 0 and Day 7: Mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of sterile saline.

  • Challenge:

    • Day 14, 15, and 16: Mice are challenged for 20 minutes with an aerosol of 1% (w/v) OVA in sterile saline using a nebulizer connected to an exposure chamber.

  • Assessment:

    • 24-48 hours after the final challenge, AHR, BALF analysis, and other endpoints are assessed.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model uses a clinically relevant allergen and can induce a mixed inflammatory response.

  • Animals: C57BL/6 or BALB/c mice (female, 6-8 weeks old).

  • Sensitization and Challenge:

    • Day 0: Mice are lightly anesthetized and intranasally (i.n.) instilled with 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 35 µL of sterile saline.

    • Days 7-11 (or for a more chronic model, 3 times a week for several weeks): Mice are challenged daily with 10 µg of HDM extract in 35 µL of saline i.n.

  • Assessment:

    • 24-48 hours after the final challenge, endpoints are measured.

Lipopolysaccharide (LPS)-Induced Airway Inflammation Model

This model is useful for studying neutrophilic inflammation and asthma exacerbations.

  • Animals: C57BL/6 mice (female, 6-8 weeks old) are often used.

  • Induction:

    • Mice are administered a single intranasal (i.n.) or intratracheal (i.t.) dose of LPS (from E. coli) ranging from 1 to 10 µg in 50 µL of sterile saline.

  • Assessment:

    • Airway hyperresponsiveness and inflammation are typically assessed 24 hours after LPS administration.

This compound Challenge and Measurement of Airway Hyperresponsiveness (AHR)

This procedure is used to assess AHR in all the above models.

  • Apparatus: A whole-body plethysmograph (WBP) is used for non-invasive measurement of respiratory function in conscious, unrestrained mice.

  • Procedure:

    • Mice are placed in the WBP chambers and allowed to acclimatize for at least 30 minutes.

    • Baseline respiratory parameters are recorded for 3-5 minutes.

    • Mice are exposed to nebulized sterile saline for 3 minutes to establish a baseline response.

    • Subsequently, mice are exposed to increasing concentrations of nebulized this compound (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes at each concentration.

    • Respiratory parameters are recorded for 3-5 minutes following each nebulization.

  • Data Analysis: The primary parameter measured is the enhanced pause (Penh), a dimensionless value that correlates with airway resistance. An increase in Penh in response to methacholine indicates AHR. The dose-response curve is plotted, and the provocative concentration of methacholine that causes a 200% increase in Penh from baseline (PC200) can be calculated.

Bronchoalveolar Lavage (BAL)

BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.

  • Procedure:

    • Mice are euthanized with an overdose of an appropriate anesthetic.

    • The trachea is surgically exposed and cannulated with a small-gauge catheter.

    • The lungs are lavaged with a fixed volume of sterile, cold phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).

    • The recovered BAL fluid is centrifuged to pellet the cells.

  • Analysis:

    • The supernatant can be stored for cytokine analysis (e.g., ELISA or multiplex assay).

    • The cell pellet is resuspended, and the total number of cells is counted using a hemocytometer.

    • Differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined by cytocentrifugation of an aliquot of the cell suspension followed by staining (e.g., with Wright-Giemsa stain).

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.

G cluster_0 This compound Signaling Pathway MCh Beta-Methylcholine Chloride M3R Muscarinic M3 Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca Ca²⁺ Release SR->Ca Contraction Airway Smooth Muscle Contraction Ca->Contraction Initiates

Beta-Methylcholine Signaling Pathway in Airway Smooth Muscle

G cluster_1 Experimental Workflow for Asthma Model Validation start Select Mouse Strain (e.g., BALB/c or C57BL/6) sensitization Sensitization Phase (e.g., OVA, HDM, or LPS) start->sensitization challenge Challenge Phase (Respective Allergen or Saline) sensitization->challenge ahr_measurement Measure Airway Hyperresponsiveness (Whole-Body Plethysmography with This compound) challenge->ahr_measurement histology Lung Histology (H&E and PAS staining) challenge->histology bal Perform Bronchoalveolar Lavage (BAL) ahr_measurement->bal bal_analysis BAL Fluid Analysis (Cell Counts & Cytokines) bal->bal_analysis data_analysis Data Analysis and Comparison (Asthma vs. Control Groups) bal_analysis->data_analysis histology->data_analysis conclusion Model Validation data_analysis->conclusion

General Experimental Workflow for Asthma Model Validation

Conclusion

The validation of a new animal model of asthma using this compound requires a thorough comparison with established models. The choice between the OVA, HDM, and LPS models depends on the specific research goals. The OVA model provides a robust and highly reproducible eosinophilic asthma phenotype. The HDM model offers greater clinical relevance by using a common human allergen. The LPS model is invaluable for studying neutrophilic inflammation and the role of innate immunity in asthma. By carefully considering the characteristics of each model and employing standardized protocols for inducing and assessing the key features of asthma, researchers can confidently select and validate the most appropriate model to advance our understanding of asthma pathogenesis and to develop novel therapeutic strategies.

References

Correlating In Vitro and In Vivo Responses to Beta-Methylcholine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo responses to beta-methylcholine chloride (methacholine), a non-selective muscarinic receptor agonist. It aims to objectively present experimental data, detail methodologies, and explore the correlation—or lack thereof—between laboratory and physiological effects. This document also includes a comparison with other common muscarinic agonists, namely carbachol (B1668302) and histamine (B1213489), to provide a broader context for researchers in the field.

Executive Summary

This compound is a valuable pharmacological tool used to study the cholinergic system, particularly in the context of airway hyperresponsiveness. While in vitro assays provide crucial insights into its mechanism of action at the cellular and tissue level, translating these findings to in vivo responses is not always straightforward. Research indicates that a direct correlation between in vitro potency (e.g., EC50 in smooth muscle contraction) and in vivo efficacy (e.g., PC20 in bronchoprovocation tests) is not consistently observed[1]. This guide will delve into the available data, outline the experimental protocols used to generate this data, and visualize the underlying signaling pathways and workflows.

Data Presentation: In Vitro vs. In Vivo Responses

The following tables summarize quantitative data for this compound and its alternatives. It is important to note that data points for in vitro and in vivo experiments are often not from the same study, which presents a challenge in drawing direct correlations.

Table 1: this compound (Methacholine) Data

ParameterIn Vitro ResponseIn Vivo Response
Metric EC50 (Concentration for 50% maximal effect)PC20/PD20 (Provocative concentration/dose for a 20% fall in FEV1)
Value Varies by tissue and studyTypically < 8 mg/mL in asthmatic subjects[2][3]
Notes In human bronchial smooth muscle, EC50 values have been determined, but a direct correlation with in vivo PC20 was not found in at least one key study[1].PC20 values are a standard clinical measure of airway hyperresponsiveness[3][4].

Table 2: Comparative Data for Muscarinic Agonists

AgonistIn Vitro Metric (EC50)In Vivo Metric (PC20/PD20)
Carbachol ~50 µM (IP3 accumulation, SH-SY5Y cells)[5]Varied, used in bronchoprovocation tests[6][7]
Histamine ~3.7 µM (shape change, mouse mast cells)[8]Geometric mean PC20 can range from <1 to >8 mg/mL depending on the population[2][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key experiments cited in this guide.

In Vitro Experimental Protocol: Tracheal Ring Contraction Assay

This assay measures the contractile response of airway smooth muscle to an agonist.

  • Tissue Preparation: A trachea is carefully dissected from a euthanized animal (e.g., guinea pig, mouse) and placed in a physiological salt solution (e.g., Krebs-Henseleit buffer). The trachea is then cut into rings of 4-5 mm in length[10].

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in an organ bath containing the gassed physiological salt solution, maintained at 37°C. One hook is fixed, and the other is connected to a force transducer to measure isometric contractions[10][11].

  • Equilibration: The rings are allowed to equilibrate for at least one hour under a baseline tension (e.g., 1.5 g), with the buffer being replaced every 15 minutes[10].

  • Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. The contractile force is recorded after each addition until a maximal response is achieved[11].

  • Data Analysis: The contractile force is plotted against the agonist concentration, and the EC50 value is determined from the resulting sigmoidal curve.

In Vitro Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Cells expressing the target muscarinic receptor (e.g., M3) are seeded in a 96-well plate and cultured overnight[12][13][14].

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated for 30-60 minutes at 37°C to allow the dye to enter the cells[12][13][15].

  • Agonist Addition: The plate is placed in a fluorescence microplate reader. A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound[12].

  • Signal Detection: The fluorescence intensity is measured over time to capture the kinetics of calcium mobilization[12][13].

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. EC50 values are calculated from the concentration-response curves[13].

In Vivo Experimental Protocol: Bronchoprovocation Challenge (Methacholine Challenge Test)

This test is used to assess airway hyperresponsiveness in vivo.

  • Baseline Measurement: The subject's baseline forced expiratory volume in one second (FEV1) is measured using spirometry.

  • Diluent Administration: The subject inhales a saline diluent to establish a control response. FEV1 is measured again.

  • Methacholine (B1211447) Administration: The subject inhales nebulized this compound at incrementally increasing concentrations.

  • FEV1 Measurement: After each dose of methacholine, FEV1 is measured.

  • Endpoint: The test is stopped when the FEV1 has dropped by 20% or more from the baseline measurement. The concentration of methacholine that causes this 20% drop is known as the provocative concentration (PC20)[1][3][4].

Mandatory Visualizations

Signaling Pathway of this compound at the M3 Muscarinic Receptor

This compound acts as an agonist at muscarinic acetylcholine (B1216132) receptors. The M3 receptor subtype, which is highly expressed in airway smooth muscle, is primarily responsible for bronchoconstriction. The signaling cascade is as follows:

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCh beta-Methylcholine chloride M3R M3 Muscarinic Receptor MCh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2 Intracellular Ca²⁺ Ca2_release->Ca2 Increases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway initiated by this compound.

Experimental Workflow: In Vitro Tracheal Ring Contraction Assay

The following diagram illustrates the workflow for assessing the contractility of tracheal rings in response to this compound.

Tracheal_Ring_Workflow start Start dissect Dissect Trachea start->dissect prepare_rings Prepare Tracheal Rings dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (1 hr, baseline tension) mount->equilibrate add_agonist Add Cumulative Concentrations of this compound equilibrate->add_agonist record Record Isometric Contraction add_agonist->record Measure response record->add_agonist Next concentration analyze Analyze Data (Generate dose-response curve, calculate EC50) record->analyze After final concentration end End analyze->end

Caption: Workflow for the in vitro tracheal ring contraction assay.

Logical Relationship: In Vitro vs. In Vivo Correlation

The relationship between in vitro and in vivo responses to this compound is complex and influenced by numerous physiological factors. The following diagram illustrates this relationship.

InVitro_InVivo_Correlation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assay Tracheal Ring Contraction (Measures EC50) invivo_assay Bronchoprovocation Test (Measures PC20) invitro_assay->invivo_assay Poorly Correlated factors Physiological Factors Influencing In Vivo Response: - Drug Absorption & Distribution - Metabolism - Airway Geometry - Inflammatory State - Neural Control

Caption: The complex and often uncorrelated relationship between in vitro and in vivo responses.

Conclusion

This compound is a potent muscarinic agonist that induces robust responses both in vitro and in vivo. However, this guide highlights a critical consideration for researchers: the frequent lack of a direct correlation between in vitro potency and in vivo effects[1]. This discrepancy is likely due to the complex physiological factors that influence drug response in a whole organism, which are not fully recapitulated in isolated tissue or cell-based assays. Therefore, while in vitro experiments are indispensable for mechanistic studies, in vivo validation remains essential for predicting the clinical or physiological outcomes of muscarinic agonist activity. Researchers should be mindful of these complexities when designing experiments and interpreting data in the field of cholinergic pharmacology.

References

Safety Operating Guide

Proper Disposal of beta-Methylcholine Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of beta-methylcholine chloride, a cholinergic agonist. The following procedures are based on available safety data and chemical properties and should be conducted in accordance with all applicable local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Avoid breathing dust.

  • Use dry clean-up procedures to prevent generating dust.

  • Mechanically collect the spilled material (e.g., sweep or vacuum) and place it into a suitable, labeled container for disposal.[1]

  • Clean the contaminated surface thoroughly.[2]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[3] However, for small quantities in a laboratory setting, a chemical neutralization step via alkaline hydrolysis can be performed to degrade the compound into less hazardous products prior to collection by a waste disposal service. This compound hydrolyzes into beta-methylcholine and acetic acid, a process that is accelerated in alkaline conditions.[2][4][5]

Method 1: Direct Disposal via Professional Service

  • Segregation: Isolate waste this compound (solid) and any contaminated materials (e.g., weighing paper, gloves) from other laboratory waste streams.

  • Containment: Place the waste in a clearly labeled, sealed, and appropriate container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Collection: Arrange for collection by a licensed professional waste disposal service.

Method 2: Chemical Degradation via Alkaline Hydrolysis (for aqueous solutions)

This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

  • Objective: To hydrolyze this compound in an aqueous waste solution to beta-methylcholine and acetate (B1210297).

  • Materials:

    • Aqueous waste solution containing this compound.

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or as needed to adjust pH).

    • pH meter or pH indicator strips.

    • Appropriate reaction vessel (e.g., beaker or flask) of a suitable size.

    • Stir plate and stir bar.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Place the aqueous waste solution of this compound in the reaction vessel in a fume hood.

    • While stirring, slowly add the sodium hydroxide solution to the waste.

    • Monitor the pH of the solution. Continue to add NaOH until the pH is stable at a level greater than 9 to ensure a sufficient rate of hydrolysis.[4]

    • Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis. Studies have shown that hydrolysis is accelerated at higher pH and temperatures.[2][4] For example, one study demonstrated complete conversion of methacholine (B1211447) to β-methylcholine and acetate in the presence of 0.1 N NaOH in less than 16 hours.[5]

    • After the reaction period, check the pH of the solution again. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

    • The resulting neutralized solution, containing beta-methylcholine, acetate salts, and water, should be collected in a labeled hazardous waste container for disposal via a professional service. Do not dispose of it down the drain unless permitted by local regulations for non-hazardous aqueous waste.

Quantitative Data on Chemical Stability

ConcentrationSolventTemperaturepHDegradation/Half-lifeReference
50 mg/mLWater30°CNot specified (acidic)No significant hydrolysis over 40 days[2]
50 mg/mLPhosphate-Buffered Saline (PBS)30°C7.4Up to 5.5% degradation over 40 days[2]
50 mg/mLWater40°CNot specified (acidic)Up to 5% degradation over 40 days[2]
50 mg/mLPhosphate-Buffered Saline (PBS)40°C7.4Up to 10% degradation over 40 days[2]
5 mg/mL0.9% Sodium Chloride4°CNot specified (acidic)Half-life of 693 days[6]
5 mg/mL0.9% Sodium Chloride80°CNot specified (acidic)Half-life of 29.3 days[6]
VariousBicarbonate Buffer27°C9Up to 36% degradation after 1 week[4]
VariousBorate Buffer27°C9Up to 60% degradation after 1 week[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_aqueous Aqueous Waste Disposal cluster_final Final Disposal start Waste beta-Methylcholine Chloride Generated assess_type Solid or Aqueous Waste? start->assess_type solid_procedure 1. Segregate Solid Waste 2. Place in Labeled Container 3. Store in Hazardous Waste Area assess_type->solid_procedure Solid aqueous_decision Small Quantity for Lab Treatment? assess_type->aqueous_decision Aqueous professional_disposal Arrange for Collection by Licensed Waste Disposal Service solid_procedure->professional_disposal hydrolysis Alkaline Hydrolysis Protocol: 1. Adjust pH > 9 with NaOH 2. React for 24 hours 3. Neutralize pH to 6-8 aqueous_decision->hydrolysis Yes collect_aqueous Collect Treated Solution in Labeled Container aqueous_decision->collect_aqueous No (Direct Disposal) hydrolysis->collect_aqueous collect_aqueous->professional_disposal

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By adhering to these procedures, researchers can minimize risks and ensure environmental responsibility.

References

Essential Safety and Logistical Information for Handling beta-Methylcholine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for beta-Methylcholine chloride, a substance that requires careful management in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protective glovesChemical-impermeable gloves (e.g., nitrile rubber). Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Protective clothingLab coat or other suitable protective clothing to prevent skin exposure.[1][3]
Respiratory RespiratorNIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation is experienced.[3][4] A full-face respirator may be necessary under certain conditions.[1]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for safety. The following step-by-step guide outlines the process from receiving the chemical to its storage.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical to a designated, well-ventilated storage area.

2. Preparation for Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

  • Don the appropriate PPE as detailed in the table above before handling the substance.

3. Handling and Use:

  • Avoid direct contact with the skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Protect from moisture, as the substance is hygroscopic.[3][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in suitable, closed, and clearly labeled containers for disposal.[1]

  • Do not mix with other waste streams.

2. Disposal Procedure:

  • Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Dispose of the chemical and its container at an approved waste disposal plant.[4]

3. Container Disposal:

  • Handle uncleaned containers as you would the product itself.

  • Do not reuse empty containers.[3] Puncture and dispose of them according to regulations.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Prepare Prepare Work Area (Ventilation, Eyewash) Store Store Safely Inspect->Store Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE Collect Collect Waste Handle Handle Chemical (Avoid Dust/Contact) DonPPE->Handle Handle->Collect Dispose Dispose via Approved Waste Plant Collect->Dispose Clean Decontaminate Area Dispose->Clean

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Methylcholine chloride
Reactant of Route 2
Reactant of Route 2
beta-Methylcholine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.